Product packaging for 2,2-Dimethylmorpholine hydrochloride(Cat. No.:CAS No. 167946-94-3)

2,2-Dimethylmorpholine hydrochloride

Cat. No.: B189878
CAS No.: 167946-94-3
M. Wt: 151.63 g/mol
InChI Key: BVVMNSNLWMCMOP-UHFFFAOYSA-N
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Description

2,2-Dimethylmorpholine hydrochloride (CAS 167946-94-3) is an organic compound with the molecular formula C6H14ClNO and a molecular weight of 151.63 g/mol . This chemical is offered as a high-purity reagent for research and development purposes. As a substituted morpholine derivative, it serves as a valuable building block in organic synthesis and pharmaceutical research. Potential research applications may include its use as a precursor or intermediate in the development of novel compounds, though specific applications and its mechanism of action are areas for further scientific investigation. Researchers value this compound for its potential to introduce the 2,2-dimethylmorpholine structure into more complex molecules. Handling should be conducted with appropriate safety precautions. The available safety information indicates it may be harmful if swallowed, in contact with skin, or if it comes into contact with the eyes . It is recommended to consult the Safety Data Sheet (SDS) for comprehensive handling and hazard information. This product is intended for research use only and is not intended for diagnostic or therapeutic applications. It should be stored sealed in a dry environment at room temperature .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H14ClNO B189878 2,2-Dimethylmorpholine hydrochloride CAS No. 167946-94-3

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2-dimethylmorpholine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO.ClH/c1-6(2)5-7-3-4-8-6;/h7H,3-5H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVVMNSNLWMCMOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNCCO1)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60621891
Record name 2,2-Dimethylmorpholine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60621891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

167946-94-3
Record name 2,2-Dimethylmorpholine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60621891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2,2-Dimethylmorpholine Hydrochloride: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

This technical guide provides an in-depth overview of the core basic properties of 2,2-dimethylmorpholine hydrochloride, a heterocyclic compound of interest to researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document collates available data on its chemical and physical properties, outlines a probable synthetic route, and details necessary safety and handling protocols.

Core Properties and Data

This compound is a substituted morpholine derivative. The hydrochloride salt form generally confers increased water solubility and stability, making it a convenient form for handling and use in various research applications. While extensive experimental data is not widely published, a combination of supplier information and predictive models allows for a summary of its key properties.

Physicochemical Data
PropertyValueSource/Method
CAS Number 167946-94-3[1][2]
Molecular Formula C₆H₁₄ClNO[1][2]
Molecular Weight 151.63 g/mol [1][2]
Appearance Solid (predicted)
Boiling Point (of free base) 144.3 ± 15.0 °CPredicted
pKa (of free base) 9.04 ± 0.40Predicted
Purity ≥97%[1]
Storage Room temperature, sealed in a dry environment[1][3]

Note: Some physical properties, such as boiling point and pKa, are predicted values for the free base (2,2-dimethylmorpholine) and should be considered as estimates.

Synthesis and Experimental Protocols

Proposed Synthesis of 2,2-Dimethylmorpholine

The synthesis of 2,2-dimethylmorpholine can be logically inferred from the well-documented synthesis of its isomer, 2,6-dimethylmorpholine. The common method involves the acid-catalyzed dehydration and cyclization of a corresponding dialkanolamine.[4][5] For 2,2-dimethylmorpholine, the likely starting material is 2-amino-2-methyl-1,3-propanediol.

Reaction Scheme:

G cluster_conditions reactant 2-Amino-2-methyl-1,3-propanediol intermediate [Intermediate Carbocation] reactant->intermediate Protonation & Dehydration product 2,2-Dimethylmorpholine intermediate->product Intramolecular Nucleophilic Attack reagent H₂SO₄ (conc.) Heat

Caption: Proposed reaction pathway for the synthesis of 2,2-dimethylmorpholine.

Experimental Protocol (General Procedure):

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, cautiously add concentrated sulfuric acid to 2-amino-2-methyl-1,3-propanediol with cooling. The molar ratio of amine to acid is a critical parameter and is typically in the range of 1:1.0 to 1:3.0.[5]

  • Heating: The reaction mixture is heated to a temperature between 150°C and 190°C.[5] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After completion, the reaction mixture is cooled and then carefully neutralized with a strong base, such as sodium hydroxide solution, to liberate the free amine.

  • Extraction and Purification: The aqueous mixture is extracted with a suitable organic solvent (e.g., chloroform, diethyl ether). The combined organic extracts are dried over an anhydrous salt (e.g., Na₂SO₄) and the solvent is removed under reduced pressure. The crude 2,2-dimethylmorpholine can then be purified by distillation.

Preparation of this compound

The hydrochloride salt can be prepared by treating a solution of the free base with hydrochloric acid.

Reaction Scheme:

G cluster_conditions reactant 2,2-Dimethylmorpholine product 2,2-Dimethylmorpholine Hydrochloride reactant->product Acid-Base Reaction reagent HCl (in ether or other suitable solvent)

Caption: Formation of this compound from the free base.

Experimental Protocol (General Procedure):

  • Dissolution: Dissolve the purified 2,2-dimethylmorpholine in a suitable anhydrous organic solvent, such as diethyl ether or ethyl acetate.

  • Acidification: While stirring, add a solution of hydrogen chloride in the same solvent dropwise.

  • Precipitation and Isolation: The hydrochloride salt will precipitate out of the solution. The solid is then collected by filtration, washed with a small amount of the cold solvent, and dried under vacuum.

Spectroscopic Characterization (Predicted)

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the two methyl groups (singlet), and the three methylene groups of the morpholine ring (multiplets). The N-H proton will likely appear as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum should display distinct signals for the quaternary carbon bearing the two methyl groups, the two methyl carbons, and the three methylene carbons of the morpholine ring.

  • IR Spectroscopy: The infrared spectrum is expected to show characteristic peaks for N-H stretching (as an ammonium salt), C-H stretching, and C-O-C stretching of the ether linkage.

  • Mass Spectrometry: The mass spectrum of the free base (2,2-dimethylmorpholine) would show a molecular ion peak corresponding to its molecular weight (115.17 g/mol ).[6]

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting. Safety data sheets for the free base and related compounds indicate that it may be a flammable liquid and can cause skin and eye irritation.[6]

General Handling Precautions:

  • Use in a well-ventilated area or under a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid contact with skin and eyes.

  • Keep away from sources of ignition.

  • Store in a tightly closed container in a cool, dry place.

Applications and Future Research

Substituted morpholines are important building blocks in medicinal chemistry and materials science. While specific applications of this compound are not widely documented, its structural motif suggests potential utility in the synthesis of novel bioactive molecules and as a component in the development of new materials. Further research into its chemical reactivity and biological activity is warranted.

This technical guide serves as a foundational resource for researchers working with this compound. As more experimental data becomes available, this document will be updated to reflect the latest findings.

References

In-Depth Technical Guide: 2,2-Dimethylmorpholine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 167946-94-3

This technical guide provides a comprehensive overview of 2,2-Dimethylmorpholine hydrochloride, tailored for researchers, scientists, and professionals in drug development. The document summarizes its chemical properties, outlines a potential synthetic route, and discusses the broader context of its application based on the known biological significance of the morpholine scaffold.

Core Chemical and Physical Properties

This compound is a substituted morpholine derivative. The morpholine ring is a common structural motif in medicinal chemistry, valued for its ability to improve the physicochemical properties of drug candidates, such as solubility and metabolic stability.[1][2][3] The fundamental properties of the hydrochloride salt are summarized below.

Table 1: Physicochemical Data for this compound

PropertyData
CAS Number 167946-94-3[4][5][6]
Molecular Formula C₆H₁₄ClNO[4][6]
Molecular Weight 151.63 g/mol [4][6]
Canonical SMILES CC1(C)CNCCO1.Cl[4]
InChIKey UFLFSJVTFSZTKX-UHFFFAOYSA-N[7]
Purity (Typical) ≥97%[4]
Physical Form Solid
Storage Conditions Room temperature, in a dry, sealed container[5]

Synthesis and Characterization

Postulated Experimental Synthesis Protocol

A potential two-step synthesis is outlined below:

  • Synthesis of 2,2-Dimethylmorpholine (Free Base): The synthesis would likely begin with the cyclization of a suitable precursor, such as 2-(2-hydroxyethylamino)-2-methylpropan-1-ol. This intramolecular dehydration is typically achieved by heating the amino alcohol in the presence of a strong acid catalyst, like sulfuric acid. The reaction mixture is heated to drive off water, facilitating the ring closure to form the 2,2-dimethylmorpholine free base.

  • Formation of the Hydrochloride Salt: The purified 2,2-dimethylmorpholine base is then dissolved in a suitable organic solvent (e.g., diethyl ether, isopropanol). A solution of hydrochloric acid in the same or a miscible solvent is added, often with cooling, to precipitate the hydrochloride salt. The resulting solid is collected by filtration, washed with a cold solvent to remove any excess acid, and dried under vacuum.

General Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and subsequent characterization of a substituted morpholine hydrochloride.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_salt_formation Salt Formation cluster_characterization Characterization start Amino Alcohol Precursor cyclization Acid-Catalyzed Cyclization start->cyclization workup Aqueous Work-up & Extraction cyclization->workup purification Purification (e.g., Distillation) workup->purification free_base 2,2-Dimethylmorpholine (Base) purification->free_base hcl_addition Addition of HCl free_base->hcl_addition isolation Isolation & Drying hcl_addition->isolation product 2,2-Dimethylmorpholine HCl isolation->product nmr NMR Spectroscopy product->nmr ms Mass Spectrometry product->ms ir IR Spectroscopy product->ir purity_analysis Purity (HPLC, GC) product->purity_analysis

Caption: General workflow for synthesis and characterization.

Characterization

No specific, publicly available spectroscopic data (e.g., NMR, IR, Mass Spectra) for this compound was found. Characterization would follow standard analytical chemistry protocols to confirm the identity and purity of the synthesized compound. A Chinese patent (CN110950818B) provides NMR data for the related cis-2,6-dimethylmorpholine, which could serve as a reference for spectral interpretation.[8]

Biological Activity and Drug Development Context

Specific biological activity or signaling pathway involvement for this compound has not been reported in the searched scientific literature. However, the morpholine scaffold is a well-established "privileged structure" in drug discovery.[1][2][3] Its incorporation into a molecule can enhance potency, modulate pharmacokinetic properties, and improve CNS penetration.[1][2]

The logical progression of utilizing a chemical scaffold like 2,2-dimethylmorpholine in a drug discovery program is depicted below.

drug_discovery_pathway node_scaffold 2,2-Dimethylmorpholine Scaffold node_derivatization Chemical Derivatization node_scaffold->node_derivatization node_library Compound Library Generation node_derivatization->node_library node_screening High-Throughput Screening node_library->node_screening node_hit Hit Identification node_screening->node_hit node_lead_opt Lead Optimization node_hit->node_lead_opt node_candidate Preclinical Candidate node_lead_opt->node_candidate

Caption: The role of a scaffold in a typical drug discovery pipeline.

Given its structural features, this compound is a valuable building block for creating libraries of novel compounds for biological screening against various therapeutic targets.[12]

Conclusion

This compound is a chemical entity with significant potential as a scaffold in medicinal chemistry and drug development. While specific data on its synthesis and biological activity are sparse in the current literature, its properties can be inferred from the extensive research on related morpholine derivatives. This guide provides a foundational understanding of this compound for researchers looking to incorporate it into their discovery programs.

References

2,2-Dimethylmorpholine Hydrochloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and professionals in drug development, this document provides a comprehensive technical overview of 2,2-Dimethylmorpholine hydrochloride. It details its chemical and physical properties, outlines a probable synthesis method, and explores its applications as a building block in medicinal chemistry, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs).

Chemical and Physical Properties

This compound is the salt form of the organic compound 2,2-dimethylmorpholine. The hydrochloride form generally offers improved stability and solubility in aqueous solutions compared to the free base, making it more suitable for certain experimental applications.

PropertyValueReference
CAS Number 167946-94-3[1]
Molecular Formula C₆H₁₄ClNO[1]
Molecular Weight 151.63 g/mol [1]
Appearance Solid[2]
Purity Typically ≥97%[1]
Storage Room temperature[1]
SMILES Cl.CC1(C)CNCCO1[1]

Physicochemical Properties of the Free Base (2,2-Dimethylmorpholine):

PropertyValueReference
CAS Number 147688-58-2[3]
Molecular Formula C₆H₁₃NO[3]
Molecular Weight 115.17 g/mol [3]
Boiling Point 144.3±15.0 °C (Predicted)[4]
Density 0.872±0.06 g/cm³ (Predicted)[4]
pKa 9.04±0.40 (Predicted)[4]

Synthesis and Experimental Protocols

Step 1: Synthesis of 2,2-Dimethylmorpholine (Free Base)

A plausible synthetic route to 2,2-dimethylmorpholine involves the cyclization of a suitable precursor. One common method for synthesizing morpholine rings is the dehydration of diethanolamine derivatives. For the 2,2-dimethyl substituted ring, a likely starting material would be 2-(2-hydroxyethylamino)-2-methyl-1-propanol.

Hypothetical Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a stirrer, place 2-(2-hydroxyethylamino)-2-methyl-1-propanol.

  • Acid Catalysis: Slowly add a strong acid catalyst, such as concentrated sulfuric acid, while cooling the flask in an ice bath to manage the exothermic reaction.

  • Dehydration: Heat the reaction mixture to a temperature sufficient to induce intramolecular cyclization and dehydration. The exact temperature and reaction time would require optimization.

  • Neutralization and Extraction: After cooling, the acidic reaction mixture is carefully neutralized with a base, such as sodium hydroxide solution. The aqueous layer is then extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Purification: The combined organic extracts are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield crude 2,2-dimethylmorpholine. Further purification can be achieved by distillation.

Step 2: Formation of this compound

The hydrochloride salt is typically formed by treating the free base with hydrochloric acid. A method for a related compound, cis-2,6-dimethylmorpholine hydrochloride, involves the use of hydrogen chloride gas.

Experimental Protocol (adapted from a related compound[5]):

  • Dissolution: Dissolve the purified 2,2-dimethylmorpholine in a suitable anhydrous organic solvent, such as chloroform or diethyl ether, in a reaction flask.

  • Acidification: Bubble anhydrous hydrogen chloride gas through the solution, or add a solution of hydrochloric acid in an organic solvent (e.g., HCl in diethyl ether), while stirring.

  • Precipitation and Isolation: The hydrochloride salt will precipitate out of the solution. The solid is then collected by filtration.

  • Washing and Drying: Wash the collected solid with a small amount of the anhydrous solvent to remove any unreacted starting material and then dry it under vacuum to yield this compound.

G cluster_synthesis Synthesis Workflow start 2-(2-hydroxyethylamino)- 2-methyl-1-propanol step1 Acid-catalyzed Dehydration start->step1 intermediate 2,2-Dimethylmorpholine (Free Base) step1->intermediate step2 Treatment with HCl intermediate->step2 product 2,2-Dimethylmorpholine Hydrochloride step2->product

A generalized workflow for the synthesis of this compound.

Applications in Drug Discovery and Development

This compound is primarily utilized as a chemical building block in the synthesis of more complex molecules for drug discovery and development. The morpholine scaffold is considered a "privileged structure" in medicinal chemistry due to its favorable physicochemical properties, including metabolic stability and aqueous solubility, which can improve the pharmacokinetic profile of drug candidates.

Role as a Scaffold and Building Block

The dimethylmorpholine moiety has been incorporated into various biologically active compounds. While specific biological activity for this compound itself is not extensively documented, the structural motif is found in molecules targeting a range of biological targets. For instance, substituted morpholines are present in inhibitors of kinases and other enzymes. The gem-dimethyl substitution at the 2-position can provide steric hindrance that may influence binding to biological targets or protect the molecule from metabolic degradation.

Application in Proteolysis Targeting Chimeras (PROTACs)

A significant application of morpholine derivatives, including dimethylmorpholine, is in the construction of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system.

A PROTAC molecule generally consists of three components:

  • A "warhead" ligand that binds to the target protein of interest (POI).

  • An E3 ubiquitin ligase-recruiting ligand.

  • A linker that connects the warhead and the E3 ligase ligand.

The 2,2-dimethylmorpholine moiety can be incorporated into the linker component of a PROTAC. The properties of the linker, such as its length, rigidity, and solubility, are critical for the efficacy of the PROTAC. The inclusion of a morpholine ring can enhance the solubility and cell permeability of the PROTAC molecule.

G cluster_protac PROTAC Mechanism of Action PROTAC PROTAC (contains 2,2-dimethylmorpholine in linker) POI Target Protein (POI) PROTAC->POI binds E3 E3 Ubiquitin Ligase PROTAC->E3 binds Ternary Ternary Complex (POI-PROTAC-E3) Ub_POI Ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ub_POI Proteasome Proteasome Ub_POI->Proteasome Degradation Protein Degradation Proteasome->Degradation

General mechanism of a PROTAC, where 2,2-dimethylmorpholine could be part of the linker.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting. The free base, 2,2-dimethylmorpholine, is classified as a flammable liquid and vapor and can cause serious eye damage. The hydrochloride salt is expected to be an irritant to the skin, eyes, and respiratory system.

General Handling Recommendations:

  • Use in a well-ventilated area or under a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation of dust or vapors.

  • Wash hands thoroughly after handling.

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable chemical intermediate for researchers in organic synthesis and medicinal chemistry. While it may not possess significant intrinsic biological activity, its utility as a building block for constructing more complex molecules, particularly in the design of PROTAC linkers, is of considerable interest. Its physicochemical properties, stemming from the morpholine scaffold and the gem-dimethyl substitution, can be leveraged to enhance the drug-like properties of novel therapeutic agents. Further research into the incorporation of this moiety into new chemical entities is warranted to fully explore its potential in drug discovery.

References

An In-depth Technical Guide to 2,2-Dimethylmorpholine Hydrochloride: Structure and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and synthesis of 2,2-Dimethylmorpholine hydrochloride, a valuable building block in medicinal chemistry and drug development. This document details the compound's structural characteristics and outlines a plausible synthetic pathway, complete with experimental protocols and quantitative data.

Chemical Structure and Properties

This compound is the hydrochloride salt of the saturated heterocyclic compound 2,2-dimethylmorpholine. The presence of the gem-dimethyl group at the 2-position distinguishes it from its parent compound, morpholine.

The key structural and chemical properties are summarized in the table below.

PropertyValueReference
Chemical Name This compound
CAS Number 167946-94-3[1]
Molecular Formula C₆H₁₄ClNO[1]
Molecular Weight 151.63 g/mol [1]
SMILES Cl.CC1(C)CNCCO1[1]
Appearance Solid
Purity ≥97% (typical)[1]
Storage Room temperature[1]

Synthesis of this compound

A plausible and efficient synthesis of this compound proceeds via a two-step process:

  • Formation of the intermediate N-(2-hydroxyethyl)-2-amino-2-methyl-1-propanol: This step involves the reaction of 2-amino-2-methyl-1-propanol with ethylene oxide.

  • Cyclodehydration and Salt Formation: The intermediate diol is then cyclized in the presence of a strong acid, such as sulfuric acid, to yield 2,2-dimethylmorpholine. Subsequent treatment with hydrochloric acid affords the desired hydrochloride salt.

The overall synthetic pathway is illustrated in the following diagram:

G cluster_0 Step 1: Intermediate Formation cluster_1 Step 2: Cyclodehydration and Salt Formation 2-amino-2-methyl-1-propanol 2-amino-2-methyl-1-propanol intermediate N-(2-hydroxyethyl)-2-amino-2-methyl-1-propanol 2-amino-2-methyl-1-propanol->intermediate Ethylene Oxide, H2O ethylene_oxide ethylene_oxide 2_2_dimethylmorpholine 2,2-Dimethylmorpholine intermediate->2_2_dimethylmorpholine H2SO4, Heat hydrochloride_salt This compound 2_2_dimethylmorpholine->hydrochloride_salt HCl

Synthetic pathway for this compound.
Experimental Protocols

Step 1: Synthesis of N-(2-hydroxyethyl)-2-amino-2-methyl-1-propanol

This procedure is adapted from a known method for the hydroxyethylation of a similar amino alcohol.

  • Materials:

    • 2-Amino-2-methyl-1-propanol

    • Ethylene oxide

    • Deionized water

    • Sodium chloride

    • Ethyl acetate

    • Hexanes

  • Procedure:

    • A solution of 2-amino-2-methyl-1-propanol (2.61 mol) in deionized water (400 mL) is cooled to -5 °C in a sodium chloride/ice bath.

    • Ethylene oxide (1.48 mol), previously condensed at -78 °C, is added to the cooled solution.

    • The reaction mixture is stirred for 16 hours, during which it is allowed to warm to room temperature.

    • The water is removed under reduced pressure (in vacuo).

    • The crude residue is dissolved in boiling ethyl acetate.

    • Precipitation of the product is induced by the addition of hexanes.

    • The resulting colorless crystals of N-(2-hydroxyethyl)-2-amino-2-methyl-1-propanol are collected by filtration.

  • Quantitative Data:

Reactant/ProductMoles (mol)Mass/VolumeYield (%)
2-Amino-2-methyl-1-propanol2.61250 mL-
Ethylene oxide1.4865.25 g-
N-(2-hydroxyethyl)-2-amino-2-methyl-1-propanol-145.5 g74

Step 2: Synthesis of 2,2-Dimethylmorpholine and its Hydrochloride Salt

This protocol is based on analogous cyclodehydration reactions of diol amines.

  • Materials:

    • N-(2-hydroxyethyl)-2-amino-2-methyl-1-propanol

    • Concentrated sulfuric acid (98%)

    • Sodium hydroxide solution (50%)

    • Diethyl ether or Isopropanol

    • Anhydrous hydrochloric acid (gas or solution in a suitable solvent)

  • Procedure:

    • N-(2-hydroxyethyl)-2-amino-2-methyl-1-propanol is added cautiously to an excess of concentrated sulfuric acid with cooling.

    • The mixture is heated to approximately 180-200 °C for several hours to effect cyclodehydration. The progress of the reaction can be monitored by techniques such as TLC or GC-MS.

    • After cooling, the reaction mixture is carefully neutralized with a 50% sodium hydroxide solution to a pH of >12.

    • The aqueous layer is extracted multiple times with a suitable organic solvent (e.g., diethyl ether).

    • The combined organic extracts are dried over a suitable drying agent (e.g., anhydrous sodium sulfate) and the solvent is removed under reduced pressure to yield crude 2,2-dimethylmorpholine.

    • The crude 2,2-dimethylmorpholine can be purified by fractional distillation.

    • For the hydrochloride salt formation, the purified 2,2-dimethylmorpholine is dissolved in a suitable anhydrous solvent (e.g., diethyl ether or isopropanol).

    • Anhydrous hydrochloric acid (either as a gas or a solution in the chosen solvent) is added dropwise with stirring until precipitation of the hydrochloride salt is complete.

    • The white precipitate of this compound is collected by filtration, washed with cold anhydrous solvent, and dried under vacuum.

  • Quantitative Data (Illustrative):

Reactant/ProductMoles (mol)Mass/VolumeYield (%)
N-(2-hydroxyethyl)-2-amino-2-methyl-1-propanol1.0133.19 g-
Concentrated Sulfuric Acid(Excess)--
2,2-Dimethylmorpholine--(Variable)
This compound-->95 (from free base)

Note: Yields for the cyclodehydration step can vary depending on the specific reaction conditions and require optimization.

Logical Workflow for Synthesis and Purification

The following diagram illustrates the logical workflow for the synthesis and purification of this compound.

G Start Start Reactants 2-Amino-2-methyl-1-propanol + Ethylene Oxide Start->Reactants Intermediate_Formation Formation of N-(2-hydroxyethyl)-2-amino-2-methyl-1-propanol Reactants->Intermediate_Formation Cyclodehydration Cyclodehydration with H2SO4 Intermediate_Formation->Cyclodehydration Neutralization_Extraction Neutralization (NaOH) & Extraction Cyclodehydration->Neutralization_Extraction Purification_Base Purification of Free Base (Distillation) Neutralization_Extraction->Purification_Base Salt_Formation Formation of Hydrochloride Salt (Anhydrous HCl) Purification_Base->Salt_Formation Final_Product 2,2-Dimethylmorpholine HCl (Filtration & Drying) Salt_Formation->Final_Product End End Final_Product->End

Workflow for the synthesis of 2,2-Dimethylmorpholine HCl.

This guide provides a foundational understanding of the structure and a viable synthetic route for this compound. Researchers are encouraged to optimize the described protocols to suit their specific laboratory conditions and scale requirements.

References

An In-depth Technical Guide to 2,2-Dimethylmorpholine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,2-Dimethylmorpholine hydrochloride, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details its physicochemical properties, outlines experimental protocols for its synthesis and characterization, and discusses its potential biological significance based on the activities of related morpholine derivatives.

Core Physicochemical Data

This compound is the hydrochloride salt of the organic compound 2,2-Dimethylmorpholine. Key quantitative data for this compound are summarized in the table below.

PropertyValueReference
Molecular Formula C₆H₁₄ClNO[1]
Molecular Weight 151.63 g/mol [1][2]
CAS Number 167946-94-3[1][2]
Appearance Solid[3]
Purity ≥97% (typical)[1][2]
Storage Room temperature, sealed in dry conditions[1][4]

Synthesis and Characterization

Experimental Protocol: Synthesis of this compound

The synthesis of this compound can be approached as a multi-step process involving the formation of the morpholine ring followed by conversion to its hydrochloride salt. One potential route involves the reaction of 2-amino-2-methyl-1-propanol with a suitable two-carbon electrophile, followed by cyclization and salt formation.

Step 1: Synthesis of an N-substituted Intermediate

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-amino-2-methyl-1-propanol in a suitable aprotic solvent (e.g., acetonitrile).

  • Add a suitable two-carbon electrophile, such as 2-bromoethanol, to the solution.

  • The reaction mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

Step 2: Cyclization to form 2,2-Dimethylmorpholine

  • The crude N-substituted intermediate is treated with a strong acid, such as concentrated sulfuric acid, to catalyze the intramolecular cyclization.

  • The reaction mixture is heated, and the water formed during the reaction is removed.

  • After the reaction is complete, the mixture is cooled and neutralized with a base (e.g., sodium hydroxide solution).

  • The resulting 2,2-Dimethylmorpholine is extracted with an organic solvent (e.g., dichloromethane).

  • The organic extracts are combined, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude product.

Step 3: Formation of this compound

  • The crude 2,2-Dimethylmorpholine is dissolved in a suitable solvent, such as diethyl ether or isopropanol.

  • A solution of hydrochloric acid in the same solvent (or gaseous hydrogen chloride) is added dropwise with stirring.

  • The hydrochloride salt will precipitate out of the solution.

  • The precipitate is collected by filtration, washed with a small amount of cold solvent, and dried under vacuum to yield this compound.

Experimental Protocol: Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • 1H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl groups, as well as the methylene protons of the morpholine ring. The integration of these signals should correspond to the number of protons in the molecule.

  • 13C NMR: The carbon NMR spectrum will display distinct peaks for the two methyl carbons, the quaternary carbon at the 2-position, and the methylene carbons of the morpholine ring.

Mass Spectrometry (MS)

  • Mass spectrometry can be used to confirm the molecular weight of the free base (2,2-Dimethylmorpholine, MW: 115.17 g/mol ).[3][5] The hydrochloride salt will likely show the molecular ion of the free base in the mass spectrum.

High-Performance Liquid Chromatography (HPLC)

  • HPLC can be employed to assess the purity of the final product. A suitable method would involve a C18 column with a mobile phase consisting of a mixture of acetonitrile and water with a suitable buffer. The retention time and peak area can be used to determine the purity of the compound.

Biological Activity and Potential Applications

While specific biological studies on this compound are limited, the broader class of morpholine derivatives is known to exhibit a wide range of biological activities.[6][7] These include antioxidant, anti-inflammatory, and anticancer properties.[6][8] The morpholine moiety is a privileged scaffold in medicinal chemistry, often incorporated into drug candidates to improve their pharmacokinetic properties and biological activity.[6]

Antioxidant Activity of Morpholine Derivatives

Some substituted morpholines have demonstrated potent antioxidant activity, which is attributed to their ability to act as free radical scavengers.[8][9] This activity is often associated with the presence of specific substituents on the morpholine ring that can donate a hydrogen atom to neutralize free radicals.

Visualizations

The following diagrams illustrate key workflows and a proposed mechanism related to this compound.

Synthesis_and_Characterization_Workflow cluster_synthesis Synthesis cluster_characterization Characterization Start Starting Materials (2-amino-2-methyl-1-propanol, 2-bromoethanol) Reaction1 N-Alkylation Start->Reaction1 Intermediate Intermediate (N-substituted amino alcohol) Reaction1->Intermediate Reaction2 Acid-catalyzed Cyclization Intermediate->Reaction2 FreeBase 2,2-Dimethylmorpholine Reaction2->FreeBase Reaction3 Salt Formation (with HCl) FreeBase->Reaction3 Product 2,2-Dimethylmorpholine HCl Reaction3->Product NMR NMR Spectroscopy (1H, 13C) Product->NMR MS Mass Spectrometry Product->MS HPLC HPLC Analysis Product->HPLC Purity Purity & Identity Confirmation NMR->Purity MS->Purity HPLC->Purity Antioxidant_Mechanism cluster_process Proposed Antioxidant Mechanism of Substituted Morpholines Morpholine Substituted Morpholine (with H-donating group) Reaction Hydrogen Atom Transfer Morpholine->Reaction Radical Free Radical (R•) Radical->Reaction NeutralizedRadical Neutralized Molecule (RH) Reaction->NeutralizedRadical quenches MorpholineRadical Stabilized Morpholine Radical Reaction->MorpholineRadical forms

References

An In-depth Technical Guide to the Core Chemical Characteristics of 2,2-Dimethylmorpholine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Dimethylmorpholine hydrochloride is a heterocyclic organic compound that belongs to the morpholine family. Morpholine and its derivatives are recognized as "privileged structures" in medicinal chemistry due to their favorable physicochemical, metabolic, and biological properties.[1][2] The morpholine scaffold is a common feature in numerous approved drugs and experimental bioactive molecules, contributing to enhanced potency, desirable drug-like properties, and improved pharmacokinetics.[1][2][3] Specifically, this compound serves as a crucial building block in the synthesis of more complex molecules, notably in the burgeoning field of targeted protein degradation as a component of PROTACs (Proteolysis Targeting Chimeras).[4][5] This guide provides a comprehensive overview of the core chemical characteristics of this compound, intended to support research and development efforts in medicinal chemistry and drug discovery.

Chemical and Physical Properties

While specific experimental data for this compound is not extensively published, a combination of data from suppliers, computational predictions for the free base, and general knowledge of similar amine hydrochlorides allows for a detailed characterization.

Table 1: General and Physicochemical Properties of 2,2-Dimethylmorpholine and its Hydrochloride Salt

PropertyValueSource/Comment
IUPAC Name This compoundInferred
Synonyms 2,2-dimethylmorpholine,hydrochloride[6]
CAS Number 167946-94-3[6]
Molecular Formula C₆H₁₄ClNO[6]
Molecular Weight 151.63 g/mol [6]
Appearance White to off-white crystalline powder (expected)General property of amine hydrochlorides
Melting Point Not available (expected to be a solid at room temperature)[5]
Boiling Point (free base) 144.3 ± 15.0 °C (Predicted)[7]
Density (free base) 0.872 ± 0.06 g/cm³ (Predicted)[7]
pKa (of conjugate acid) 9.04 ± 0.40 (Predicted for the free base)[7]
Solubility Expected to be soluble in polar protic solvents like water and alcohols. Limited solubility in nonpolar organic solvents.[8]
Purity ≥97% (Commercially available)[6]
Storage Store at room temperature in a dry, well-ventilated place.[6]

Table 2: Computational Data for 2,2-Dimethylmorpholine (Free Base)

DescriptorValueSource
Topological Polar Surface Area (TPSA) 21.26 Ų[4]
LogP 0.3848[4]
Hydrogen Bond Acceptors 2[4]
Hydrogen Bond Donors 1[4]
Rotatable Bonds 0[4]

Spectral Data

Table 3: Predicted and Representative Spectral Data

TechniqueExpected Peaks and Interpretation
¹H NMR - (CH₃)₂: A singlet around 1.2-1.5 ppm. - -CH₂-N-: A multiplet or two distinct multiplets for the axial and equatorial protons, expected in the range of 2.8-3.5 ppm. - -CH₂-O-: A multiplet or two distinct multiplets for the axial and equatorial protons, expected in the range of 3.6-4.0 ppm. - -N⁺H₂-: A broad singlet, which may be exchangeable with D₂O, typically downfield. The chemical shift is highly dependent on the solvent and concentration.[9][10]
¹³C NMR - C(CH₃)₂: A quaternary carbon signal around 60-70 ppm. - (CH₃)₂: A signal for the methyl carbons around 20-30 ppm. - -CH₂-N-: A signal around 45-55 ppm. - -CH₂-O-: A signal around 65-75 ppm.[9]
FTIR (KBr Pellet) - N⁺-H Stretching: A broad and strong absorption band in the region of 2700-3000 cm⁻¹, characteristic of a secondary amine salt.[11] - C-H Stretching: Bands in the 2850-3000 cm⁻¹ region. - N⁺H₂ Bending: A band in the 1560-1620 cm⁻¹ region.[12] - C-O Stretching: A strong band around 1100 cm⁻¹.
Mass Spectrometry (ESI+) - [M+H]⁺ of free base: Expected at m/z 116.1, corresponding to the protonated free base (C₆H₁₄NO⁺). The hydrochloride salt itself will not be directly observed. Fragmentation would likely involve loss of methyl groups or cleavage of the morpholine ring.[6]

Safety Information

This compound is classified as a hazardous substance. The following information is based on available safety data sheets for the compound.

Table 4: GHS Hazard and Precautionary Statements

CategoryStatement
Hazard Statements H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P264: Wash skin thoroughly after handling. P271: Use only outdoors or in a well-ventilated area. P280: Wear protective gloves/protective clothing/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P312: Call a POISON CENTER/doctor if you feel unwell. P332+P313: If skin irritation occurs: Get medical advice/attention. P337+P313: If eye irritation persists: Get medical advice/attention. P362: Take off contaminated clothing and wash before reuse. P403+P233: Store in a well-ventilated place. Keep container tightly closed. P405: Store locked up. P501: Dispose of contents/container to an approved waste disposal plant.

Experimental Protocols

General Synthesis of 2,2-Disubstituted Morpholines and their Hydrochloride Salts

While a specific protocol for this compound is not detailed in the provided literature, a general synthetic approach can be outlined based on established methods for related compounds.[13][14][15] One common strategy involves the cyclization of an appropriate amino alcohol.

Protocol 1: General Synthesis of 2,2-Dimethylmorpholine and its Hydrochloride Salt

  • Synthesis of the Amino Alcohol Precursor: The synthesis would likely start from a readily available precursor, such as 2-amino-2-methyl-1-propanol. This precursor would be reacted with a two-carbon electrophile, such as 2-chloroethanol or ethylene oxide, under basic conditions to introduce the remaining portion of the morpholine ring.

  • Cyclization: The resulting intermediate, an N-substituted amino alcohol, would then undergo an intramolecular cyclization to form the 2,2-dimethylmorpholine ring. This step is often acid-catalyzed.

  • Formation of the Hydrochloride Salt: The purified 2,2-dimethylmorpholine free base is dissolved in a suitable anhydrous organic solvent, such as diethyl ether or ethyl acetate.[16] A solution of hydrochloric acid in an organic solvent (e.g., HCl in diethyl ether or isopropanol) is then added dropwise with stirring.[17][18] The hydrochloride salt typically precipitates out of the solution and can be collected by filtration, washed with the solvent, and dried under vacuum.

G cluster_0 Synthesis of 2,2-Dimethylmorpholine cluster_1 Hydrochloride Salt Formation Precursor 2-Amino-2-methyl-1-propanol Reaction1 Reaction with 2-chloroethanol or ethylene oxide Precursor->Reaction1 Intermediate N-(2-hydroxyethyl)-2-amino- 2-methyl-1-propanol Reaction1->Intermediate Reaction2 Acid-catalyzed intramolecular cyclization Intermediate->Reaction2 FreeBase 2,2-Dimethylmorpholine Reaction2->FreeBase Dissolution Dissolve in anhydrous solvent (e.g., Et2O, EtOAc) FreeBase->Dissolution Addition Add HCl in organic solvent Dissolution->Addition Product 2,2-Dimethylmorpholine HCl (precipitate) Addition->Product

Caption: General synthetic workflow for this compound.

Experimental Workflow for PROTAC Evaluation

This compound is a building block for PROTACs. The morpholine moiety can be incorporated into the linker region of the PROTAC molecule.[19] The following is a generalized experimental workflow for the biological evaluation of a PROTAC containing a 2,2-dimethylmorpholine-derived linker.[4][20][21]

Protocol 2: General Workflow for Biological Evaluation of a PROTAC

  • Cell Culture and Treatment: Culture a relevant cancer cell line (e.g., one that overexpresses the target protein). Treat the cells with varying concentrations of the PROTAC for a specified time period (e.g., 24-48 hours). A vehicle control (e.g., DMSO) should be included.

  • Western Blot Analysis for Protein Degradation:

    • Lyse the treated cells and quantify the total protein concentration.

    • Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against the target protein and a loading control (e.g., GAPDH or β-actin).

    • Incubate with a secondary antibody and detect the signal using chemiluminescence.

    • Quantify the band intensities to determine the extent of target protein degradation relative to the loading control and vehicle-treated cells. This allows for the determination of the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).[20]

  • Cell Viability Assay:

    • Treat cells with the PROTAC as in step 1.

    • Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to assess the cytotoxic or cytostatic effects of protein degradation.[4]

  • Mechanism of Action Assays (Optional but Recommended):

    • Ternary Complex Formation: Use techniques like co-immunoprecipitation (Co-IP) or fluorescence resonance energy transfer (FRET) to confirm that the PROTAC induces the formation of a ternary complex between the target protein and the E3 ligase.[20]

    • Target Ubiquitination: Perform an immunoprecipitation of the target protein followed by a Western blot for ubiquitin to confirm that the PROTAC leads to the ubiquitination of the target protein.[4]

G cluster_workflow PROTAC Biological Evaluation Workflow Start Synthesized PROTAC with 2,2-Dimethylmorpholine Linker CellTreatment Treat Cancer Cell Line with PROTAC Start->CellTreatment DegradationAssay Assess Target Protein Degradation (Western Blot) CellTreatment->DegradationAssay ViabilityAssay Assess Cell Viability (e.g., MTT, CTG) CellTreatment->ViabilityAssay MechanismAssay Confirm Mechanism of Action (Co-IP, Ubiquitination Assay) CellTreatment->MechanismAssay DataAnalysis Determine DC50, Dmax, and Cytotoxicity DegradationAssay->DataAnalysis ViabilityAssay->DataAnalysis MechanismAssay->DataAnalysis Conclusion Lead Optimization or Further Studies DataAnalysis->Conclusion

Caption: A generalized experimental workflow for the biological evaluation of a PROTAC.

Role in Signaling Pathways and Drug Development

The morpholine moiety is a key pharmacophore that can influence a molecule's interaction with biological targets and its pharmacokinetic properties.[1][3] In the context of targeted protein degradation, 2,2-dimethylmorpholine can be incorporated into the linker of a PROTAC. The linker is not merely a spacer but plays a critical role in the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), which is a prerequisite for subsequent ubiquitination and proteasomal degradation of the target protein.[19][]

The specific signaling pathway affected by a PROTAC containing a 2,2-dimethylmorpholine-derived linker is determined by the "warhead" (which binds to the target protein) and the E3 ligase-recruiting ligand of the PROTAC. For instance, if the PROTAC targets a kinase involved in a cancer proliferation pathway, the degradation of this kinase will lead to the downregulation of that pathway.

G cluster_protac PROTAC-Mediated Protein Degradation cluster_pathway Cellular Signaling Pathway PROTAC PROTAC (with 2,2-Dimethylmorpholine linker) TernaryComplex Ternary Complex (Target-PROTAC-E3) PROTAC->TernaryComplex Target Target Protein (e.g., Kinase) Target->TernaryComplex Signaling Signaling Cascade Target->Signaling E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex Ubiquitination Target Ubiquitination TernaryComplex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation Target Protein Degradation Proteasome->Degradation Degradation->Signaling Inhibition Upstream Upstream Signal Upstream->Target Downstream Downstream Effects (e.g., Proliferation) Signaling->Downstream

Caption: The role of a PROTAC in hijacking the ubiquitin-proteasome system to degrade a target protein and inhibit a signaling pathway.

Conclusion

This compound is a valuable chemical entity for drug discovery and development, particularly as a building block for PROTACs. While specific experimental data for this compound is sparse in the public domain, this guide provides a comprehensive overview of its known and predicted chemical characteristics, safety information, and its role in the synthesis and biological evaluation of targeted protein degraders. The information presented herein is intended to be a valuable resource for researchers and scientists working to advance the field of medicinal chemistry.

References

2,2-Dimethylmorpholine Hydrochloride: A Core Building Block for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The morpholine scaffold is a cornerstone in medicinal chemistry, prized for its ability to impart favorable physicochemical and pharmacokinetic properties to drug candidates. Among its many derivatives, 2,2-Dimethylmorpholine hydrochloride has emerged as a valuable building block, offering a unique combination of structural rigidity and synthetic versatility. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, with a focus on its role in the development of novel therapeutics.

Physicochemical and Spectroscopic Data

A thorough understanding of the physicochemical properties of a building block is critical for its effective application in drug design and process development. The key properties of 2,2-Dimethylmorpholine and its hydrochloride salt are summarized in the table below.

PropertyValueReference
Chemical Name This compound
CAS Number 167946-94-3[1]
Molecular Formula C₆H₁₄ClNO[1]
Molecular Weight 151.63 g/mol [1]
Appearance Solid
Purity ≥95%[2]
Storage Room temperature, in a dry and sealed container[1][2]
SMILES CC1(C)CNCCO1.Cl[1]
InChI InChI=1S/C6H13NO.ClH/c1-6(2)5-7-3-4-8-6;/h7H,3-5H2,1-2H3;1H[3]
Topological Polar Surface Area (TPSA) 21.26 Ų[1]
logP (calculated) 0.8066[1]
Hydrogen Bond Donors 1[1]
Hydrogen Bond Acceptors 2[1]
Rotatable Bonds 0[1]

Synthesis of this compound

Hypothetical Experimental Protocol:

A plausible synthesis would involve the acid-catalyzed cyclization of 2-amino-2-methyl-1-propanol with a suitable two-carbon electrophile, followed by hydrochloride salt formation. A more direct, analogous route to that of cis-2,6-dimethylmorpholine would involve the cyclization of a di(hydroxyalkyl)amine.

Example based on analogous synthesis of cis-2,6-dimethylmorpholine:

The synthesis of cis-2,6-dimethylmorpholine is achieved through the cyclization of diisopropanolamine in the presence of sulfuric acid.[4][5] A similar approach for 2,2-dimethylmorpholine would likely involve a different starting diolamine.

  • Reaction Setup: A reaction vessel equipped with a stirrer, thermometer, and distillation apparatus would be charged with concentrated sulfuric acid.

  • Reagent Addition: The corresponding di(hydroxyalkyl)amine precursor would be added slowly to the sulfuric acid with stirring, controlling the initial exotherm.

  • Cyclization: The reaction mixture would then be heated to a high temperature (e.g., 150-190°C) to effect cyclization via dehydration.[4] Water formed during the reaction would be continuously removed by distillation.

  • Workup: After completion of the reaction, the mixture would be cooled and carefully neutralized with a strong base, such as sodium hydroxide solution.

  • Purification of the Free Base: The resulting 2,2-dimethylmorpholine free base would be separated and purified by distillation.

  • Hydrochloride Salt Formation: The purified free base would then be dissolved in a suitable solvent (e.g., diethyl ether, isopropanol) and treated with a solution of hydrogen chloride in the same or a compatible solvent to precipitate the this compound salt.

  • Isolation: The precipitated salt would be collected by filtration, washed with a cold solvent, and dried under vacuum.

Role as a Chemical Building Block in Drug Discovery

The morpholine moiety is considered a "privileged scaffold" in medicinal chemistry due to its frequent appearance in bioactive compounds.[6][7] Its incorporation into a molecule can enhance aqueous solubility, improve metabolic stability, and provide a key interaction point with biological targets.[7][8] The 2,2-dimethyl substitution offers a unique structural feature by introducing a gem-dimethyl group, which can serve to lock the conformation of the morpholine ring and provide a specific steric profile for interaction with target proteins.

N-Alkylation: A Key Transformation

The primary utility of this compound as a building block lies in its secondary amine functionality, which allows for straightforward N-alkylation to incorporate the heterocycle into a larger molecular framework.

General Experimental Protocol for N-Alkylation:

This protocol describes a general method for the N-alkylation of a secondary amine like 2,2-dimethylmorpholine with an alkyl halide.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide, methyl iodide)

  • A suitable base (e.g., potassium carbonate, triethylamine, diisopropylethylamine)

  • A suitable solvent (e.g., acetonitrile, dimethylformamide, tetrahydrofuran)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser (if heating is required)

Procedure:

  • To a round-bottom flask containing a magnetic stir bar, add this compound (1.0 equivalent) and the chosen solvent.

  • Add the base (typically 2-3 equivalents) to the suspension to neutralize the hydrochloride and liberate the free amine.

  • To the stirred mixture, add the alkyl halide (1.0-1.2 equivalents) dropwise at room temperature.

  • The reaction mixture is then stirred at room temperature or heated to reflux, depending on the reactivity of the alkyl halide. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature and the inorganic salts are removed by filtration.

  • The filtrate is concentrated under reduced pressure to yield the crude product.

  • The crude product is then purified by a suitable method, such as column chromatography on silica gel or recrystallization, to afford the pure N-alkylated 2,2-dimethylmorpholine derivative.

N_Alkylation_Workflow start Start with 2,2-Dimethylmorpholine HCl free_base Generate Free Base (add base like K2CO3) start->free_base Neutralization reaction N-Alkylation Reaction (add Alkyl Halide, R-X) free_base->reaction Nucleophilic Attack workup Reaction Workup (filtration) reaction->workup Completion purification Purification (e.g., column chromatography) workup->purification product Final N-Alkylated Product purification->product Hedgehog_Pathway cluster_inactive Pathway OFF (No Hedgehog Ligand) cluster_active Pathway ON (Hedgehog Ligand Present) PTCH1 PTCH1 SMO_inactive Smoothened (SMO) (Inactive) PTCH1->SMO_inactive Inhibits SUFU SUFU GLI_inactive GLI (Phosphorylated & Cleaved) SUFU->GLI_inactive Sequesters & Promotes Phosphorylation/Cleavage GLI_rep GLI Repressor GLI_inactive->GLI_rep Target_Genes_off Target Gene Transcription OFF GLI_rep->Target_Genes_off Represses Hh Hedgehog (Hh) Ligand PTCH1_bound PTCH1 Hh->PTCH1_bound Binds to SMO_active Smoothened (SMO) (Active) PTCH1_bound->SMO_active Inhibition Relieved GLI_active GLI (Active) SMO_active->GLI_active Leads to GLI Activation & Nuclear Translocation Target_Genes_on Target Gene Transcription ON (Proliferation, Survival) GLI_active->Target_Genes_on Activates Sonidegib Sonidegib (contains 2,6-dimethylmorpholine) Sonidegib->SMO_active Inhibits

References

The Ascendant Role of 2,2-Dimethylmorpholine Hydrochloride in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The morpholine heterocycle is a cornerstone in medicinal chemistry, recognized for its ability to enhance the pharmacological and pharmacokinetic profiles of drug candidates. Among its numerous derivatives, 2,2-Dimethylmorpholine hydrochloride has emerged as a valuable building block in the design of novel therapeutics, particularly in the fields of oncology and virology. Its unique structural features, including the gem-dimethyl substitution, offer distinct advantages in terms of metabolic stability and conformational rigidity, making it an attractive scaffold for targeting a range of biological entities. This technical guide provides an in-depth analysis of the role of this compound in medicinal chemistry, presenting key quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and synthetic workflows.

Physicochemical Properties of the 2,2-Dimethylmorpholine Scaffold

The 2,2-dimethylmorpholine moiety imparts favorable physicochemical properties to parent molecules, influencing their solubility, lipophilicity, and metabolic stability. The gem-dimethyl group at the C2 position can shield the adjacent ether oxygen and amine nitrogen from metabolic enzymes, potentially reducing metabolic clearance and prolonging the in vivo half-life of the drug candidate.

PropertyValue
Molecular Formula C6H14ClNO
Molecular Weight 151.63 g/mol
Topological Polar Surface Area (TPSA) 21.26 Ų
logP (octanol-water partition coefficient) 0.8066
Hydrogen Bond Acceptors 2
Hydrogen Bond Donors 1
Rotatable Bonds 0

Table 1: Key physicochemical properties of this compound.

Applications in Drug Discovery and Development

The 2,2-dimethylmorpholine scaffold has been successfully incorporated into a variety of drug candidates, demonstrating its versatility in targeting different biological pathways. Notable applications include the development of kinase inhibitors and antiviral agents.

Kinase Inhibition: Targeting Raf Kinases

The 2,2-dimethylmorpholine moiety has been utilized in the development of potent inhibitors of Raf kinases, which are key components of the MAPK/ERK signaling pathway often dysregulated in cancer. The inclusion of this scaffold can contribute to favorable interactions within the kinase active site and enhance the overall drug-like properties of the inhibitor.

A patent for biaryl amide compounds as kinase inhibitors describes a series of molecules, some of which contain the 2,2-dimethylmorpholine scaffold.[1] The inhibitory activity of these compounds against B-Raf and C-Raf kinases was evaluated, and the IC50 values for a representative compound are presented below.

CompoundB-Raf IC50 (µM)C-Raf FL IC50 (µM)C-Raf IC50 (µM)
N-(4-methyl-3-(2-morpholino-6-(2,2-dimethylmorpholino)pyrimidin-4-yl)phenyl)-3-(trifluoromethyl)benzamide0.01 - 0.10.01 - 0.10.01 - 0.1

Table 2: In vitro inhibitory activity of a 2,2-dimethylmorpholine-containing compound against Raf kinases.[1]

RAF_Pathway RAS RAS BRAF B-Raf RAS->BRAF CRAF C-Raf RAS->CRAF MEK MEK BRAF->MEK CRAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation Inhibitor 2,2-Dimethylmorpholine Derivative Inhibitor->BRAF Inhibitor->CRAF

Figure 1: Simplified MAPK/ERK signaling pathway and the inhibitory action of a 2,2-dimethylmorpholine derivative on Raf kinases.
Antiviral Activity: Inhibition of Cyclin G Associated Kinase (GAK)

The 2,2-dimethylmorpholine scaffold has also been explored in the development of broad-spectrum antiviral agents. A study on isothiazolo[4,3-b]pyridine-based inhibitors of cyclin G associated kinase (GAK), a host factor essential for the replication of several viruses, demonstrated the potential of this moiety.[2] The introduction of a 2,2-dimethylmorpholine group onto the core scaffold resulted in compounds with antiviral activity against Dengue virus (DENV).

CompoundAnti-DENV EC50 (µM)Anti-DENV EC90 (µM)Cytotoxicity CC50 (µM)
4-(6-Bromoisothiazolo[4,3-b]pyridin-3-yl)-2,2-dimethylmorpholine>10>10>10

Table 3: Antiviral activity and cytotoxicity of a 2,2-dimethylmorpholine-containing GAK inhibitor.[2]

Experimental Protocols

Detailed experimental procedures are crucial for the synthesis and evaluation of novel drug candidates. Below are representative protocols for the synthesis of intermediates and final compounds incorporating the 2,2-dimethylmorpholine moiety.

Synthesis of 4-(6-chloro-2-morpholinopyrimidin-4-yl)-2,2-dimethylmorpholine

This intermediate is a key component in the synthesis of the aforementioned Raf kinase inhibitors.

Step 1: Synthesis of 2,4,6-trichloropyrimidine with 2,2-dimethylmorpholine To a solution of 2,4,6-trichloropyrimidine in a suitable solvent such as dichloromethane, one equivalent of 2,2-dimethylmorpholine is added at a controlled temperature, typically ranging from 0°C to room temperature. A base, such as triethylamine or diisopropylethylamine, is added to scavenge the hydrochloric acid byproduct. The reaction is stirred until completion, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The product, 4,6-dichloro-2-(2,2-dimethylmorpholino)pyrimidine, is then isolated and purified using standard techniques like column chromatography.

Step 2: Reaction with Morpholine The resulting dichloropyrimidine derivative is then reacted with a second equivalent of morpholine. The reaction conditions are similar to the first step, often requiring heating to drive the reaction to completion. The final product, 4-(6-chloro-2-morpholinopyrimidin-4-yl)-2,2-dimethylmorpholine, is purified by chromatography.[1]

Synthesis_Workflow Start 2,4,6-Trichloropyrimidine + 2,2-Dimethylmorpholine Step1 Nucleophilic Aromatic Substitution (Step 1) Start->Step1 Intermediate 4,6-Dichloro-2-(2,2-dimethyl- morpholino)pyrimidine Step1->Intermediate Step2 Nucleophilic Aromatic Substitution (Step 2) + Morpholine Intermediate->Step2 Product 4-(6-Chloro-2-morpholino- pyrimidin-4-yl)-2,2-dimethyl- morpholine Step2->Product

Figure 2: General synthetic workflow for a key 2,2-dimethylmorpholine-containing intermediate.
Synthesis of 4-(6-Bromoisothiazolo[4,3-b]pyridin-3-yl)-2,2-dimethylmorpholine

This compound was synthesized as part of a library of GAK inhibitors with potential antiviral activity.[2]

Procedure: A mixture of 3,6-dibromoisothiazolo[4,3-b]pyridine (1 equivalent) and 2,2-dimethylmorpholine (3 equivalents) in ethanol is heated in a sealed vessel. The reaction progress is monitored by TLC or LC-MS. Upon completion, the solvent is evaporated under reduced pressure. The crude product is then purified by silica gel flash column chromatography, typically using a heptane/acetone gradient, to yield the desired product.[2]

Conclusion

This compound serves as a privileged scaffold in medicinal chemistry, offering a valuable tool for the design and development of novel therapeutic agents. Its incorporation into drug candidates has demonstrated potential in modulating key biological targets in oncology and virology. The unique physicochemical properties conferred by the 2,2-dimethylmorpholine moiety can lead to improved metabolic stability and pharmacokinetic profiles. The synthetic accessibility of this building block, coupled with its demonstrated utility, ensures its continued importance in the quest for new and effective medicines. Further exploration of this scaffold in diverse chemical space is warranted to unlock its full potential in addressing unmet medical needs.

References

2,2-Dimethylmorpholine Hydrochloride: A Technical Guide to its Potential Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,2-Dimethylmorpholine hydrochloride is a saturated heterocyclic compound that holds significant promise as a versatile building block in medicinal chemistry. While comprehensive biological data on this specific isomer is emerging, its structural relationship to other dimethylmorpholine isomers, which are integral components of approved drugs and advanced clinical candidates, underscores its potential. This technical guide explores the prospective applications of this compound by examining the established roles of its isomers in drug development. We will delve into its chemical properties, potential therapeutic targets, and provide exemplary experimental protocols for synthesis and biological evaluation, offering a roadmap for its utilization in the discovery of novel therapeutics.

Introduction: The Morpholine Scaffold in Medicinal Chemistry

The morpholine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into bioactive molecules to enhance their pharmacological profiles.[1] Its presence can improve aqueous solubility, metabolic stability, and provide a key interaction point with biological targets.[2] The nitrogen atom of the morpholine ring is basic, allowing for salt formation to improve bioavailability, while the oxygen atom can act as a hydrogen bond acceptor.[2] Substitution on the morpholine ring, such as with methyl groups, can further modulate these properties and provide vectors for exploring chemical space.

This compound, as a specific substituted morpholine, offers a unique three-dimensional structure that can be exploited in drug design. While direct biological applications are not yet widely published, its potential can be extrapolated from the successful use of other dimethylmorpholine isomers in various therapeutic areas.

Chemical Properties of this compound

As a foundational building block, understanding the physicochemical properties of this compound is crucial for its application in synthesis.

PropertyValue
Molecular Formula C₆H₁₄ClNO
Molecular Weight 151.63 g/mol
CAS Number 167946-94-3
Appearance Solid
Purity ≥97%
Storage Room temperature

Potential Therapeutic Applications: Insights from Dimethylmorpholine Isomers

The therapeutic potential of this compound can be inferred from the biological activities of drugs and clinical candidates containing other dimethylmorpholine isomers.

Central Nervous System (CNS) Disorders

The morpholine scaffold is a common feature in CNS-active drugs due to its ability to improve properties required for blood-brain barrier penetration.[2]

  • Reboxetine , an antidepressant that acts as a selective norepinephrine reuptake inhibitor, contains a 2,6-dimethylmorpholine moiety.[3] Its pharmacokinetic profile has been extensively studied.

  • MLi-2 , a potent and selective inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2), incorporates a 2,5-dimethylmorpholine ring.[4] LRRK2 is a key target in the development of therapies for Parkinson's disease.[4]

Infectious Diseases
  • Amorolfine , a broad-spectrum antifungal agent, utilizes a cis-2,6-dimethylmorpholine scaffold.[5] It is used topically to treat fungal infections of the nails.

Oncology

The morpholine ring is a key component of many kinase inhibitors, including those targeting the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.[6][7] The morpholine group often forms a crucial hydrogen bond with the hinge region of the kinase active site.[8] While specific examples with dimethylmorpholine are less common, the general principle highlights a significant area of potential application.

Quantitative Biological Data of Dimethylmorpholine-Containing Compounds

Pharmacokinetics of Reboxetine in Healthy Volunteers

The following table summarizes the pharmacokinetic parameters of Reboxetine after single oral doses.[9]

Dosetmax (h)t½ (h)CL/F (mL/min)Vz/F (L)
2-5 mg~2~13~29~32
In Vitro Potency of MLi-2

MLi-2 demonstrates high potency against LRRK2 in various assays.[10][11]

Assay TypeIC₅₀ (nM)
Purified LRRK2 Kinase Assay0.76
Cellular pSer935 LRRK2 Assay1.4
Radioligand Competition Binding Assay3.4

Experimental Protocols

Synthesis of (S,S)-Reboxetine

This protocol is a representative example of how a dimethylmorpholine-containing drug can be synthesized.

G cluster_0 Synthesis of (S,S)-Reboxetine Aldehyde Aldehyde Nitroaldol Adduct Nitroaldol Adduct Aldehyde->Nitroaldol Adduct Nitromethane, Catalyst Nitromethane Nitromethane Catalyst Catalyst Deprotection Deprotection Nitroaldol Adduct->Deprotection Acid Diol Diol Deprotection->Diol Cyclization Cyclization Diol->Cyclization Multiple Steps N-Benzyl-protected Reboxetine N-Benzyl-protected Reboxetine Cyclization->N-Benzyl-protected Reboxetine Debenzylation Debenzylation N-Benzyl-protected Reboxetine->Debenzylation α-chloroethyl chloroformate Reboxetine Reboxetine Debenzylation->Reboxetine

Caption: Synthetic pathway for (S,S)-Reboxetine.

Protocol: A stereodivergent synthesis of Reboxetine can be achieved starting from a readily available aldehyde.[12]

  • Nitroaldol Reaction: The starting aldehyde is reacted with nitromethane in the presence of a chiral amino alcohol-copper (II) catalyst to yield the nitroaldol adduct.

  • Deprotection: The O-TBS protected compound is deprotected using 3N HCl to afford the corresponding diol.

  • Cyclization and Derivatization: The diol undergoes a series of reactions including reduction of the nitro group, N-benzylation, and cyclization to form the morpholine ring.

  • Final Steps: The resulting N-benzyl-protected intermediate is treated with 2-ethoxyphenol to introduce the side chain, followed by debenzylation using α-chloroethyl chloroformate and subsequent methanolysis to yield (S,S)-Reboxetine.[12]

In Vitro LRRK2 Kinase Inhibition Assay

This protocol describes a general method for assessing the inhibitory activity of a compound against LRRK2.[1][11]

G cluster_1 In Vitro Kinase Assay Workflow Prepare Reagents Prepare Reagents Incubate Incubate Prepare Reagents->Incubate LRRK2, Substrate, Inhibitor Add Labeled ATP Add Labeled ATP Incubate->Add Labeled ATP Stop Reaction Stop Reaction Incubate->Stop Reaction Add Labeled ATP->Incubate Detect Signal Detect Signal Stop Reaction->Detect Signal Analyze Data Analyze Data Detect Signal->Analyze Data

Caption: General workflow for an in vitro kinase inhibition assay.

Materials:

  • Recombinant LRRK2 enzyme

  • LRRKtide peptide substrate

  • Kinase assay buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 2 mM DTT)

  • [γ-³³P]ATP

  • Test compound (e.g., 2,2-Dimethylmorpholine derivative)

  • Phosphocellulose paper

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing LRRK2 enzyme, LRRKtide substrate, and the test compound at various concentrations in kinase assay buffer.

  • Initiate the kinase reaction by adding [γ-³³P]ATP.

  • Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction by spotting the mixture onto phosphocellulose paper.

  • Wash the paper extensively to remove unincorporated [γ-³³P]ATP.

  • Measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percent inhibition at each compound concentration and determine the IC₅₀ value.

PI3K/mTOR Kinase Assay

This protocol provides a general framework for assessing PI3K/mTOR inhibition.

G cluster_2 PI3K/Akt/mTOR Signaling Pathway Growth Factor Growth Factor RTK RTK Growth Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 Protein Synthesis Protein Synthesis mTORC1->Protein Synthesis Cell Growth Cell Growth Protein Synthesis->Cell Growth

Caption: Simplified PI3K/Akt/mTOR signaling pathway.

Principle: The assay measures the amount of ADP produced from the kinase reaction. The ADP is converted to ATP, which is then used in a luciferase-based reaction to generate a luminescent signal that is proportional to the kinase activity.[7][13]

Materials:

  • Recombinant PI3Kα or mTOR enzyme

  • Lipid substrate (e.g., PI:3PS)

  • Kinase buffer (e.g., 50mM HEPES, pH 7.5, 50mM NaCl, 3mM MgCl₂)

  • ATP

  • ADP-Glo™ Kinase Assay kit (Promega)

  • Test compound

Procedure:

  • In a multi-well plate, add the test compound at various concentrations.

  • Add the kinase and lipid substrate mixture to the wells.

  • Initiate the reaction by adding ATP.

  • Incubate at room temperature for 60 minutes.

  • Add ADP-Glo™ Reagent to deplete the remaining ATP.

  • Incubate for 40 minutes.

  • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Incubate for 30 minutes.

  • Measure the luminescence using a plate reader.

  • Calculate the IC₅₀ value from the dose-response curve.

Conclusion and Future Directions

While direct biological data for this compound is currently limited, the extensive use of its isomers in clinically successful drugs and promising therapeutic candidates strongly suggests its potential as a valuable building block in drug discovery. Its unique substitution pattern may offer advantages in terms of potency, selectivity, or pharmacokinetic properties for a range of biological targets, including GPCRs, kinases, and transporters.

Future research should focus on the synthesis and biological evaluation of novel derivatives of 2,2-Dimethylmorpholine. Screening these compounds against a diverse panel of targets, particularly within the CNS and oncology therapeutic areas, could unveil new lead compounds for further development. The experimental protocols provided in this guide offer a starting point for such investigations. As a readily accessible and synthetically versatile scaffold, this compound represents a promising tool for medicinal chemists seeking to expand the structural diversity of their compound libraries and discover the next generation of innovative medicines.

References

2,2-Dimethylmorpholine Hydrochloride: A Scaffolding Building Block for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality in drug discovery, offering the potential to address disease targets previously considered "undruggable."[1] This approach utilizes the cell's own protein disposal machinery, the ubiquitin-proteasome system, to selectively eliminate proteins of interest (POIs).[2][3] Proteolysis-targeting chimeras (PROTACs) are at the forefront of TPD. These heterobifunctional molecules consist of a ligand that binds to a POI, another ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[3][4] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination and subsequent degradation of the POI.[3]

The modular nature of PROTACs allows for the rational design and synthesis of degraders with optimized properties.[1] Building blocks that form the linker or are incorporated into the E3 ligase or POI ligands are crucial for this process.[1] 2,2-Dimethylmorpholine hydrochloride is a commercially available building block that offers a stable, six-membered heterocyclic scaffold for incorporation into protein degraders. The morpholine motif is a privileged structure in medicinal chemistry, known to improve pharmacokinetic properties such as solubility and metabolic stability.[5] The gem-dimethyl substitution on the morpholine ring can provide steric hindrance that may influence binding interactions and metabolic stability.

This technical guide provides an in-depth overview of this compound as a building block for the synthesis of protein degraders. While specific examples of PROTACs incorporating this exact building block are not yet prevalent in peer-reviewed literature, this guide will detail its chemical properties, provide a representative synthetic protocol for its incorporation, and illustrate the general workflows and signaling pathways relevant to the development of such novel degraders.

Chemical and Physical Properties of this compound

A clear understanding of the physicochemical properties of a building block is essential for its effective use in synthesis and for predicting the properties of the final degrader molecule.

PropertyValueReference
Molecular Formula C₆H₁₄ClNO[6]
Molecular Weight 151.63 g/mol [6]
CAS Number 167946-94-3[6]
Appearance Solid
Purity ≥97% (commercially available)[6]
Storage Room temperature[6]
SMILES Cl.CC1(C)CNCCO1[6]
InChI 1S/C6H13NO.ClH/c1-6(2)5-7-3-4-8-6;/h7H,3-5H2,1-2H3;1H[7]
InChIKey UFLFSJVTFSZTKX-UHFFFAOYSA-N[7]

Hypothetical Synthesis of a PROTAC Incorporating 2,2-Dimethylmorpholine

The following is a representative, hypothetical experimental protocol for the incorporation of 2,2-dimethylmorpholine into a PROTAC molecule. This protocol assumes the use of 2,2-dimethylmorpholine to form part of the linker, connecting a warhead for the protein of interest (POI) to an E3 ligase ligand (in this case, a derivative of pomalidomide for recruiting Cereblon).

Objective: To synthesize a PROTAC where the 2,2-dimethylmorpholine moiety is part of the linker.

Materials:

  • This compound

  • Warhead-linker precursor with a terminal leaving group (e.g., a mesylate or halide)

  • Pomalidomide-linker precursor with a terminal amine

  • Diisopropylethylamine (DIPEA) or other suitable non-nucleophilic base

  • Anhydrous N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent

  • Reverse-phase HPLC for purification

  • LC-MS and NMR for characterization

Protocol:

  • Deprotonation of this compound:

    • Dissolve this compound (1.2 equivalents) in anhydrous DMF.

    • Add DIPEA (2.5 equivalents) to the solution and stir at room temperature for 30 minutes to neutralize the hydrochloride and generate the free base in situ.

  • Nucleophilic Substitution with Warhead-Linker Precursor:

    • To the solution containing the 2,2-dimethylmorpholine free base, add the warhead-linker precursor (1.0 equivalent) with a suitable leaving group (e.g., a primary alkyl mesylate).

    • Heat the reaction mixture to 60-80 °C and monitor the reaction progress by LC-MS. The reaction is expected to be complete within 2-12 hours.

    • Upon completion, cool the reaction mixture to room temperature.

  • Work-up and Isolation of the Intermediate:

    • Dilute the reaction mixture with ethyl acetate and wash with water and brine to remove DMF and excess reagents.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude intermediate by flash column chromatography on silica gel.

  • Coupling with Pomalidomide-Linker Precursor:

    • The purified intermediate from step 3 will have a reactive functional group at the other end of the linker (e.g., a carboxylic acid).

    • Dissolve this intermediate (1.0 equivalent) and the pomalidomide-linker precursor with a terminal amine (1.1 equivalents) in anhydrous DMF.

    • Add a peptide coupling reagent such as HATU (1.2 equivalents) and DIPEA (3.0 equivalents).

    • Stir the reaction at room temperature and monitor by LC-MS. The reaction is typically complete within 1-4 hours.

  • Final Work-up and Purification:

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the final PROTAC molecule by reverse-phase HPLC to obtain the high-purity product.

  • Characterization:

    • Confirm the identity and purity of the final PROTAC by LC-MS and characterize its structure by ¹H and ¹³C NMR spectroscopy.

Experimental and Logical Workflows

The development of a novel PROTAC involves a series of logical steps and experimental workflows, from initial design to in vivo evaluation.

experimental_workflow cluster_design Design & Synthesis cluster_invitro In Vitro Evaluation cluster_cellular Cellular Assays cluster_invivo In Vivo Studies design PROTAC Design (incorporating 2,2-dimethylmorpholine) synthesis Chemical Synthesis design->synthesis purification Purification & Characterization synthesis->purification binding Target & E3 Ligase Binding Assays purification->binding degradation Western Blot for Target Degradation binding->degradation dmax DC50 / Dmax Determination degradation->dmax proteomics Global Proteomics (Selectivity) dmax->proteomics phenotype Phenotypic Assays (e.g., Viability, Apoptosis) proteomics->phenotype pk Pharmacokinetics phenotype->pk efficacy Xenograft Model Efficacy pk->efficacy pd Pharmacodynamics (Target Degradation in Tumor) efficacy->pd

PROTAC Development Workflow

This diagram illustrates the typical progression from the initial design and synthesis of a PROTAC to its comprehensive evaluation.

Targeted Signaling Pathway Example: BCR-ABL Degradation in CML

To illustrate the application of a hypothetical PROTAC, consider the degradation of the BCR-ABL fusion protein, a key driver of Chronic Myeloid Leukemia (CML). A PROTAC designed to target BCR-ABL would aim to induce its degradation, thereby inhibiting downstream signaling pathways that promote cancer cell proliferation and survival.

bcr_abl_pathway cluster_protac PROTAC Action cluster_signaling Downstream Signaling protac BCR-ABL PROTAC (with 2,2-dimethylmorpholine) bcr_abl BCR-ABL (Target Protein) protac->bcr_abl binds crbn Cereblon (CRBN) (E3 Ligase) protac->crbn recruits proteasome Proteasome bcr_abl->proteasome Ubiquitination & Degradation ras RAS/MAPK Pathway bcr_abl->ras jak JAK/STAT Pathway bcr_abl->jak pi3k PI3K/AKT Pathway bcr_abl->pi3k proliferation Cell Proliferation & Survival proteasome->proliferation INHIBITS ras->proliferation jak->proliferation pi3k->proliferation

BCR-ABL Degradation Pathway

Conclusion

This compound presents a valuable and versatile building block for the synthesis of novel protein degraders. Its stable heterocyclic structure and the presence of a gem-dimethyl group offer opportunities to fine-tune the physicochemical and pharmacological properties of PROTACs. While the direct application of this specific building block in published degraders is currently limited, the principles and protocols outlined in this guide provide a solid foundation for researchers to explore its potential in developing next-generation targeted therapeutics. As the field of targeted protein degradation continues to expand, the exploration of novel chemical scaffolds like 2,2-dimethylmorpholine will be essential for creating degraders with improved efficacy, selectivity, and drug-like properties.

References

Technical Guide: Physicochemical Properties of 2,2-Dimethylmorpholine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of 2,2-Dimethylmorpholine hydrochloride. Due to the limited availability of direct experimental data for this specific salt, this guide also includes predicted values and general experimental protocols that can be applied for its characterization.

Core Physicochemical Data

The following table summarizes the available and predicted physicochemical data for 2,2-Dimethylmorpholine and its hydrochloride salt. It is crucial to note that much of the data for the free base are predictions and should be confirmed by experimental analysis.

Property2,2-Dimethylmorpholine (Free Base)This compoundSource
Chemical Structure -
CAS Number 147688-58-2167946-94-3[1][2]
Molecular Formula C₆H₁₃NOC₆H₁₄ClNO[1][2]
Molecular Weight 115.17 g/mol 151.63 g/mol [1][2]
Appearance Colorless to light yellow liquid (Predicted)Solid (Form)[1]
Melting Point Not AvailableNot Available-
Boiling Point 144.3 ± 15.0 °C (Predicted)Not Available[1]
Density 0.872 ± 0.06 g/cm³ (Predicted)Not Available[1]
pKa 9.04 ± 0.40 (Predicted)Not Available[1]
Solubility Not AvailableExpected to be soluble in water.-
LogP -0.8066 (Computational)[2]
Topological Polar Surface Area (TPSA) -21.26 Ų (Computational)[2]

Experimental Protocols

Synthesis of this compound

This protocol describes a general method for the synthesis of a morpholine hydrochloride from its free base.

Materials:

  • 2,2-Dimethylmorpholine

  • Anhydrous diethyl ether (or other suitable anhydrous, non-protic solvent)

  • Hydrochloric acid solution in a compatible solvent (e.g., 2M HCl in diethyl ether)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Inert gas supply (e.g., Nitrogen or Argon)

  • Büchner funnel and filter paper

  • Vacuum flask

  • Drying oven or vacuum desiccator

Procedure:

  • Dissolve a known quantity of 2,2-Dimethylmorpholine in a minimal amount of anhydrous diethyl ether in a round-bottom flask under an inert atmosphere.

  • Cool the solution in an ice bath with continuous stirring.

  • Slowly add a stoichiometric equivalent of hydrochloric acid solution (e.g., 2M HCl in diethyl ether) to the cooled morpholine solution via a dropping funnel.

  • A white precipitate of this compound should form upon addition of the acid.

  • Continue stirring the mixture in the ice bath for an additional 30-60 minutes after the addition is complete to ensure full precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material.

  • Dry the product under vacuum to a constant weight.

  • Characterize the final product by determining its melting point and obtaining spectroscopic data (¹H NMR, ¹³C NMR, IR).

Melting Point Determination

The melting point is a critical indicator of purity.[3]

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle (if the sample is not a fine powder)

Procedure:

  • Ensure the this compound sample is completely dry and finely powdered.[3]

  • Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.[4]

  • Place the capillary tube into the heating block of the melting point apparatus.

  • Heat the sample rapidly to about 15-20°C below the expected melting point.

  • Decrease the heating rate to 1-2°C per minute to allow for accurate observation.

  • Record the temperature at which the first drop of liquid appears (the onset of melting).

  • Record the temperature at which the entire sample has melted (the completion of melting).

  • The recorded range is the melting point of the sample. For a pure compound, this range should be narrow (typically 0.5-1.5°C).

Solubility Determination

This protocol provides a general method for qualitatively assessing the solubility of a compound in various solvents.[2][5]

Materials:

  • This compound

  • Test tubes and rack

  • Vortex mixer

  • A selection of solvents (e.g., water, ethanol, DMSO, acetone)

Procedure:

  • Add approximately 10-20 mg of this compound to a clean, dry test tube.

  • Add 1 mL of the desired solvent to the test tube.

  • Vortex the mixture vigorously for 30-60 seconds.

  • Visually inspect the solution for the presence of undissolved solid.

  • If the solid has dissolved, the compound is considered soluble in that solvent at the tested concentration.

  • If the solid has not fully dissolved, the mixture can be gently warmed to assess temperature effects on solubility.

  • Record the solubility observations for each solvent.

pKa Determination

The pKa can be determined experimentally using potentiometric titration.

Apparatus:

  • pH meter with a suitable electrode

  • Burette

  • Beaker

  • Magnetic stirrer and stir bar

  • Standardized solution of a strong base (e.g., 0.1 M NaOH)

  • Deionized water

Procedure:

  • Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water in a beaker.

  • Place the beaker on a magnetic stirrer and immerse the pH electrode in the solution.

  • Allow the pH reading to stabilize and record the initial pH.

  • Begin titrating the solution with the standardized NaOH solution, adding small, precise increments (e.g., 0.1-0.2 mL).

  • Record the pH of the solution after each addition of titrant, allowing the reading to stabilize each time.

  • Continue the titration well past the equivalence point.

  • Plot the pH of the solution as a function of the volume of NaOH added.

  • The pKa can be determined from the titration curve. It is the pH at which half of the acid has been neutralized (i.e., at the half-equivalence point).

Visualizations

Synthetic Workflow

The following diagram illustrates a general workflow for the synthesis and purification of this compound.

G cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis start 2,2-Dimethylmorpholine in Anhydrous Solvent reaction Acid-Base Reaction (Precipitation) start->reaction reagent HCl Solution reagent->reaction filtration Vacuum Filtration reaction->filtration washing Wash with Cold Solvent filtration->washing drying Drying under Vacuum washing->drying product 2,2-Dimethylmorpholine HCl (Final Product) drying->product analysis Melting Point Spectroscopy (NMR, IR) product->analysis

Caption: Synthetic workflow for this compound.

References

An In-depth Technical Guide to the Solubility and Stability of 2,2-Dimethylmorpholine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data on the solubility and stability of 2,2-dimethylmorpholine hydrochloride. Due to the limited availability of specific experimental data for this compound, this guide leverages information on the parent compound, morpholine hydrochloride, and related morpholine derivatives to provide a robust framework for its handling, formulation, and analysis.

Core Concepts: Solubility and Stability

Understanding the solubility and stability of a chemical entity like this compound is fundamental for its application in research and development. Solubility dictates the choice of appropriate solvents and the design of formulations, while stability data informs storage conditions, shelf-life, and potential degradation pathways that might impact purity and activity.

Physicochemical Properties

While specific data for this compound is scarce, the general properties of morpholine and its hydrochloride salt provide a useful baseline.

PropertyValue (for Morpholine Hydrochloride)Reference
Molecular FormulaC₄H₁₀ClNO[1]
Molecular Weight123.58 g/mol [1]
AppearanceWhite to light yellow crystalline powder[1]
Melting Point179 °C
pKa (of Morpholine)8.33 (at 25°C)[2]
HygroscopicityHygroscopic[1]

Solubility Profile

Morpholine itself is a versatile solvent, miscible with water and a wide range of organic solvents[3][4]. The formation of a hydrochloride salt generally enhances aqueous solubility.

Qualitative Solubility:

  • Water: Morpholine hydrochloride is described as having good solubility in water[1].

  • Organic Solvents: As a general rule for salts, solubility in non-polar organic solvents is expected to be limited. Polar organic solvents may offer better solubility.

Quantitative Solubility Data (for Morpholine Hydrochloride):

No specific quantitative solubility data (e.g., in g/100 mL or mg/mL) for this compound was found in the public domain. The following table provides data for the parent compound, morpholine hydrochloride, which can be used as an initial estimate.

SolventTemperature (°C)SolubilityReference
WaterNot SpecifiedSoluble[1]

Factors Influencing Solubility:

  • pH: The solubility of hydrochloride salts is pH-dependent. In acidic solutions, the common ion effect (from the chloride ion) can decrease solubility.

  • Temperature: Generally, solubility increases with temperature, although this is compound-specific.

  • Solvent Polarity: "Like dissolves like" is a key principle. The polarity of the solvent will significantly impact the solubility of this polar salt.

Stability Profile

The stability of this compound is crucial for its storage and handling. Based on data for related compounds, it is expected to be relatively stable under standard conditions.

General Stability:

  • Storage: Should be stored in a dry, cool place, under an inert gas[1]. It is stable at room temperature in closed containers under normal storage and handling conditions.

  • Incompatibilities: Incompatible with strong oxidizing agents[1].

Forced Degradation Studies:

Forced degradation studies are essential to identify potential degradation products and pathways. While specific data for this compound is not available, the following conditions are typically employed in such studies for morpholine derivatives.[5][6]

Stress ConditionTypical Reagents and Conditions
Acidic Hydrolysis 0.1 M to 1 M HCl, room temperature to 50-60°C
Basic Hydrolysis 0.1 M to 1 M NaOH, room temperature to 50-60°C
Oxidation 3% to 30% H₂O₂, room temperature
Thermal Degradation Dry heat (e.g., 60-80°C)
Photostability Exposure to UV and visible light (ICH Q1B guidelines)

Experimental Protocols

Detailed experimental protocols are critical for obtaining reliable and reproducible solubility and stability data.

Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard procedure for determining equilibrium solubility.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Weigh excess 2,2-Dimethylmorpholine HCl B Add to a known volume of solvent A->B C Agitate at constant temperature B->C D Allow to equilibrate (e.g., 24-72h) C->D E Filter to remove undissolved solid D->E F Analyze filtrate (e.g., by HPLC) E->F G Quantify concentration F->G

Caption: Workflow for Solubility Determination using the Shake-Flask Method.

Methodology:

  • Preparation: Add an excess amount of this compound to a known volume of the solvent in a sealed container.

  • Equilibration: Agitate the mixture at a constant temperature for a sufficient period (typically 24 to 72 hours) to ensure equilibrium is reached.

  • Separation: Allow the undissolved solid to settle, then filter the supernatant to obtain a clear, saturated solution.

  • Analysis: Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Forced Degradation Study

Forced degradation studies are performed to understand the stability of the molecule under stress conditions.

G cluster_sample_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep Prepare solutions of 2,2-Dimethylmorpholine HCl Acid Acidic (HCl) Prep->Acid Base Basic (NaOH) Prep->Base Oxidative Oxidative (H2O2) Prep->Oxidative Thermal Thermal (Heat) Prep->Thermal Photo Photolytic (UV/Vis Light) Prep->Photo Analysis Analyze stressed samples by stability-indicating HPLC Acid->Analysis Base->Analysis Oxidative->Analysis Thermal->Analysis Photo->Analysis Degradants Identify and quantify degradants Analysis->Degradants

Caption: Workflow for a Forced Degradation Study.

Methodology:

  • Sample Preparation: Prepare solutions of this compound in appropriate solvents.

  • Stress Application: Expose the solutions to various stress conditions as outlined in the stability profile table. Include a control sample stored under normal conditions.

  • Sample Analysis: At specified time points, withdraw samples and quench any ongoing reactions if necessary. Analyze the samples using a validated stability-indicating HPLC method.

  • Data Evaluation: Compare the chromatograms of the stressed samples to the control to identify and quantify any degradation products.

Analytical Methods

A stability-indicating analytical method is crucial for accurately assessing the purity and stability of this compound. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.

Typical HPLC Method Parameters for Morpholine Derivatives:

ParameterTypical Value
Column C18 reverse-phase column
Mobile Phase A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol)
Detection UV detection (wavelength to be determined based on the compound's UV spectrum)
Flow Rate 1.0 mL/min
Injection Volume 10-20 µL
Column Temperature 25-40 °C

Potential Degradation Pathways

While specific degradation pathways for this compound have not been documented, general degradation mechanisms for morpholine derivatives can be inferred.

G cluster_compound 2,2-Dimethylmorpholine HCl cluster_pathways Potential Degradation Pathways Compound 2,2-Dimethylmorpholine Hydrochloride Hydrolysis Hydrolysis (Ring Opening) Compound->Hydrolysis H₂O, H⁺/OH⁻ Oxidation Oxidation (N-oxide formation, Ring Opening) Compound->Oxidation Oxidizing agents Photodegradation Photodegradation (Radical reactions) Compound->Photodegradation Light

Caption: Potential Degradation Pathways for this compound.

  • Hydrolysis: Under strong acidic or basic conditions, the ether linkage of the morpholine ring could potentially undergo cleavage.

  • Oxidation: The nitrogen atom in the morpholine ring is susceptible to oxidation, which could lead to the formation of an N-oxide. More aggressive oxidation could result in ring opening.

  • Photodegradation: Exposure to light, particularly UV radiation, can induce the formation of radical species, leading to a variety of degradation products.

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of this compound based on available information for related compounds. For critical applications, it is imperative that specific experimental data be generated for this compound using the outlined protocols. A thorough understanding of its physicochemical properties will ensure its effective and reliable use in research and development.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of PROTACs Incorporating a 2,2-Dimethylmorpholine Moiety

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTACs and the Critical Role of Linker Design

Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to hijack the cell's natural protein degradation machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate proteins of interest (POIs). A PROTAC molecule consists of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase is crucial for the subsequent ubiquitination and degradation of the target protein.

The linker is not merely a spacer but plays a pivotal role in the efficacy of a PROTAC. Its length, rigidity, and chemical composition influence the geometry of the ternary complex, the physicochemical properties of the molecule (such as solubility and cell permeability), and overall degradation efficiency. While flexible linkers like polyethylene glycol (PEG) chains are common, there is growing interest in incorporating rigid moieties to enhance metabolic stability and pre-organize the PROTAC into a productive conformation.

The Role of 2,2-Dimethylmorpholine in PROTAC Linkers

Saturated heterocyclic scaffolds such as piperidine, piperazine, and morpholine are increasingly being incorporated into PROTAC linkers to introduce conformational rigidity. A morpholine moiety, and specifically 2,2-dimethylmorpholine, offers several potential advantages:

  • Increased Rigidity: The cyclic structure restricts the flexibility of the linker, which can reduce the entropic penalty upon binding and promote a more defined spatial orientation of the warhead and E3 ligase ligand.

  • Improved Physicochemical Properties: The morpholine group can enhance aqueous solubility and modulate the lipophilicity of the PROTAC, which is crucial for optimizing its absorption, distribution, metabolism, and excretion (ADME) profile.

  • Metabolic Stability: The incorporation of a stable heterocyclic ring can improve the metabolic stability of the PROTAC by blocking potential sites of metabolism.

  • Synthetic Tractability: 2,2-Dimethylmorpholine hydrochloride is a commercially available building block that can be readily incorporated into synthetic routes.

This document provides a detailed protocol for the synthesis of a PROTAC incorporating a 2,2-dimethylmorpholine moiety into the linker, targeting the exemplary protein BRD4 for degradation by recruiting the E3 ligase Cereblon (CRBN).

Signaling Pathway and PROTAC Mechanism of Action

The following diagram illustrates the general mechanism of PROTAC-induced protein degradation.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (e.g., with 2,2-Dimethylmorpholine linker) Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Binds POI Target Protein (POI) (e.g., BRD4) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase (e.g., Cereblon) E3_Ligase->Ternary_Complex Binds Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Polyubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: Mechanism of PROTAC-induced targeted protein degradation.

Experimental Protocols

General Synthetic Workflow

The synthesis of a PROTAC incorporating a 2,2-dimethylmorpholine linker can be approached in a modular fashion. The general workflow involves the synthesis of a linker precursor containing the 2,2-dimethylmorpholine moiety, followed by sequential coupling to the E3 ligase ligand and the target protein ligand.

Synthetic_Workflow Start Starting Materials (2,2-Dimethylmorpholine HCl, Linker Precursors) Step1 Synthesis of 2,2-Dimethylmorpholine- functionalized Linker Start->Step1 Step2 Coupling to E3 Ligase Ligand (e.g., Pomalidomide derivative) Step1->Step2 Step3 Coupling to POI Ligand (e.g., JQ1 derivative) Step2->Step3 Purification Purification (e.g., HPLC) Step3->Purification Final_PROTAC Final PROTAC Purification->Final_PROTAC

Application Notes and Protocols for 2,2-Dimethylmorpholine Hydrochloride as a PROTAC Linker Component

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential utility of 2,2-dimethylmorpholine hydrochloride as a component in Proteolysis Targeting Chimera (PROTAC) linkers. While direct literature explicitly detailing the use of this specific moiety is emerging, these notes are compiled based on established principles of PROTAC design, the known physicochemical benefits of the morpholine scaffold, and general synthetic methodologies for PROTAC construction.

Introduction to PROTACs and the Role of Linkers

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein (Protein of Interest or POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[1][2] A PROTAC molecule is comprised of three key components: a ligand that binds to the POI (the "warhead"), a ligand that engages an E3 ligase (the "anchor"), and a chemical linker that connects the warhead and the anchor.[3][4]

The linker is a critical determinant of PROTAC efficacy, influencing the molecule's physicochemical properties, cell permeability, and the stability of the ternary complex (POI-PROTAC-E3 ligase).[5] Linker composition and length play a crucial role in achieving optimal PROTAC properties.[5] Common linker motifs include polyethylene glycol (PEG) chains, alkyl chains, and more rigid structures like piperazine and piperidine rings.[4][6]

This compound: A Novel Linker Component

This compound is a heterocyclic compound that offers several potential advantages as a building block for PROTAC linkers. The morpholine scaffold is a "privileged structure" in medicinal chemistry, known for its ability to improve the pharmacokinetic properties of drug candidates.[7][8]

Potential Advantages of Incorporating 2,2-Dimethylmorpholine in PROTAC Linkers:

  • Enhanced Solubility and Permeability: The morpholine ring can improve the aqueous solubility and cell permeability of PROTACs, which are often large and hydrophobic molecules that challenge traditional drug-like properties.[9][10]

  • Metabolic Stability: The morpholine moiety is generally resistant to metabolic degradation, which can lead to a longer half-life and improved in vivo efficacy of the PROTAC.[9]

  • Conformational Rigidity: The gem-dimethyl substitution on the morpholine ring introduces conformational constraint. This rigidity can help to pre-organize the PROTAC into a bioactive conformation for optimal ternary complex formation, potentially increasing its potency.

  • Vectorial Control: The defined geometry of the 2,2-dimethylmorpholine ring can provide better control over the spatial orientation of the warhead and anchor ligands, which is crucial for productive ternary complex formation.

Data Presentation: Physicochemical Properties

The incorporation of a 2,2-dimethylmorpholine moiety is anticipated to impact the overall physicochemical properties of a PROTAC. The following table provides a hypothetical comparison of a PROTAC with a standard PEG linker versus one with a 2,2-dimethylmorpholine-containing linker.

PropertyPROTAC with PEG Linker (Hypothetical)PROTAC with 2,2-Dimethylmorpholine Linker (Predicted)Rationale for Predicted Change
Molecular Weight (MW) 850 Da~880 DaAddition of the dimethylmorpholine moiety.
cLogP 4.54.2The morpholine oxygen can reduce lipophilicity.
Topological Polar Surface Area (TPSA) 150 Ų160 ŲThe nitrogen and oxygen of the morpholine contribute to the TPSA.
Number of Rotatable Bonds 1512The rigid morpholine ring reduces the number of rotatable bonds.
Aqueous Solubility LowModerateThe morpholine moiety is known to enhance solubility.[9]
Cell Permeability ModerateModerate to HighImproved solubility and conformational effects can enhance permeability.

Experimental Protocols

The following are generalized protocols for the synthesis of PROTACs incorporating a 2,2-dimethylmorpholine linker. These protocols are based on standard synthetic methodologies for PROTACs and may require optimization for specific substrates.

Protocol 1: Incorporation of 2,2-Dimethylmorpholine via Amide Bond Formation

This protocol describes the coupling of a carboxylic acid-functionalized component (warhead or E3 ligase ligand) with 2,2-dimethylmorpholine, followed by further functionalization and coupling to the second PROTAC component.

Step 1: Amide Coupling of Component A with 2,2-Dimethylmorpholine

  • Reagents and Materials:

    • Component A-COOH (e.g., warhead with a carboxylic acid handle) (1.0 eq)

    • This compound (1.2 eq)

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

    • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

    • Anhydrous DMF (N,N-Dimethylformamide)

  • Procedure:

    • Dissolve Component A-COOH in anhydrous DMF under a nitrogen atmosphere.

    • Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature.

    • Add this compound to the reaction mixture.

    • Stir the reaction at room temperature for 12-24 hours.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield Component A-(2,2-dimethylmorpholine).

Step 2: Functionalization and Coupling to Component B

The newly formed amide can be further functionalized (e.g., by introducing a reactive handle like an alkyne or azide) for subsequent "click chemistry" ligation to the second PROTAC component, or the other end of the linker can be directly coupled.

Protocol 2: Incorporation of 2,2-Dimethylmorpholine via Nucleophilic Substitution

This protocol describes the reaction of 2,2-dimethylmorpholine with an alkyl halide-functionalized linker attached to one of the PROTAC components.

  • Reagents and Materials:

    • Component A-Linker-Br (e.g., warhead with an alkyl bromide linker) (1.0 eq)

    • This compound (1.5 eq)

    • Potassium carbonate (K₂CO₃) or another suitable base (3.0 eq)

    • Anhydrous acetonitrile or DMF

  • Procedure:

    • Dissolve Component A-Linker-Br in anhydrous acetonitrile or DMF under a nitrogen atmosphere.

    • Add potassium carbonate and this compound to the solution.

    • Heat the reaction mixture to 60-80 °C and stir for 12-24 hours.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, cool the reaction mixture to room temperature, filter to remove inorganic salts, and concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography or preparative HPLC to yield the desired PROTAC.

Mandatory Visualizations

PROTAC_Mechanism cluster_0 Cellular Environment POI Protein of Interest (POI) Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex Binding E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Recruitment PROTAC PROTAC (with 2,2-Dimethylmorpholine Linker) Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Transfer Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI Degradation

Caption: Mechanism of action for a PROTAC utilizing a 2,2-dimethylmorpholine linker.

Experimental_Workflow cluster_workflow PROTAC Synthesis and Evaluation Workflow Start Design PROTAC with 2,2-Dimethylmorpholine Linker Synthesis Synthesize PROTAC (e.g., Amide Coupling) Start->Synthesis Purification Purification and Characterization (HPLC, LC-MS, NMR) Synthesis->Purification In_Vitro_Binding In Vitro Binding Assays (e.g., SPR, ITC) Purification->In_Vitro_Binding Cell_Based_Assays Cell-Based Degradation Assays (e.g., Western Blot, In-Cell Western) In_Vitro_Binding->Cell_Based_Assays Downstream_Analysis Downstream Functional Analysis (e.g., Cell Viability, Phenotypic Assays) Cell_Based_Assays->Downstream_Analysis PK_Studies Pharmacokinetic (PK) Studies (in vivo) Downstream_Analysis->PK_Studies End Lead Optimization PK_Studies->End Logical_Relationship cluster_components PROTAC Components and their Relationship PROTAC PROTAC Molecule Warhead Warhead (Binds to POI) PROTAC->Warhead Anchor Anchor (Binds to E3 Ligase) PROTAC->Anchor Linker 2,2-Dimethylmorpholine Linker PROTAC->Linker Properties Physicochemical Properties (Solubility, Permeability, Stability) Linker->Properties Ternary_Complex Ternary Complex Stability and Geometry Linker->Ternary_Complex

References

Application Notes and Protocols: Incorporating Pomalidomide into E3 Ligase Ligands for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Targeted protein degradation using Proteolysis Targeting Chimeras (PROTACs) has emerged as a powerful therapeutic modality.[1] These heterobifunctional molecules induce the degradation of a target protein of interest (POI) by hijacking the cell's native ubiquitin-proteasome system.[1][2] A PROTAC achieves this by simultaneously binding to the POI and an E3 ubiquitin ligase, forming a ternary complex that leads to the ubiquitination and subsequent proteasomal degradation of the target protein.[2]

Cereblon (CRBN), a substrate receptor for the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex (CRL4-CRBN), is one of the most successfully utilized E3 ligases in PROTAC design.[3] This is largely due to the availability of well-characterized small molecule ligands, such as pomalidomide.[1][] Pomalidomide-based ligands are frequently incorporated into PROTACs due to their high affinity for CRBN and the synthetic tractability of pomalidomide, which allows for versatile linker attachment.[5]

These application notes provide a comprehensive guide to the incorporation of pomalidomide into E3 ligase ligands for the development of potent and selective PROTACs. We present quantitative data for representative pomalidomide-based PROTACs, detailed protocols for their synthesis and characterization, and visualizations of the key pathways and experimental workflows.

Data Presentation

The efficacy of a PROTAC is primarily defined by its ability to induce the degradation of the target protein. This is quantified by the DC50 (the concentration of PROTAC that results in 50% degradation of the POI) and the Dmax (the maximum percentage of degradation achieved).[6] The following table summarizes representative data for various pomalidomide-based PROTACs, highlighting their potency and efficacy across different targets and cell lines.

PROTAC CompoundTarget ProteinCell LineDC50 (nM)Dmax (%)Reference
PROTAC 1BRD4Burkitt's Lymphoma (BL)< 1> 90[7]
PROTAC 4BRD4MV-4-11 (Leukemia)-> 90[7]
ZQ-23HDAC8-14793[8]
PROTAC 11BRD9MOLM-13 (Leukemia)50-[7]

Note: Data is compiled from various sources and experimental conditions may differ.[6][9]

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the underlying mechanisms and experimental procedures, the following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and workflows.

PROTAC_Mechanism_of_Action Mechanism of Pomalidomide-Based PROTAC Action cluster_cell Cellular Environment PROTAC Pomalidomide PROTAC POI Protein of Interest (POI) PROTAC->POI Binds CRBN CRBN E3 Ligase PROTAC->CRBN Binds Ternary_Complex POI-PROTAC-CRBN Ternary Complex PROTAC->Ternary_Complex POI->Ternary_Complex CRBN->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Induces Polyubiquitinated_POI Polyubiquitinated POI Ubiquitination->Polyubiquitinated_POI Marks POI Proteasome 26S Proteasome Polyubiquitinated_POI->Proteasome Recognized by Proteasome->PROTAC Releases Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degrades to

Caption: Mechanism of Pomalidomide-Based PROTAC Action.

Western_Blot_Workflow Workflow for Western Blot Analysis of PROTAC-Mediated Degradation start Start cell_culture 1. Cell Culture & PROTAC Treatment start->cell_culture cell_lysis 2. Cell Lysis cell_culture->cell_lysis protein_quantification 3. Protein Quantification (e.g., BCA Assay) cell_lysis->protein_quantification sds_page 4. SDS-PAGE protein_quantification->sds_page transfer 5. Protein Transfer (to PVDF/Nitrocellulose) sds_page->transfer blocking 6. Blocking transfer->blocking primary_ab 7. Primary Antibody Incubation (Target & Loading Control) blocking->primary_ab secondary_ab 8. HRP-conjugated Secondary Antibody Incubation primary_ab->secondary_ab detection 9. Chemiluminescent Detection secondary_ab->detection analysis 10. Data Analysis (Densitometry) detection->analysis end End analysis->end

Caption: Workflow for Western Blot analysis of PROTAC-mediated degradation.

Experimental Protocols

Protocol 1: Synthesis of a Pomalidomide-based Ligand-Linker Conjugate

This protocol describes a general method for synthesizing a pomalidomide derivative ready for conjugation to a POI ligand, adapted from published procedures.[10][11] This example illustrates the preparation of a pomalidomide derivative with a terminal amine on the linker for subsequent amide coupling.

Materials:

  • 4-Fluorothalidomide

  • tert-Butyl (2-aminoethyl)carbamate

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Synthesis of Boc-protected pomalidomide-linker: a. To a solution of 4-fluorothalidomide (1 eq) in DMF, add tert-butyl (2-aminoethyl)carbamate (1.5 eq) and DIPEA (3 eq). b. Heat the reaction mixture to 90 °C and stir for 12 hours. c. After cooling to room temperature, dilute the reaction with ethyl acetate and wash with water and brine. d. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. e. Purify the crude product by silica gel column chromatography to yield the Boc-protected pomalidomide-linker conjugate.

  • Boc-deprotection to yield the final ligand-linker: a. Dissolve the Boc-protected intermediate in a 1:1 mixture of TFA and DCM. b. Stir the solution at room temperature for 2 hours. c. Concentrate the reaction mixture under reduced pressure. d. Redissolve the residue in DCM and neutralize with saturated aqueous sodium bicarbonate. e. Extract the aqueous layer with DCM. f. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the pomalidomide-linker conjugate with a terminal amine.

Protocol 2: Western Blot for PROTAC-Induced Protein Degradation

This protocol provides a detailed procedure for quantifying target protein degradation in cells treated with a pomalidomide-based PROTAC using Western blotting.[7][12]

Materials:

  • Cell line of interest expressing the target protein

  • Pomalidomide-based PROTAC and vehicle control (e.g., DMSO)

  • Complete cell culture medium

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein and a loading control (e.g., β-actin, GAPDH)

  • HRP-conjugated secondary antibody

  • ECL substrate

Procedure:

  • Cell Culture and Treatment: a. Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency. b. Treat the cells with a serial dilution of the PROTAC compound or vehicle control for the desired time (e.g., 24 hours).

  • Cell Lysis and Protein Quantification: a. Wash the cells twice with ice-cold PBS. b. Lyse the cells by adding lysis buffer to each well and incubating on ice for 20 minutes. c. Scrape the cells and transfer the lysate to a microcentrifuge tube. d. Centrifuge at 14,000 rpm for 15 minutes at 4 °C to pellet cell debris. e. Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.

  • Sample Preparation and SDS-PAGE: a. Normalize the protein concentration for all samples. b. Add Laemmli sample buffer to the lysates and boil at 95 °C for 5 minutes. c. Load equal amounts of protein per lane onto an SDS-PAGE gel and run the electrophoresis.

  • Protein Transfer and Immunodetection: a. Transfer the proteins from the gel to a PVDF or nitrocellulose membrane. b. Block the membrane with blocking buffer for 1 hour at room temperature. c. Incubate the membrane with the primary antibody against the target protein and a loading control overnight at 4 °C. d. Wash the membrane three times with TBST. e. Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. f. Wash the membrane three times with TBST.

  • Detection and Analysis: a. Apply the ECL substrate and capture the chemiluminescent signal using an imaging system. b. Quantify the band intensities using densitometry software. c. Normalize the target protein band intensity to the loading control. d. Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax values.[13]

Protocol 3: Surface Plasmon Resonance (SPR) for Binary and Ternary Complex Characterization

SPR is a label-free technique used to measure the binding kinetics and affinity of PROTACs to their target protein and E3 ligase, as well as the formation and stability of the ternary complex.[14][15][16]

Materials:

  • SPR instrument and sensor chips (e.g., NTA chip for His-tagged proteins)

  • Purified recombinant His-tagged CRBN E3 ligase complex

  • Purified recombinant target protein (POI)

  • Pomalidomide-based PROTAC

  • Running buffer (e.g., HBS-EP+)

Procedure:

  • Binary Interaction Analysis (PROTAC with CRBN): a. Immobilize the His-tagged CRBN complex on the NTA sensor chip. b. Inject a series of concentrations of the PROTAC over the chip surface and monitor the binding response. c. Regenerate the sensor surface between injections. d. Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD).

  • Binary Interaction Analysis (PROTAC with POI): a. Immobilize the POI on a suitable sensor chip (e.g., via amine coupling or His-tag). b. Follow the same procedure as in step 1 to determine the binding kinetics and affinity of the PROTAC for the POI.

  • Ternary Complex Formation and Stability: a. Immobilize the His-tagged CRBN complex on the NTA sensor chip. b. Prepare a series of solutions containing a fixed, saturating concentration of the PROTAC mixed with varying concentrations of the POI. c. Inject these mixtures over the CRBN-immobilized surface. An increase in binding response compared to the PROTAC alone indicates ternary complex formation. d. Analyze the kinetics of ternary complex formation to assess its stability. e. Calculate the cooperativity factor (α), which is the ratio of the dissociation constants of the binary interactions to the affinity of the POI for the PROTAC-CRBN complex, to quantify the stability of the ternary complex.[14] A cooperativity factor greater than 1 indicates positive cooperativity, suggesting a more stable ternary complex.[14]

Conclusion

The incorporation of pomalidomide as a CRBN E3 ligase ligand is a cornerstone of modern PROTAC design. The protocols and data presented herein provide a foundational framework for researchers to synthesize, characterize, and optimize novel pomalidomide-based PROTACs. A thorough understanding of the synthetic routes, coupled with robust biophysical and cellular characterization, is essential for the development of effective and selective protein degraders for therapeutic applications.

References

Application Notes and Protocols for 2,2-Dimethylmorpholine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific literature lacks specific experimental data and established protocols for 2,2-Dimethylmorpholine hydrochloride. The following application notes and protocols are provided as a general framework based on the known biological activities of other morpholine derivatives and standard laboratory procedures. Researchers must optimize and validate these protocols for their specific experimental setup.

Introduction

Morpholine and its derivatives are recognized as "privileged scaffolds" in medicinal chemistry, frequently appearing in a wide array of bioactive molecules and approved drugs.[1] The morpholine ring can enhance a molecule's potency, modulate pharmacokinetic properties, and improve aqueous solubility and metabolic stability.[1] Derivatives of morpholine have shown a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and central nervous system (CNS) effects.[2][3]

This compound is a specific derivative of morpholine. While detailed biological studies on this particular compound are not widely published, its structural similarity to other biologically active morpholines suggests it may have potential applications in various areas of drug discovery and chemical biology. These notes provide a starting point for the investigation of its potential biological effects.

Potential Applications

Based on the activities of other dimethylmorpholine and morpholine derivatives, potential research applications for this compound could include:

  • Oncology: Investigating its cytotoxic or anti-proliferative effects against various cancer cell lines. Some morpholine derivatives have been shown to inhibit signaling pathways crucial for cancer cell growth and survival, such as the PI3K/Akt/mTOR pathway.[4]

  • Neuroscience: Exploring its potential activity on CNS targets. Morpholine-containing compounds have been developed as CNS-active agents due to their favorable physicochemical properties for blood-brain barrier penetration.[3][5]

  • Inflammation: Assessing its ability to modulate inflammatory responses in cellular models. Certain morpholine derivatives have demonstrated anti-inflammatory properties.[6]

Safety, Handling, and Storage

Warning: this compound may cause skin irritation, serious eye irritation, and respiratory irritation.[7]

  • Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, and eye/face protection.[7]

  • Handling: Use only in a well-ventilated area or under a chemical fume hood.[8][9] Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling.[7]

  • Storage: Store in a tightly-closed container in a cool, dry, and well-ventilated area away from incompatible substances and sources of ignition.[7]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[10]

Data Presentation

Quantitative data from experimental assays should be summarized for clear comparison. The following table is a template illustrating how to present hypothetical cytotoxicity data.

Table 1: Hypothetical Cytotoxicity of this compound on Various Cancer Cell Lines

Cell LineCancer TypeAssay TypeIC50 (µM)
MCF-7BreastMTT Assay15.2
A549LungMTT Assay28.7
U87-MGGlioblastomaMTT Assay12.5
PC-3ProstateMTT Assay35.1

Disclaimer: The data presented in this table is purely illustrative and not based on experimental results.

Experimental Protocols

Preparation of Stock Solution

This protocol describes the preparation of a stock solution of this compound. The final concentration may need to be adjusted based on the specific requirements of the experiment.

Materials:

  • This compound (CAS: 167946-94-3)

  • Sterile deionized water or an appropriate solvent (e.g., DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Determine the desired concentration of the stock solution (e.g., 10 mM).

  • Calculate the mass of this compound required. The molecular weight is 151.63 g/mol .

  • Weigh the calculated amount of the compound in a sterile microcentrifuge tube.

  • Add the appropriate volume of sterile deionized water or solvent to achieve the desired concentration.

  • Vortex the solution until the compound is completely dissolved.

  • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

In Vitro Cytotoxicity: MTT Assay

This protocol provides a general method for assessing the effect of this compound on cell viability and proliferation using a colorimetric MTT assay.[11][12][13]

Materials:

  • Target cancer cell lines (e.g., MCF-7, A549)

  • Complete cell culture medium

  • 96-well flat-bottom sterile plates

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete medium from the stock solution.

  • After 24 hours, remove the medium and add 100 µL of the medium containing different concentrations of the compound to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution) and a positive control (a known cytotoxic agent).

  • Incubate the plate for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[11]

  • Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[12][13]

  • Measure the absorbance at 570 nm using a plate reader. A reference wavelength of >650 nm can be used.[11]

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Cell Migration Assay: Transwell Assay

This protocol describes a method to assess the effect of this compound on cell migration using a Transwell system.[14][15][16][17]

Materials:

  • Target cell line (e.g., MDA-MB-231)

  • Transwell inserts (8 µm pore size for most epithelial and fibroblast cells) for 24-well plates

  • Serum-free and complete cell culture medium

  • This compound stock solution

  • Crystal Violet staining solution

  • Cotton swabs

Procedure:

  • Culture cells to 80-90% confluency.

  • Starve the cells in serum-free medium for 12-24 hours before the assay.

  • Add 600 µL of complete medium (containing a chemoattractant like 10% FBS) to the lower chamber of the 24-well plate.

  • Trypsinize and resuspend the starved cells in serum-free medium at a concentration of 1 x 10^5 cells/mL.

  • In separate tubes, treat the cell suspension with various concentrations of this compound or vehicle control for a predetermined time (e.g., 30 minutes).

  • Add 100-300 µL of the treated cell suspension to the upper chamber of the Transwell inserts.[17]

  • Incubate the plate for a period that allows for cell migration (e.g., 6-24 hours), which needs to be optimized for the specific cell line.

  • After incubation, carefully remove the non-migrated cells from the upper surface of the insert membrane with a cotton swab.[14]

  • Fix the migrated cells on the lower side of the membrane with a fixative (e.g., 4% paraformaldehyde or 70% ethanol).[15][17]

  • Stain the migrated cells with 0.2% Crystal Violet solution for 5-10 minutes.[15]

  • Gently wash the inserts with water.

  • Allow the inserts to dry and count the migrated cells in several random fields under a microscope.

Investigation of Signaling Pathways: Western Blot Analysis

This protocol provides a general workflow for using Western blotting to investigate if this compound affects the phosphorylation status or expression level of key proteins in a signaling pathway (e.g., PI3K/Akt/mTOR).[18][19]

Materials:

  • Target cell line

  • This compound stock solution

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Akt, anti-Akt, anti-phospho-S6, anti-S6, and a loading control like anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Plate cells and grow to 70-80% confluency.

  • Treat cells with different concentrations of this compound for various time points.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.[19]

  • Determine the protein concentration of each lysate.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.[18]

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add the ECL substrate and detect the signal using an imaging system.

  • Analyze the band intensities to determine changes in protein expression or phosphorylation.

Visualizations

Hypothetical Signaling Pathway for Investigation

The following diagram illustrates a simplified PI3K/Akt/mTOR signaling pathway, a common target for anticancer drugs. This pathway could be a hypothetical target for this compound.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 recruits Akt Akt PIP3->Akt recruits PDK1->Akt phosphorylates mTORC1 mTORC1 Akt->mTORC1 activates S6K S6K mTORC1->S6K phosphorylates eIF4E 4E-BP1 mTORC1->eIF4E phosphorylates CellGrowth Cell Growth & Proliferation S6K->CellGrowth eIF4E->CellGrowth releases inhibition of translation initiation Inhibitor 2,2-Dimethylmorpholine hydrochloride Inhibitor->mTORC1 hypothetical inhibition GrowthFactor Growth Factor GrowthFactor->RTK

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway by this compound.

Experimental Workflow: In Vitro Cytotoxicity (MTT Assay)

This diagram outlines the major steps in the MTT assay protocol.

MTT_Workflow A Seed cells in 96-well plate B Incubate for 24h (Cell Attachment) A->B C Treat cells with 2,2-Dimethylmorpholine HCl B->C D Incubate for 48-72h C->D E Add MTT reagent D->E F Incubate for 4h E->F G Add solubilization solution F->G H Measure absorbance at 570 nm G->H I Calculate IC50 H->I

Caption: Workflow for the MTT cell viability and cytotoxicity assay.

Experimental Workflow: Transwell Cell Migration Assay

This diagram illustrates the workflow for the Transwell cell migration assay.

Transwell_Workflow A Starve cells in serum-free medium C Treat cells with 2,2-Dimethylmorpholine HCl A->C B Prepare Transwell plate (chemoattractant in lower chamber) D Seed treated cells in upper chamber B->D C->D E Incubate for 6-24h D->E F Remove non-migrated cells E->F G Fix and stain migrated cells F->G H Count migrated cells G->H

Caption: Workflow for the Transwell cell migration assay.

References

Application Notes and Protocols: The Role of 2,2-Dimethylmorpholine Hydrochloride in Kinase Degrader Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a groundbreaking therapeutic modality in drug discovery, offering the ability to eliminate disease-causing proteins rather than merely inhibiting them. These heterobifunctional molecules are comprised of three key components: a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical determinant of a PROTAC's efficacy, profoundly influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for the subsequent ubiquitination and proteasomal degradation of the target protein.[1][2]

Kinases are a major class of therapeutic targets, and the development of kinase degraders is an area of intense research. The linker component in these degraders not only dictates the spatial orientation of the kinase and the E3 ligase but also imparts crucial physicochemical properties such as solubility and cell permeability. Heterocyclic scaffolds, including morpholines, are increasingly being incorporated into linker designs to impart rigidity and improve pharmacokinetic properties.[2]

This document provides detailed application notes and protocols for the synthesis of kinase degraders, with a specific focus on the incorporation of a 2,2-dimethylmorpholine moiety derived from its hydrochloride salt. While direct literature on the use of 2,2-Dimethylmorpholine hydrochloride in published kinase degraders is sparse, its structure as a secondary amine makes it a viable building block for linker synthesis. The protocols provided herein are representative of standard synthetic methodologies for PROTAC assembly.

Signaling Pathway: Generic Tyrosine Kinase (TK) Signaling

Many cancers are driven by aberrant signaling from receptor and non-receptor tyrosine kinases (TKs). Upon activation, these kinases phosphorylate downstream substrates, initiating signaling cascades that regulate cell proliferation, survival, and migration. A common pathway involves the activation of the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways. PROTAC-mediated degradation of a pathogenic TK can effectively shut down these oncogenic signaling networks.

TK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_degradation PROTAC Action Growth_Factor Growth Factor TK Tyrosine Kinase (POI) Growth_Factor->TK Activation RAS RAS TK->RAS PI3K PI3K TK->PI3K Proteasome Proteasome TK->Proteasome Degradation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription PROTAC Kinase Degrader PROTAC->TK Binds E3_Ligase E3 Ligase PROTAC->E3_Ligase Recruits E3_Ligase->TK

Caption: PROTAC-mediated degradation of a target tyrosine kinase.

Experimental Protocols

The synthesis of a kinase degrader is a multi-step process that involves the preparation of functionalized ligands for the target kinase and the E3 ligase, followed by their conjugation via a linker. The following protocols outline a representative synthesis of a hypothetical kinase degrader, "KinDeg-M1," which utilizes a generic tyrosine kinase inhibitor (TKI), a 2,2-dimethylmorpholine-containing linker, and the cereblon (CRBN) E3 ligase ligand, pomalidomide.

General Workflow

The overall synthetic strategy involves three main stages:

  • Synthesis of a functionalized kinase inhibitor: A known TKI is modified to introduce a reactive handle, such as a carboxylic acid, for linker attachment.

  • Synthesis of a functionalized E3 ligase ligand with the morpholine linker: Pomalidomide is alkylated, and then a linker terminating with the 2,2-dimethylmorpholine moiety is installed.

  • Final PROTAC Assembly: The functionalized TKI and the E3 ligase ligand-linker fragment are joined via amide bond formation.

Synthesis_Workflow cluster_linker_synthesis E3 Ligand-Linker Synthesis TKI Tyrosine Kinase Inhibitor (TKI) TKI_COOH TKI-COOH (Functionalized TKI) TKI->TKI_COOH Functionalization KinDeg_M1 Final PROTAC (KinDeg-M1) TKI_COOH->KinDeg_M1 Amide Coupling (e.g., HATU, DIPEA) Pomalidomide Pomalidomide Pomalidomide_Linker_NH Pomalidomide-Linker-NH₂ Pomalidomide->Pomalidomide_Linker_NH Linker Attachment (Step 1) Pomalidomide_N_Alkyl N-alkylated Pomalidomide Pomalidomide->Pomalidomide_N_Alkyl Alkylation Pomalidomide_Linker_Morpholine Pomalidomide-Linker- 2,2-Dimethylmorpholine DM_Morpholine_HCl 2,2-Dimethylmorpholine Hydrochloride DM_Morpholine_Free 2,2-Dimethylmorpholine (Free Base) DM_Morpholine_HCl->DM_Morpholine_Free Neutralization (e.g., with base) Pomalidomide_Linker_Morpholine->KinDeg_M1 Pomalidomide_N_Alkyl->Pomalidomide_Linker_Morpholine Coupling with 2,2-Dimethylmorpholine

Caption: General synthetic workflow for KinDeg-M1.
Protocol 1: Neutralization of this compound

The hydrochloride salt of the amine must be neutralized to the free base before it can be used as a nucleophile in subsequent reactions.

Materials:

  • This compound (1.0 eq)

  • Sodium hydroxide (NaOH), 1 M aqueous solution

  • Dichloromethane (DCM)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Separatory funnel, round-bottom flask, rotary evaporator

Procedure:

  • Dissolve this compound in deionized water.

  • Cool the solution in an ice bath and slowly add 1 M NaOH solution with stirring until the pH is >12.

  • Transfer the aqueous solution to a separatory funnel and extract with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the solution and concentrate under reduced pressure to yield 2,2-dimethylmorpholine as a free base. Confirm the structure and purity by ¹H NMR and GC-MS.

Protocol 2: Synthesis of Pomalidomide-Linker Intermediate

This protocol describes the synthesis of an N-alkylated pomalidomide with a terminal electrophile suitable for reaction with the morpholine.

Materials:

  • Pomalidomide (1.0 eq)

  • 1-bromo-4-chlorobutane (1.2 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • N,N-Dimethylformamide (DMF)

  • Deionized water, Ethyl acetate (EtOAc)

Procedure:

  • To a solution of pomalidomide in DMF, add K₂CO₃ and 1-bromo-4-chlorobutane.

  • Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and pour it into ice-water.

  • Extract the aqueous layer with EtOAc (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, hexane/EtOAc gradient) to yield 4-(4-chlorobutyl)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione.

Protocol 3: Synthesis of Pomalidomide-Linker-Morpholine Fragment

Materials:

  • 4-(4-chlorobutyl)-pomalidomide intermediate (from Protocol 2) (1.0 eq)

  • 2,2-Dimethylmorpholine (free base from Protocol 1) (1.5 eq)

  • Sodium iodide (NaI) (0.1 eq, catalytic)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Acetonitrile (ACN)

Procedure:

  • Dissolve the pomalidomide-linker intermediate, 2,2-dimethylmorpholine, and NaI in ACN.

  • Add DIPEA to the mixture.

  • Heat the reaction to reflux (approx. 82 °C) and stir overnight. Monitor the reaction by LC-MS.

  • Upon completion, cool the mixture and concentrate under reduced pressure.

  • Purify the residue by column chromatography (silica gel, DCM/Methanol gradient) to obtain the desired pomalidomide-linker-morpholine fragment.

Protocol 4: Final Amide Coupling to Synthesize KinDeg-M1

Materials:

  • Functionalized TKI-COOH (1.0 eq)

  • Pomalidomide-linker-morpholine fragment (from Protocol 3) (1.1 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • DIPEA (3.0 eq)

  • DMF

Procedure:

  • Dissolve the TKI-COOH, pomalidomide-linker-morpholine fragment, and HATU in DMF.

  • Add DIPEA to the reaction mixture and stir at room temperature for 4-12 hours. Monitor by LC-MS.

  • Once the starting material is consumed, dilute the reaction with EtOAc and wash with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purify the final PROTAC compound (KinDeg-M1) by preparative HPLC to achieve >95% purity.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Data Presentation

The efficacy of a synthesized kinase degrader is evaluated through a series of biochemical and cellular assays. Key parameters include binding affinity, degradation concentration (DC₅₀), and inhibitory concentration (IC₅₀).

Table 1: Physicochemical and Pharmacokinetic Properties (Hypothetical Data)
PropertyValueMethod
Molecular Weight850.4 g/mol Calculated
cLogP3.8Calculated
Aqueous Solubility45 µMNephelometry
Cell Permeability (Caco-2)5.2 x 10⁻⁶ cm/sCaco-2 Assay
Microsomal Stability (t½)45 minLiver Microsome Assay
Table 2: Biological Activity of KinDeg-M1 (Hypothetical Data)
ParameterKinDeg-M1TKI (Parent)Pomalidomide
Binding Affinity (Kᵢ, nM)
Target Kinase255>10,000
CRBN180>10,000150
Cellular Activity
IC₅₀ (nM) (Cell Proliferation)1550>5,000
DC₅₀ (nM) (Kinase Degradation)8N/AN/A
Dₘₐₓ (%) (Max Degradation)>95%N/AN/A

Mechanism of Action Visualization

The synthesized PROTAC, KinDeg-M1, functions by inducing the formation of a ternary complex between the target kinase and the CRBN E3 ligase, leading to the ubiquitination and subsequent degradation of the kinase.

PROTAC_Mechanism POI Target Kinase Ternary Ternary Complex (Kinase-PROTAC-E3) POI->Ternary PROTAC KinDeg-M1 (TKI-Linker-Pomalidomide) PROTAC->Ternary E3 CRBN E3 Ligase E3->Ternary PolyUb Poly-Ubiquitinated Kinase Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->E3 Charged Proteasome Proteasome PolyUb->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: Mechanism of action for the KinDeg-M1 PROTAC.

Conclusion

The incorporation of cyclic amines like 2,2-dimethylmorpholine into PROTAC linkers is a viable strategy to modulate the physicochemical and pharmacokinetic properties of the resulting degrader. The protocols outlined provide a general framework for the synthesis of such molecules, emphasizing standard chemical transformations like amide bond formation and nucleophilic substitution. While the design of an effective PROTAC remains an empirical process, the modular nature of their synthesis allows for the rapid generation of libraries with diverse linkers, facilitating the optimization of degrader potency and drug-like properties. The provided data tables and diagrams serve as a guide for the characterization and visualization of these novel therapeutic agents.

References

Application Notes and Protocols for Click Chemistry Reactions with 2,2-Dimethylmorpholine Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the application of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a key click chemistry reaction, for the derivatization of morpholine scaffolds. While direct literature on the click chemistry functionalization of 2,2-Dimethylmorpholine hydrochloride is limited, this document provides a comprehensive guide by adapting established protocols from closely related morpholine derivatives. The provided methodologies and data will enable researchers to design and execute synthetic strategies for creating novel conjugates for potential applications in drug discovery and development.

Introduction to Click Chemistry with Morpholine Derivatives

The morpholine moiety is a prevalent scaffold in medicinal chemistry, valued for its favorable physicochemical properties, including metabolic stability and aqueous solubility. "Click chemistry" offers a robust and efficient method for the modification of such scaffolds. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) stands out as a premier click reaction due to its high yields, mild reaction conditions, and tolerance of a wide range of functional groups.

This document outlines the necessary steps to prepare 2,2-Dimethylmorpholine derivatives for participation in CuAAC reactions and provides a detailed protocol for the conjugation process itself. The protocols are based on the successful synthesis of morpholine-fused triazoles, demonstrating the feasibility of these reactions with complex morpholine-containing structures.

Proposed Synthesis of Functionalized 2,2-Dimethylmorpholine Derivatives

To utilize this compound in click chemistry, it must first be functionalized with either an azide or an alkyne group. The following are proposed synthetic pathways to achieve this.

Synthesis of N-propargyl-2,2-dimethylmorpholine (Alkyne-functionalized)

The secondary amine of 2,2-Dimethylmorpholine provides a convenient handle for N-alkylation with a propargyl group.

Experimental Protocol:

  • Deprotection: To a solution of this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM), add a mild base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.1 eq) to neutralize the hydrochloride and liberate the free base.

  • N-Alkylation: To the solution of the free base, add propargyl bromide (1.2 eq) and a base such as potassium carbonate (2.0 eq).

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, filter the reaction mixture to remove inorganic salts. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield N-propargyl-2,2-dimethylmorpholine.

Synthesis of N-(2-azidoethyl)-2,2-dimethylmorpholine (Azide-functionalized)

A two-step procedure can be employed to introduce an azide group onto the nitrogen atom.

Experimental Protocol:

  • N-Alkylation with a Halide: React 2,2-Dimethylmorpholine (from the hydrochloride salt as described above) with a suitable dielectrophile such as 1-bromo-2-chloroethane (1.2 eq) in the presence of a base like potassium carbonate (2.0 eq) in a solvent like acetonitrile.

  • Azide Substitution: Treat the resulting N-(2-chloroethyl)-2,2-dimethylmorpholine with sodium azide (NaN₃) (1.5 eq) in a polar aprotic solvent like dimethylformamide (DMF) at an elevated temperature (e.g., 60-80 °C).

  • Work-up and Purification: After the reaction is complete, cool the mixture, dilute with water, and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography to afford N-(2-azidoethyl)-2,2-dimethylmorpholine.

Diagram of Proposed Functionalization Workflow

G cluster_alkyne Alkyne Functionalization cluster_azide Azide Functionalization start_alkyne 2,2-Dimethylmorpholine Hydrochloride free_base_alkyne 2,2-Dimethylmorpholine (Free Base) start_alkyne->free_base_alkyne Base (e.g., TEA) product_alkyne N-propargyl-2,2-dimethylmorpholine free_base_alkyne->product_alkyne Propargyl bromide, K2CO3 start_azide 2,2-Dimethylmorpholine Hydrochloride free_base_azide 2,2-Dimethylmorpholine (Free Base) start_azide->free_base_azide Base (e.g., TEA) chloroethyl_intermediate N-(2-chloroethyl)-2,2-dimethylmorpholine free_base_azide->chloroethyl_intermediate 1-bromo-2-chloroethane, K2CO3 product_azide N-(2-azidoethyl)-2,2-dimethylmorpholine chloroethyl_intermediate->product_azide NaN3, DMF

Caption: Proposed synthetic routes for alkyne and azide functionalization of 2,2-Dimethylmorpholine.

Application Note: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This section provides a general protocol for the CuAAC reaction between an azide-functionalized molecule and an alkyne-functionalized 2,2-Dimethylmorpholine derivative (or vice versa). The conditions are adapted from the synthesis of morpholine-fused triazoles.

General Reaction Scheme:

An alkyne-functionalized 2,2-dimethylmorpholine derivative reacts with an organic azide in the presence of a copper(I) catalyst to form a stable 1,2,3-triazole linkage.

Key Considerations:

  • Catalyst System: The most common catalyst system is generated in situ from a copper(II) salt, such as copper(II) sulfate (CuSO₄), and a reducing agent, typically sodium ascorbate.

  • Ligands: The addition of a ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA), can stabilize the Cu(I) oxidation state and accelerate the reaction.

  • Solvent: The reaction is often performed in a mixture of solvents, such as t-butanol/water or DCM/water, to accommodate the solubility of both the organic substrates and the inorganic catalyst components.

  • Inert Atmosphere: While not always strictly necessary, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the oxidation of the Cu(I) catalyst.

Diagram of the CuAAC Experimental Workflow

G cluster_workflow CuAAC Reaction Workflow reagents Combine Alkyne and Azide in Solvent reaction Add Catalyst to Reagents and Stir reagents->reaction catalyst_prep Prepare Catalyst Solution (CuSO4 + Sodium Ascorbate) catalyst_prep->reaction monitoring Monitor Reaction (TLC) reaction->monitoring workup Quench Reaction and Perform Aqueous Work-up monitoring->workup purification Purify by Column Chromatography workup->purification product Characterize Final Product purification->product

Caption: General experimental workflow for a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

Experimental Protocols

The following protocols are adapted from the synthesis of morpholine-fused triazoles and can be used as a starting point for reactions with functionalized 2,2-Dimethylmorpholine derivatives.

General Protocol for CuAAC Reaction

Materials:

  • Alkyne-functionalized 2,2-dimethylmorpholine (1.0 eq)

  • Organic azide (1.1 eq)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 eq)

  • Sodium ascorbate (0.2 eq)

  • Solvent (e.g., t-butanol/water 1:1 mixture)

  • Reaction vessel (e.g., round-bottom flask with a stir bar)

  • Nitrogen or Argon source (optional)

Procedure:

  • In a reaction vessel, dissolve the alkyne-functionalized 2,2-dimethylmorpholine and the organic azide in the chosen solvent system.

  • In a separate vial, prepare a fresh aqueous solution of copper(II) sulfate and sodium ascorbate.

  • Add the catalyst solution to the reaction mixture.

  • Stir the reaction vigorously at room temperature.

  • Monitor the reaction progress by TLC until the starting materials are consumed.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate or DCM).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

  • Characterize the final product by NMR, mass spectrometry, and IR spectroscopy.

Quantitative Data

The following table summarizes representative yields for the synthesis of triazolyl azido alcohols, which are precursors to morpholine-fused triazoles, via a click reaction. These data demonstrate the high efficiency of the CuAAC reaction with morpholine-related scaffolds.

EntryAlkyne SubstrateAzide SubstrateProduct Yield (%)
1PhenylacetyleneGlycosyl Azide A92
2Propargyl alcoholGlycosyl Azide A95
31-HexyneGlycosyl Azide A88
4PhenylacetyleneGlycosyl Azide B90
5Propargyl alcoholGlycosyl Azide B94

Data adapted from related syntheses of morpholine precursors.

Conclusion

The application of click chemistry, particularly the CuAAC reaction, provides a powerful and versatile tool for the derivatization of this compound. By first functionalizing the morpholine scaffold with an alkyne or azide handle, researchers can readily conjugate it with a wide variety of molecules to explore new chemical space in drug discovery and development. The provided protocols and data serve as a valuable resource for initiating such synthetic endeavors.

Application Notes and Protocols for the Functionalization of 2,2-Dimethylmorpholine Hydrochloride in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the functionalization of 2,2-dimethylmorpholine hydrochloride, a valuable building block in the synthesis of diverse molecular scaffolds, particularly for drug discovery and development. The protocols focus on key N-functionalization reactions, including N-alkylation, N-arylation, N-acylation, and reductive amination, to generate a wide array of derivatives.

Introduction

2,2-Dimethylmorpholine is a saturated heterocycle that has garnered significant interest in medicinal chemistry. The morpholine moiety is a privileged scaffold known to impart favorable physicochemical properties to drug candidates, such as improved aqueous solubility, metabolic stability, and pharmacokinetic profiles. The gem-dimethyl substitution at the 2-position can provide steric hindrance, influencing the molecule's conformation and interaction with biological targets. This can be advantageous in designing selective inhibitors for various enzyme families, including kinases.

The hydrochloride salt form of 2,2-dimethylmorpholine is a stable and commonly available starting material. However, its use in synthesis requires careful consideration of the reaction conditions, particularly the need for a base to liberate the free amine for subsequent functionalization. These notes provide detailed procedures to effectively utilize this versatile building block.

Key Applications in Drug Discovery

Derivatives of 2,2-dimethylmorpholine have been incorporated into a variety of biologically active molecules, demonstrating the utility of this scaffold in targeting key signaling pathways implicated in diseases such as cancer.

PI3K/Akt/mTOR Pathway Inhibition: The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention. Several potent and selective PI3K inhibitors incorporate the morpholine moiety, and by extension, derivatives of 2,2-dimethylmorpholine can be explored for the synthesis of novel inhibitors targeting this pathway. For instance, the morpholine ring in some inhibitors is known to interact with the hinge region of the PI3K active site.[1][2]

VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Small molecule inhibitors of VEGFR-2 are an important class of anticancer drugs. The morpholine scaffold can be incorporated into VEGFR-2 inhibitors to enhance their drug-like properties.

Experimental Protocols

Note on this compound: All the following protocols require the in situ or prior neutralization of this compound to the free amine. This is typically achieved by using at least one equivalent of a suitable base. The choice of base is crucial and should be compatible with the specific reaction conditions.

Protocol 1: N-Alkylation via Nucleophilic Substitution

This protocol describes the N-alkylation of 2,2-dimethylmorpholine with an alkyl halide.

Reaction Scheme:

N_Alkylation 2,2-Dimethylmorpholine HCl 2,2-Dimethylmorpholine HCl 2,2-Dimethylmorpholine (free amine) 2,2-Dimethylmorpholine (free amine) 2,2-Dimethylmorpholine HCl->2,2-Dimethylmorpholine (free amine) Base 2,2-Dimethylmorpholine (free amine)R-X 2,2-Dimethylmorpholine (free amine)R-X N-Alkyl-2,2-dimethylmorpholine N-Alkyl-2,2-dimethylmorpholine 2,2-Dimethylmorpholine (free amine)R-X->N-Alkyl-2,2-dimethylmorpholine Solvent, Temp

Caption: General workflow for N-alkylation.

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Base (e.g., triethylamine (TEA), diisopropylethylamine (DIPEA), potassium carbonate)

  • Anhydrous solvent (e.g., acetonitrile, N,N-dimethylformamide (DMF), tetrahydrofuran (THF))

  • Inert gas (e.g., nitrogen or argon)

Procedure:

  • To a dry reaction flask under an inert atmosphere, add this compound (1.0 eq.).

  • Add the anhydrous solvent (e.g., acetonitrile).

  • Add the base (e.g., triethylamine, 2.2 eq.) to the suspension and stir until the solid dissolves, indicating the formation of the free amine.

  • Add the alkyl halide (1.1 eq.) dropwise to the reaction mixture at room temperature.

  • Stir the reaction at the appropriate temperature (room temperature to 80 °C) and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • If a solid precipitate (e.g., triethylammonium chloride) has formed, remove it by filtration.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated 2,2-dimethylmorpholine.

Quantitative Data (Representative Examples):

Alkyl HalideBaseSolventTemperature (°C)Time (h)Yield (%)
Methyl IodideTEAAcetonitrile25485-95
Benzyl BromideK₂CO₃DMF60680-90
Ethyl BromoacetateDIPEATHF50875-85
Protocol 2: N-Arylation via Buchwald-Hartwig Amination

This protocol outlines the palladium-catalyzed N-arylation of 2,2-dimethylmorpholine with an aryl halide.

Reaction Scheme:

Buchwald_Hartwig 2,2-Dimethylmorpholine HCl 2,2-Dimethylmorpholine HCl 2,2-Dimethylmorpholine (free amine) 2,2-Dimethylmorpholine (free amine) 2,2-Dimethylmorpholine HCl->2,2-Dimethylmorpholine (free amine) Base 2,2-Dimethylmorpholine (free amine)Ar-X 2,2-Dimethylmorpholine (free amine)Ar-X N-Aryl-2,2-dimethylmorpholine N-Aryl-2,2-dimethylmorpholine 2,2-Dimethylmorpholine (free amine)Ar-X->N-Aryl-2,2-dimethylmorpholine Pd Catalyst, Ligand, Base, Solvent, Temp

Caption: General workflow for Buchwald-Hartwig N-arylation.

Materials:

  • This compound

  • Aryl halide (e.g., bromobenzene, 4-chloro-toluene)

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., XPhos, RuPhos)

  • Strong, non-nucleophilic base (e.g., sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS))

  • Anhydrous, deoxygenated solvent (e.g., toluene, dioxane)

  • Inert gas atmosphere (glovebox or Schlenk line)

Procedure:

  • In a glovebox or under a stream of inert gas, add the aryl halide (1.0 eq.), palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), and phosphine ligand (e.g., XPhos, 4 mol%) to an oven-dried Schlenk flask.

  • Add this compound (1.2 eq.) and the base (e.g., NaOtBu, 1.5 eq.).

  • Add the anhydrous, deoxygenated solvent (e.g., toluene).

  • Seal the flask and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst and inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-arylated product.

Quantitative Data (Representative Examples):

Aryl HalideCatalyst/LigandBaseSolventTemperature (°C)Time (h)Yield (%)
BromobenzenePd₂(dba)₃/XPhosNaOtBuToluene1001275-85
4-ChlorotoluenePd(OAc)₂/RuPhosLiHMDSDioxane1101870-80
2-BromopyridinePd₂(dba)₃/XantphosCs₂CO₃Dioxane1001665-75
Protocol 3: N-Acylation

This protocol describes the N-acylation of 2,2-dimethylmorpholine with an acyl chloride.

Reaction Scheme:

N_Acylation 2,2-Dimethylmorpholine HCl 2,2-Dimethylmorpholine HCl 2,2-Dimethylmorpholine (free amine) 2,2-Dimethylmorpholine (free amine) 2,2-Dimethylmorpholine HCl->2,2-Dimethylmorpholine (free amine) Base 2,2-Dimethylmorpholine (free amine)R(CO)Cl 2,2-Dimethylmorpholine (free amine)R(CO)Cl N-Acyl-2,2-dimethylmorpholine N-Acyl-2,2-dimethylmorpholine 2,2-Dimethylmorpholine (free amine)R(CO)Cl->N-Acyl-2,2-dimethylmorpholine Base, Solvent, Temp

Caption: General workflow for N-acylation.

Materials:

  • This compound

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride)

  • Base (e.g., triethylamine, pyridine)

  • Anhydrous solvent (e.g., dichloromethane (DCM), THF)

  • Inert gas

Procedure:

  • To a dry reaction flask under an inert atmosphere, add this compound (1.0 eq.) and the anhydrous solvent (e.g., DCM).

  • Cool the suspension to 0 °C in an ice bath.

  • Add the base (e.g., triethylamine, 2.2 eq.) and stir for 15 minutes.

  • Add the acyl chloride (1.1 eq.) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

  • Quench the reaction by adding water.

  • Separate the organic layer and wash it sequentially with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to yield the crude product.

  • Purify by flash column chromatography if necessary.

Quantitative Data (Representative Examples):

Acyl ChlorideBaseSolventTemperature (°C)Time (h)Yield (%)
Acetyl ChlorideTEADCM0 to 25290-98
Benzoyl ChloridePyridineTHF0 to 25485-95
4-Nitrobenzoyl chlorideTEADCM0 to 25388-96
Protocol 4: Reductive Amination

This protocol details the reductive amination of an aldehyde or ketone with 2,2-dimethylmorpholine.

Reaction Scheme:

Reductive_Amination 2,2-Dimethylmorpholine HCl 2,2-Dimethylmorpholine HCl 2,2-Dimethylmorpholine (free amine) 2,2-Dimethylmorpholine (free amine) 2,2-Dimethylmorpholine HCl->2,2-Dimethylmorpholine (free amine) Base 2,2-Dimethylmorpholine (free amine)Aldehyde/Ketone 2,2-Dimethylmorpholine (free amine)Aldehyde/Ketone Imine/Iminium ion Imine/Iminium ion 2,2-Dimethylmorpholine (free amine)Aldehyde/Ketone->Imine/Iminium ion Solvent N-Substituted-2,2-dimethylmorpholine N-Substituted-2,2-dimethylmorpholine Imine/Iminium ion->N-Substituted-2,2-dimethylmorpholine Reducing Agent

Caption: General workflow for reductive amination.

Materials:

  • This compound

  • Aldehyde or ketone

  • Reducing agent (e.g., sodium triacetoxyborohydride (STAB), sodium cyanoborohydride (NaBH₃CN))

  • Solvent (e.g., dichloromethane (DCM), 1,2-dichloroethane (DCE), methanol (for NaBH₃CN))

  • Acetic acid (optional, as a catalyst)

  • Base (e.g., triethylamine, if starting from the hydrochloride)

Procedure:

  • To a reaction flask, add this compound (1.0 eq.) and the solvent (e.g., DCE).

  • Add triethylamine (1.1 eq.) and stir to form the free amine.

  • Add the aldehyde or ketone (1.2 eq.) and stir for 30-60 minutes at room temperature to allow for imine/iminium ion formation. A small amount of acetic acid can be added to catalyze this step.

  • Add the reducing agent (e.g., STAB, 1.5 eq.) portion-wise to the reaction mixture.

  • Stir at room temperature and monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, quench with saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with an organic solvent (e.g., DCM).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Quantitative Data (Representative Examples):

Carbonyl CompoundReducing AgentSolventTemperature (°C)Time (h)Yield (%)
BenzaldehydeNaBH(OAc)₃DCE251280-90
AcetoneNaBH₃CNMethanol252470-80
4-PyridinecarboxaldehydeNaBH(OAc)₃DCM251675-85

Signaling Pathway Diagrams

The following diagrams illustrate the signaling pathways where 2,2-dimethylmorpholine derivatives can act as inhibitors.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor 2,2-Dimethylmorpholine Derivative (PI3K Inhibitor) Inhibitor->PI3K

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization PLCg PLCγ VEGFR2->PLCg Phosphorylation PKC PKC PLCg->PKC Activation Raf_MEK_ERK Raf-MEK-ERK Pathway PKC->Raf_MEK_ERK Activation Angiogenesis Angiogenesis Raf_MEK_ERK->Angiogenesis Inhibitor 2,2-Dimethylmorpholine Derivative (VEGFR-2 Inhibitor) Inhibitor->VEGFR2

Caption: Inhibition of the VEGFR-2 signaling pathway.

These protocols and application notes provide a comprehensive guide for the synthetic utilization of this compound. Researchers can adapt these methodologies to generate diverse libraries of compounds for screening in various drug discovery programs. The inherent drug-like properties of the morpholine scaffold, combined with the synthetic versatility outlined here, make 2,2-dimethylmorpholine a valuable tool for the development of novel therapeutics.

References

Application Notes and Protocols for the Analytical Characterization of 2,2-Dimethylmorpholine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the comprehensive analytical characterization of 2,2-Dimethylmorpholine hydrochloride (CAS No: 167946-94-3). The methodologies outlined herein are essential for identity confirmation, purity assessment, and quality control of this compound in research and drug development settings. The techniques covered include Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FTIR) Spectroscopy.

Introduction

This compound is a heterocyclic organic compound and a derivative of morpholine. As a secondary amine hydrochloride salt, its characterization requires a suite of analytical techniques to confirm its structure and purity. This document presents a logical workflow and detailed protocols for the analysis of this specific molecule.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 167946-94-3[1]
Molecular Formula C₆H₁₄ClNO[1]
Molecular Weight 151.63 g/mol [1]
Appearance Solid[2]
Melting Point 136-137 °C[2]

Analytical Workflow

A systematic approach is recommended for the characterization of this compound. The following workflow ensures comprehensive analysis from structural elucidation to purity determination.

Analytical_Workflow cluster_start Initial Characterization cluster_structure Structural Confirmation cluster_purity Purity and Quantitative Analysis cluster_end Final Assessment Start Sample of 2,2-Dimethylmorpholine Hydrochloride FTIR FTIR Spectroscopy Start->FTIR Functional Groups NMR NMR Spectroscopy (1H and 13C) Start->NMR Structural Elucidation MS Mass Spectrometry (GC-MS or LC-MS) NMR->MS Molecular Weight Confirmation HPLC HPLC Analysis MS->HPLC Purity Assessment End Complete Characterization Profile HPLC->End

Caption: A logical workflow for the analytical characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary technique for the structural elucidation of this compound. Both ¹H and ¹³C NMR are crucial for confirming the connectivity of atoms.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to show distinct signals for the methyl and methylene protons of the morpholine ring. Due to the protonation of the nitrogen, the adjacent protons will be deshielded and may appear as broad signals. The predicted chemical shifts are summarized in Table 2.

Table 2: Predicted ¹H NMR Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
-C(CH₃)₂~1.3 - 1.5Singlet6H
-O-CH₂-~3.8 - 4.0Triplet2H
-N⁺H-CH₂-~3.2 - 3.4Triplet2H
-N⁺H-CH₂-C(CH₃)₂-~3.0 - 3.2Singlet2H
-N⁺H₂-Variable, broadSinglet2H

Note: Predicted values are based on typical shifts for similar morpholine derivatives and the deshielding effect of the ammonium group. Actual values may vary depending on the solvent and concentration.

Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum will provide information on the carbon skeleton. The predicted chemical shifts are presented in Table 3.

Table 3: Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)
-C(CH₃)₂~22 - 25
-C (CH₃)₂~55 - 58
-O-C H₂-~65 - 68
-N⁺H-C H₂-~45 - 48
-N⁺H-C H₂-C(CH₃)₂-~50 - 53

Note: Predicted values are based on known data for morpholine and its derivatives, with consideration of the effects of protonation.[3]

Experimental Protocol for NMR Spectroscopy
  • Sample Preparation:

    • Accurately weigh 10-20 mg of this compound.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD). Deuterium oxide (D₂O) is often a good choice for hydrochloride salts.[3]

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Parameters (300 MHz Spectrometer):

    • ¹H NMR:

      • Acquisition time: 2-4 seconds

      • Relaxation delay: 1-2 seconds

      • Number of scans: 16-64

    • ¹³C NMR:

      • Acquisition time: 1-2 seconds

      • Relaxation delay: 2-5 seconds

      • Number of scans: 1024-4096 (or more for dilute samples)

      • Pulse program: Proton-decoupled

  • Data Processing:

    • Apply Fourier transformation to the Free Induction Decay (FID).

    • Perform phase and baseline corrections.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS or TSP).

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the parent compound, 2,2-Dimethylmorpholine. For the hydrochloride salt, the analysis will detect the free base after in-source dissociation.

Expected Mass Spectral Data

The electron ionization (EI) mass spectrum of 2,2-Dimethylmorpholine is expected to show a molecular ion peak corresponding to the free base (C₆H₁₃NO, MW = 115.17). Key fragmentation patterns for amines often involve α-cleavage.[4]

Table 4: Expected m/z Fragments for 2,2-Dimethylmorpholine

m/zProposed Fragment
115[M]⁺ (Molecular Ion)
100[M - CH₃]⁺
58[CH₂=N⁺H-CH₂-C(CH₃)₂]⁺ fragment
57[C₄H₉]⁺ or other fragments
Experimental Protocol for GC-MS

Due to the volatility of the free amine, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique. Derivatization may be employed to improve peak shape and sensitivity, though direct analysis is often possible.[1][5]

  • Sample Preparation:

    • Prepare a stock solution of this compound in methanol or another suitable solvent at a concentration of 1 mg/mL.

    • For direct analysis, dilute the stock solution to the desired concentration (e.g., 1-10 µg/mL).

    • For analysis of the free base, the sample can be neutralized with a base and extracted into an organic solvent.

  • GC-MS Parameters:

    • GC Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 250 °C, hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • MS Ionization: Electron Impact (EI) at 70 eV.

    • Mass Range: m/z 40-400.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for assessing the purity of this compound and for quantitative analysis. As a polar, small molecule, a hydrophilic interaction liquid chromatography (HILIC) or a reversed-phase method with a suitable column and mobile phase is recommended.

HPLC Method Parameters

A general-purpose reversed-phase HPLC method is outlined in Table 5. Method development and validation are necessary for specific applications.

Table 5: HPLC Method Parameters for this compound

ParameterCondition
Column C18 (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Phosphate Buffer (pH 3.0, 20 mM) (20:80, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 210 nm (or Refractive Index Detector if UV absorbance is low)
Injection Volume 10 µL

Note: The low UV absorbance of the analyte may necessitate the use of a universal detector like a Refractive Index (RI) detector or an Evaporative Light Scattering Detector (ELSD), or derivatization with a UV-active agent.[6]

Experimental Protocol for HPLC
  • Mobile Phase Preparation:

    • Prepare the phosphate buffer and adjust the pH to 3.0 with phosphoric acid.

    • Filter the buffer and acetonitrile through a 0.45 µm membrane filter.

    • Degas the mobile phase by sonication or helium sparging.

  • Standard and Sample Preparation:

    • Prepare a stock solution of the reference standard in the mobile phase at 1 mg/mL.

    • Prepare working standards by serial dilution.

    • Prepare the sample solution at a similar concentration to the working standard.

  • Analysis:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject the standard and sample solutions.

    • Determine the retention time and peak area for the analyte.

    • Calculate the purity based on the area percent method.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule and confirm the formation of the hydrochloride salt.

Expected FTIR Spectral Data

The FTIR spectrum of this compound will exhibit characteristic peaks for the amine salt, C-N, C-O, and C-H bonds. The presence of broad absorptions in the 2400-2800 cm⁻¹ region is characteristic of a secondary amine salt.[7][8]

Table 6: Characteristic FTIR Peaks for this compound

Wavenumber (cm⁻¹)Vibration
~2950-2850C-H stretching (aliphatic)
~2800-2400N⁺-H stretching (broad, characteristic of amine salt)
~1600-1500N⁺-H bending
~1470-1450C-H bending (CH₂ and CH₃)
~1100-1000C-O-C stretching (ether)
~1250-1020C-N stretching
Experimental Protocol for FTIR Spectroscopy
  • Sample Preparation:

    • Prepare a KBr pellet by mixing a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry KBr powder and pressing it into a transparent disk.

    • Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid sample.

  • Data Acquisition:

    • Record the spectrum over the range of 4000-400 cm⁻¹.

    • Collect a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Collect the sample spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Conclusion

The analytical techniques and protocols described in this document provide a comprehensive framework for the characterization of this compound. The combination of NMR, MS, HPLC, and FTIR allows for unambiguous structural confirmation and purity assessment, which are critical for its application in research and development. The provided data and methodologies serve as a valuable resource for scientists and professionals working with this compound.

Characterization_Summary cluster_techniques Analytical Techniques Compound 2,2-Dimethylmorpholine Hydrochloride NMR NMR (Structure) Compound->NMR MS MS (Molecular Weight) Compound->MS HPLC HPLC (Purity) Compound->HPLC FTIR FTIR (Functional Groups) Compound->FTIR

Caption: Summary of analytical techniques for characterization.

References

Application Note: Structural Characterization of 2,2-Dimethylmorpholine Hydrochloride using NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the structural characterization of 2,2-dimethylmorpholine hydrochloride using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These analytical techniques are fundamental in the verification of the chemical structure and purity of synthesized compounds, which is a critical step in drug discovery and development. This document outlines the methodologies for sample preparation, data acquisition, and spectral interpretation, and includes predicted spectral data for this compound.

Introduction

This compound is a substituted morpholine derivative. The morpholine scaffold is a key heterocyclic motif found in numerous pharmaceuticals and biologically active compounds. Accurate structural confirmation of such molecules is paramount for understanding their structure-activity relationships and ensuring the integrity of research and development processes. NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule, while mass spectrometry determines the molecular weight and provides insights into the fragmentation patterns, further confirming the structure. This note serves as a practical guide for researchers working with similar heterocyclic amine hydrochlorides.

Predicted Spectroscopic Data

Due to the limited availability of published experimental spectra for this compound, the following data tables are based on established principles of NMR and mass spectrometry, as well as data from closely related morpholine derivatives.

Predicted ¹H and ¹³C NMR Data

The protonation of the nitrogen atom in the hydrochloride salt is expected to cause a downfield shift of the adjacent protons and carbons compared to the free base. Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent for NMR analysis of hydrochloride salts as it allows for the observation of the exchangeable N-H protons.

Table 1: Predicted ¹H NMR Data for this compound in DMSO-d₆

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~9.5 - 10.5Broad Singlet2HN-H₂⁺
~3.8 - 3.9Triplet2HH-6
~3.2 - 3.3Singlet2HH-3
~3.0 - 3.1Triplet2HH-5
~1.3 - 1.4Singlet6H2 x CH₃

Table 2: Predicted ¹³C NMR Data for this compound in DMSO-d₆

Chemical Shift (δ) ppmAssignment
~70 - 72C-2
~62 - 64C-6
~50 - 52C-3
~42 - 44C-5
~22 - 242 x CH₃
Predicted Mass Spectrometry Data

Electrospray Ionization (ESI) in positive ion mode is a suitable technique for analyzing the hydrochloride salt. The mass spectrum is expected to show the molecular ion of the free base (M+H)⁺.

Table 3: Predicted Mass Spectrometry Data for 2,2-Dimethylmorpholine

m/z (mass-to-charge ratio)Relative IntensityAssignment
116.12High[M+H]⁺ (Molecular ion of the free base)
100.10Moderate[M+H - CH₄]⁺
86.08Moderate[M+H - C₂H₆]⁺
58.07High[C₃H₈N]⁺ (Base Peak)

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Vortex the sample until the solid is completely dissolved.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Data Acquisition:

  • Instrument: 500 MHz NMR Spectrometer (or similar).

  • ¹H NMR:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

    • Process the spectrum with appropriate phasing and baseline correction.

    • Reference the spectrum to the residual DMSO peak at 2.50 ppm.

  • ¹³C NMR:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds.

    • Process the spectrum with appropriate phasing and baseline correction.

    • Reference the spectrum to the DMSO-d₆ peak at 39.52 ppm.

Mass Spectrometry (MS)

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a concentration of approximately 1 mg/mL.

  • Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Note: For direct infusion, desalting of the sample may be necessary to avoid ion suppression. This can be achieved using a solid-phase extraction (SPE) cartridge or a zip-tip.

2. Mass Spectrometry Data Acquisition:

  • Instrument: Electrospray Ionization Time-of-Flight (ESI-TOF) or Quadrupole Mass Spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Analysis Method: Direct infusion or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Direct Infusion: Infuse the sample solution at a flow rate of 5-10 µL/min.

    • LC-MS: Inject 1-5 µL of the sample onto a C18 column with a suitable gradient of water and acetonitrile containing 0.1% formic acid.

  • Mass Range: Scan from m/z 50 to 500.

  • Data Analysis: Identify the [M+H]⁺ ion and major fragment ions.

Data Visualization

Diagram 1: Logical Workflow for NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample (5-10 mg) dissolve Dissolve in DMSO-d6 (0.6 mL) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer h1_nmr ¹H NMR Acquisition transfer->h1_nmr c13_nmr ¹³C NMR Acquisition transfer->c13_nmr process Phasing & Baseline Correction h1_nmr->process c13_nmr->process reference Reference to Solvent Peak process->reference integrate Integration & Peak Picking reference->integrate assign Structure Assignment integrate->assign

Caption: Workflow for NMR analysis of this compound.

Diagram 2: Experimental Workflow for Mass Spectrometry Analysis

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (ESI+) cluster_proc Data Analysis stock Prepare Stock Solution (1 mg/mL) dilute Dilute to 1-10 µg/mL stock->dilute desalt Desalting (Optional) dilute->desalt lcms LC-MS Analysis desalt->lcms infusion Direct Infusion desalt->infusion find_mh Identify [M+H]⁺ Ion lcms->find_mh infusion->find_mh find_frag Identify Fragment Ions find_mh->find_frag confirm Confirm Structure find_frag->confirm

Caption: Workflow for MS analysis of this compound.

Diagram 3: Predicted Mass Spectrometry Fragmentation Pathway

Fragmentation_Pathway M_plus_H [C₆H₁₄NO]⁺ m/z = 116 frag1 [C₅H₁₀NO]⁺ m/z = 100 M_plus_H->frag1 - CH₄ frag2 [C₄H₁₀N]⁺ m/z = 72 M_plus_H->frag2 - C₂H₄O base_peak [C₃H₈N]⁺ m/z = 58 (Base Peak) frag2->base_peak - CH₂

Caption: Predicted fragmentation of 2,2-Dimethylmorpholine.

Conclusion

The combination of NMR spectroscopy and mass spectrometry provides a robust and comprehensive approach for the structural elucidation of this compound. The protocols and predicted data presented in this application note offer a valuable resource for researchers, facilitating accurate and efficient characterization of this and similar compounds. Adherence to these methodologies will ensure high-quality, reliable data essential for advancing drug discovery and development projects.

Application Notes: Enhancing Compound Rigidity with 2,2-Dimethylmorpholine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of drug design and medicinal chemistry, the conformational rigidity of a molecule is a critical parameter that significantly influences its binding affinity, selectivity, and pharmacokinetic properties. Constraining the flexibility of a lead compound can pre-organize it into a bioactive conformation, thereby reducing the entropic penalty upon binding to its target. The morpholine scaffold is a well-established pharmacophore in numerous approved drugs, valued for its favorable physicochemical properties.[1][2] This document provides detailed application notes and protocols on the use of 2,2-dimethylmorpholine hydrochloride as a strategic tool to introduce conformational rigidity into small molecules.

The gem-dimethyl substitution at the C2 position of the morpholine ring leverages the Thorpe-Ingold effect , also known as the gem-dimethyl effect. This principle posits that the presence of two methyl groups on the same carbon atom restricts bond rotation and biases the ring's conformation.[3][4] This steric hindrance is expected to lock the morpholine ring into a more defined chair conformation, thereby reducing the overall flexibility of the molecule into which it is incorporated. These application notes will provide the theoretical basis, practical synthetic protocols, and expected outcomes of utilizing 2,2-dimethylmorpholine to enhance compound rigidity.

Theoretical Basis: The Thorpe-Ingold Effect in 2,2-Dimethylmorpholine

The Thorpe-Ingold effect describes the acceleration of ring-closing reactions and the increased stability of cyclic structures due to gem-disubstitution.[5][6] This effect is attributed to two primary factors:

  • Angle Compression: The C-C-C bond angle within the gem-dimethyl group is slightly larger than the ideal tetrahedral angle of 109.5°. To compensate, the adjacent bond angles within the morpholine ring are compressed, bringing the substituents on neighboring atoms closer together and favoring a more compact, cyclic structure.

  • Reduced Conformational Freedom: The steric bulk of the two methyl groups restricts the rotation around the adjacent C-C and C-O bonds within the morpholine ring. This leads to a higher energy barrier for ring inversion and a stronger preference for a single, low-energy chair conformation.[7]

By incorporating the 2,2-dimethylmorpholine moiety, a larger molecule is expected to exhibit a more defined three-dimensional structure, which can be advantageous for optimizing interactions with a biological target.

Diagram of the Thorpe-Ingold Effect on the Morpholine Ring

Thorpe_Ingold_Effect cluster_0 Standard Morpholine cluster_1 2,2-Dimethylmorpholine Morpholine More Flexible (Lower Rotational Barrier) 2,2-Dimethylmorpholine More Rigid (Higher Rotational Barrier) Morpholine->2,2-Dimethylmorpholine Introduction of gem-dimethyl group Thorpe-Ingold Effect gem-Dimethyl Substitution Thorpe-Ingold Effect->2,2-Dimethylmorpholine synthesis_workflow A 2-Amino-2-methyl-1-propanol B Reaction with 2-Chloroethanol A->B C Intramolecular Cyclization B->C D 2,2-Dimethylmorpholine C->D N_alkylation_workflow A 2,2-Dimethylmorpholine HCl D N-Alkyl-2,2-dimethylmorpholine A->D B Base (e.g., K₂CO₃) B->D C Alkyl Halide (R-X) C->D E Solvent (e.g., Acetonitrile) E->D

References

The Potential of 2,2-Dimethylmorpholine Hydrochloride in Enhancing PROTAC Cell Permeability: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a groundbreaking therapeutic modality, offering the ability to selectively eliminate target proteins by harnessing the cell's ubiquitin-proteasome system. Unlike traditional inhibitors, PROTACs act catalytically, making them potentially more potent and capable of producing a more durable therapeutic response. However, the inherent structural characteristics of PROTACs—namely their high molecular weight and large polar surface area—often lead to poor cell permeability, a significant hurdle in their development as effective therapeutics. Consequently, strategies to enhance the cellular uptake of PROTACs are of paramount importance.

This document explores the potential impact of incorporating 2,2-Dimethylmorpholine hydrochloride into PROTAC design as a strategy to improve cell permeability. While direct studies on this specific compound's effect on PROTACs are not yet prevalent, the well-documented role of the morpholine scaffold in medicinal chemistry suggests its potential to favorably modulate the physicochemical properties of these large molecules. These application notes provide an overview of the rationale for using morpholine derivatives, detailed protocols for assessing PROTAC cell permeability, and a summary of relevant quantitative data to guide researchers in this field.

Rationale for Incorporating Morpholine Moieties in PROTAC Design

The morpholine ring is a common motif in drug discovery, known to enhance the pharmacokinetic properties of molecules. Its weak basic nitrogen and the presence of an oxygen atom can improve both solubility and permeability.[1][2][3][4] In the context of PROTACs, which often struggle with poor "drug-like" properties, the incorporation of a morpholine derivative such as this compound into the linker could offer several advantages:

  • Improved Solubility: The morpholine group can increase the aqueous solubility of the PROTAC molecule, which is crucial for administration and distribution.[5]

  • Enhanced Permeability: By modulating the polarity and conformational flexibility of the linker, the morpholine moiety may facilitate passive diffusion across the cell membrane.[1][2][3][4]

  • Metabolic Stability: The morpholine ring is generally resistant to metabolic degradation, which can improve the in vivo half-life of the PROTAC.

  • Favorable Conformation: The introduction of a cyclic structure like morpholine can reduce the flexibility of the linker, potentially locking the PROTAC in a conformation that is more amenable to cell permeation.[6]

Quantitative Data on PROTAC Permeability with Different Linker Modifications

The following tables summarize quantitative data from various studies, illustrating the impact of different linker compositions on the cell permeability of PROTACs, as measured by the apparent permeability coefficient (Papp) in Parallel Artificial Membrane Permeability Assays (PAMPA) and Caco-2 assays.

Table 1: Impact of PEG Linker Length on the Permeability of VH032-Based PROTACs [6]

CompoundLinkerPAMPA Pe (x 10⁻⁶ cm/s)
7 2-unit PEG0.6
8 3-unit PEG0.03
9 4-unit PEG0.006
15 1-unit PEG0.005
16 2-unit PEG0.002

This data demonstrates a trend of decreasing permeability with increasing PEG linker length in these specific PROTAC series.

Table 2: Permeability of Androgen Receptor (AR) PROTACs with Different Linkers and E3 Ligase Ligands [6]

PROTACLinker TypeE3 Ligase LigandCaco-2 Papp A-B (x 10⁻⁶ cm/s)Efflux Ratio
14 PEGCereblon1.78.4
18 PEGAdamantane0.151.5
20d PEGVHLBLQ>12

BLQ = Below Limit of Quantification. This table highlights that both the linker composition and the choice of E3 ligase ligand can significantly influence permeability and efflux.

Table 3: Comparison of Flexible vs. Rigid Linkers for BTK Degradation [7]

PROTACLinker TypeKey FeatureDC50 (nM)Dmax (%)
PROTAC 2 PEGFlexible15>95
PROTAC 3 PEGFlexible5>98
Compound X Piperidine-ContainingRigid>1000-

While not a direct measure of permeability, the degradation potency (DC50) and efficacy (Dmax) are influenced by cellular uptake. This data suggests that for this target, a flexible linker was more effective than a rigid one.

Experimental Protocols

Accurate assessment of cell permeability is crucial for the development of effective PROTACs. The two most widely used in vitro assays for this purpose are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 permeability assay.

Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a high-throughput, cell-free assay that measures the ability of a compound to passively diffuse across an artificial lipid membrane. It is a useful tool for early-stage screening of PROTAC permeability.

Materials:

  • 96-well filter plates (e.g., Millipore MultiScreen-IP, 0.45 µm PVDF)

  • 96-well acceptor plates

  • Phospholipid solution (e.g., 2% (w/v) L-α-phosphatidylcholine in dodecane)

  • Phosphate-buffered saline (PBS), pH 7.4

  • PROTAC stock solutions in DMSO

  • LC-MS/MS system for analysis

Protocol:

  • Membrane Coating: Carefully apply 5 µL of the phospholipid solution to the filter of each well in the donor plate. Allow the solvent to evaporate, leaving a lipid layer.

  • Preparation of Solutions:

    • Prepare the PROTAC dosing solution by diluting the stock solution in PBS to the final desired concentration (e.g., 10 µM). The final DMSO concentration should be kept below 1% to avoid disrupting the lipid membrane.

    • Fill each well of the 96-well acceptor plate with 300 µL of PBS.

  • Assay Setup:

    • Add 200 µL of the diluted PROTAC solution to each well of the lipid-coated donor plate.

    • Carefully place the donor plate into the acceptor plate, ensuring that the bottom of the filter from the donor plate is in contact with the buffer in the acceptor plate.

  • Incubation: Incubate the assembled plate at room temperature for 4-16 hours in a humidified chamber to minimize evaporation.[1]

  • Quantification: After incubation, separate the donor and acceptor plates. Determine the concentration of the PROTAC in both the donor and acceptor wells using a validated LC-MS/MS method.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation:

    Papp (cm/s) = (VA / (Area × time)) × -ln(1 - ([C]A / [C]eq))

    Where:

    • VA is the volume of the acceptor well.

    • Area is the surface area of the filter.

    • time is the incubation time in seconds.

    • [C]A is the concentration of the PROTAC in the acceptor well.

    • [C]eq is the theoretical equilibrium concentration.

Caco-2 Permeability Assay

The Caco-2 permeability assay is a cell-based model that mimics the human intestinal barrier. It provides a more comprehensive assessment of permeability, including both passive diffusion and active transport mechanisms.

Materials:

  • Caco-2 cells

  • Transwell inserts (e.g., 24-well format, 0.4 µm pore size)

  • Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin)

  • Hanks' Balanced Salt Solution (HBSS)

  • Transepithelial Electrical Resistance (TEER) meter

  • PROTAC stock solutions in DMSO

  • LC-MS/MS system for analysis

Protocol:

  • Cell Seeding and Differentiation:

    • Seed Caco-2 cells onto the Transwell inserts at a density of approximately 6 x 10⁴ cells/cm².

    • Culture the cells for 21-25 days to allow for differentiation and the formation of a confluent monolayer.

  • Monolayer Integrity Check:

    • Before the assay, measure the TEER of the Caco-2 monolayers. Only use monolayers with TEER values above a pre-determined threshold (e.g., >250 Ω·cm²).[1]

  • Permeability Assay (Apical to Basolateral - A-B):

    • Gently wash the cell monolayers with pre-warmed HBSS.

    • Prepare the PROTAC dosing solution in HBSS (final DMSO concentration <1%).

    • Add the PROTAC dosing solution to the apical (upper) compartment.

    • Add fresh HBSS to the basolateral (lower) compartment.

    • Incubate at 37°C with gentle shaking.

    • At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral compartment and replace with fresh HBSS.

  • Permeability Assay (Basolateral to Apical - B-A):

    • Gently wash the cell monolayers with pre-warmed HBSS.

    • Add the PROTAC dosing solution to the basolateral compartment.

    • Add fresh HBSS to the apical compartment.

    • Incubate and collect samples from the apical compartment as described for the A-B direction.

  • Quantification: Analyze the concentration of the PROTAC in the collected samples using LC-MS/MS.

  • Data Analysis:

    • Calculate the Papp values for both the A-B and B-A directions using the formula:

      Papp (cm/s) = (dQ/dt) / (A × C₀)

      Where:

      • dQ/dt is the rate of permeation.

      • A is the area of the monolayer.

      • C₀ is the initial concentration in the donor compartment.

    • Calculate the efflux ratio:

      Efflux Ratio = Papp (B-A) / Papp (A-B)

      An efflux ratio significantly greater than 1 suggests that the PROTAC is a substrate of an efflux transporter.

Visualizations

The following diagrams illustrate key concepts and workflows related to PROTACs and their permeability assessment.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary Binds POI Protein of Interest (POI) POI->Ternary Binds E3 E3 Ubiquitin Ligase E3->Ternary Binds Ub_POI Ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome Ub_POI->Proteasome Recognition Degradation Degradation Products Proteasome->Degradation Degradation PROTAC_outside PROTAC PROTAC_outside->PROTAC Cell Permeation

Caption: General mechanism of action of a PROTAC, highlighting the critical cell permeation step.

PAMPA_Workflow cluster_plate 96-Well Plate Assembly cluster_donor Donor Plate cluster_acceptor Acceptor Plate donor_well Donor Well (PROTAC Solution) membrane Artificial Lipid Membrane donor_well->membrane quantification LC-MS/MS Quantification of Donor and Acceptor Wells donor_well->quantification acceptor_well Acceptor Well (Buffer) membrane->acceptor_well Passive Diffusion acceptor_well->quantification calculation Calculate Papp quantification->calculation

Caption: Experimental workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).

Caco2_Workflow cluster_transwell Transwell Insert apical Apical Compartment (Donor/Receiver) monolayer Caco-2 Cell Monolayer apical->monolayer Transport sampling Sample from Receiver Compartment at Time Points apical->sampling basolateral Basolateral Compartment (Receiver/Donor) monolayer->basolateral TEER Measure TEER (Monolayer Integrity) monolayer->TEER basolateral->sampling quantification LC-MS/MS Quantification sampling->quantification calculation Calculate Papp and Efflux Ratio quantification->calculation

Caption: Experimental workflow for the Caco-2 cell permeability assay.

PROTAC_Structure_Modification cluster_PROTAC PROTAC Structure cluster_Linker_Mod Linker Modification Strategy cluster_Properties Potential Impact on Properties POI_ligand POI Ligand Linker Linker POI_ligand->Linker E3_ligand E3 Ligase Ligand Linker->E3_ligand Morpholine Incorporate 2,2-Dimethylmorpholine Linker->Morpholine Modification Solubility Improved Solubility Morpholine->Solubility Permeability Enhanced Permeability Morpholine->Permeability Metabolic_Stability Increased Metabolic Stability Morpholine->Metabolic_Stability

Caption: Logical relationship illustrating how modification of the PROTAC linker with a 2,2-Dimethylmorpholine moiety could potentially improve key physicochemical properties.

Conclusion

Improving the cell permeability of PROTACs is a critical challenge in their development as next-generation therapeutics. The incorporation of chemical scaffolds known to enhance drug-like properties, such as the morpholine ring, represents a promising strategy. While further research is needed to specifically elucidate the impact of this compound on PROTAC permeability, the principles of medicinal chemistry and the data from related linker modifications suggest that this approach warrants investigation. The detailed protocols provided herein for the PAMPA and Caco-2 assays offer robust methods for researchers to quantitatively assess the permeability of their novel PROTAC designs and guide the optimization of these promising molecules.

References

Application Notes and Protocols: The Role of 2,2-Dimethylmorpholine Hydrochloride in the Synthesis of Targeted Cancer Therapies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The morpholine moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into the structure of targeted therapies to enhance potency, selectivity, and pharmacokinetic properties. This document provides detailed application notes and protocols on the utilization of 2,2-dimethylmorpholine hydrochloride, a key building block, in the synthesis of kinase inhibitors, particularly those targeting the PI3K/AKT/mTOR signaling pathway. The inclusion of the gem-dimethyl group on the morpholine ring can offer advantages in terms of metabolic stability and conformational rigidity, making it an attractive component for novel drug candidates.

Introduction

Targeted therapies have revolutionized the treatment of cancer by specifically inhibiting molecular pathways that are critical for tumor growth and survival. The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (mTOR) and the epidermal growth factor receptor (EGFR) signaling pathways are frequently dysregulated in various cancers, making them prime targets for drug development.

This compound serves as a crucial secondary amine building block for the synthesis of a variety of heterocyclic compounds, including those with a pyrimidine or triazine core, which are common scaffolds for kinase inhibitors. The morpholine oxygen can act as a key hydrogen bond acceptor, interacting with the hinge region of the kinase domain, a feature observed in numerous PI3K inhibitors.[1] The gem-dimethyl substitution can provide steric hindrance that may improve selectivity and reduce off-target effects, as well as block potential sites of metabolism, thereby improving the drug's pharmacokinetic profile.

Application: Synthesis of PI3K/mTOR Inhibitors

A common strategy in the synthesis of PI3K/mTOR inhibitors involves the nucleophilic aromatic substitution (SNAr) reaction of a halogenated pyrimidine or triazine core with 2,2-dimethylmorpholine. The resulting intermediate can then be further functionalized to yield the final active pharmaceutical ingredient (API).

Structure-Activity Relationship (SAR) Insights

The substitution pattern on the morpholine ring can significantly impact the inhibitory activity of the final compound. Structure-activity relationship studies on various PI3K inhibitors have demonstrated the importance of the morpholine moiety for potent inhibition. While unsubstituted morpholine is well-accommodated in the hinge region of both PI3K and mTOR, substitutions on the morpholine ring can introduce selectivity.[2] For instance, sterically hindered morpholines have been shown to favor mTOR inhibition over PI3K.[2]

The introduction of gem-dimethyl groups at the 2-position of the morpholine ring, as in 2,2-dimethylmorpholine, can influence the conformation of the molecule and its binding affinity to the target kinase.

Quantitative Data

The following tables summarize the in vitro inhibitory activities of representative targeted therapies containing morpholine or substituted morpholine moieties against various PI3K isoforms and mTOR. This data highlights the potency that can be achieved with this structural motif.

CompoundPI3Kα IC50 (nM)PI3Kβ IC50 (nM)PI3Kγ IC50 (nM)PI3Kδ IC50 (nM)mTOR IC50 (nM)Reference
ZSTK4745.0--3.9-[3]
Pictilisib (GDC-0941)33375316[4]
Compound 17p31.8 ± 4.1--15.4 ± 1.9>10000[5]
BKM-12044.6 ± 3.6538.5 ± 40.8218.6 ± 17.579.3 ± 11.0>10000[5]

Table 1: In vitro inhibitory activity of selected PI3K inhibitors containing a morpholine moiety.

CompoundCell LineAntiproliferative Activity IC50 (µM)Reference
Compound 17pA27800.29 ± 0.02[5]
U87MG0.35 ± 0.02[5]
MCF70.44 ± 0.03[5]
DU1450.58 ± 0.05[5]
BKM-120A27800.28 ± 0.02[5]
U87MG0.31 ± 0.02[5]
MCF70.40 ± 0.03[5]
DU1450.52 ± 0.04[5]

Table 2: Antiproliferative activity of a 2,4-dimorpholinopyrimidine-5-carbonitrile derivative (17p) and a known PI3K inhibitor (BKM-120) in various cancer cell lines.

Experimental Protocols

The following is a representative protocol for the synthesis of a 2-(2,2-dimethylmorpholino)-5-nitropyrimidine intermediate, a key step in the preparation of certain PI3K inhibitors. This protocol is adapted from literature procedures for similar nucleophilic aromatic substitution reactions.[6]

Protocol 1: Synthesis of 2-(2,2-dimethylmorpholino)-5-nitropyrimidine

Materials:

  • 2-Chloro-5-nitropyridine

  • This compound

  • Diisopropylethylamine (DIPEA) or other suitable non-nucleophilic base

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexanes

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 2-chloro-5-nitropyridine (1.0 eq) in anhydrous DMF (0.2 M), add this compound (1.1 eq) and DIPEA (2.5 eq).

  • Stir the reaction mixture at 80 °C for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., 30% ethyl acetate in hexanes).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford 2-(2,2-dimethylmorpholino)-5-nitropyrimidine as a solid.

Expected Outcome:

The reaction is expected to yield the desired product in moderate to good yield. The final product should be characterized by 1H NMR, 13C NMR, and mass spectrometry to confirm its identity and purity.

Signaling Pathway and Experimental Workflow Diagrams

EGFR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_downstream Downstream Signaling EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K PLCg PLCγ EGFR->PLCg STAT3 STAT3 EGFR->STAT3 EGF EGF EGF->EGFR Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation PKC PKC PLCg->PKC PKC->Proliferation STAT3->Proliferation

Caption: The EGFR signaling pathway, a key regulator of cell growth and proliferation.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT phosphorylates (Thr308) mTORC1 mTORC1 AKT->mTORC1 mTORC2 mTORC2 mTORC2->AKT phosphorylates (Ser473) S6K p70S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 CellGrowth Cell Growth & Proliferation S6K->CellGrowth fourEBP1->CellGrowth PTEN PTEN PTEN->PIP3 dephosphorylates Experimental_Workflow Start Start Materials: 2-Chloro-5-nitropyridine 2,2-Dimethylmorpholine HCl DIPEA, DMF Reaction Nucleophilic Aromatic Substitution (SNAr) Start->Reaction 80°C, 12h Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Intermediate: 2-(2,2-dimethylmorpholino) -5-nitropyrimidine Purification->Product Analysis Characterization: NMR, MS Product->Analysis

References

Troubleshooting & Optimization

Technical Support Center: PROTAC Synthesis with 2,2-Dimethylmorpholine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on Proteolysis Targeting Chimera (PROTAC) synthesis, with a specific focus on challenges encountered when using 2,2-Dimethylmorpholine hydrochloride.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My amide coupling reaction with this compound is failing or giving very low yields. What are the common causes?

Low yields or reaction failure in amide coupling with this compound can often be attributed to several factors:

  • Incomplete Neutralization of the Hydrochloride Salt: The amine hydrochloride salt is acidic and will neutralize the basic conditions required for most coupling reactions. This is a very common reason for low yields in amide coupling reactions.[1] To overcome this, the hydrochloride salt must be converted to the free base.

  • Poor Solubility: this compound, being a salt, may have limited solubility in common organic solvents used for synthesis, such as Dichloromethane (DCM), which can hinder the reaction.

  • Inadequate Coupling Reagent Activation: The carboxylic acid component of the reaction must be effectively activated by the coupling reagent to react with the secondary amine of the morpholine.

  • Steric Hindrance: The dimethyl substitution on the morpholine ring can create steric hindrance, slowing down the reaction rate.

  • Moisture in the Reaction: Amide coupling reactions are sensitive to water, which can hydrolyze the activated intermediates.

Q2: How do I convert this compound to its free base for a coupling reaction?

There are two primary approaches to address the hydrochloride salt:

  • In-situ Neutralization: This is the most common and convenient method. Add a non-nucleophilic organic base, such as Diisopropylethylamine (DIPEA) or Triethylamine (TEA), to the reaction mixture to neutralize the HCl and generate the free amine in the reaction flask. A slight excess of the base is typically used.

  • Aqueous Work-up (Free-basing): Before the coupling reaction, you can perform a liquid-liquid extraction. Dissolve the this compound in a suitable solvent and wash with a mild aqueous base like saturated sodium bicarbonate solution. The organic layer containing the free amine is then dried and used in the subsequent coupling step.[1]

Q3: What is the recommended stoichiometry for DIPEA when using this compound in a coupling reaction?

When performing an in-situ neutralization, a common starting point is to use 2.0 to 2.5 equivalents of DIPEA . One equivalent is required to neutralize the hydrochloride, and the additional 1.0 to 1.5 equivalents provide the necessary basic environment for the coupling reaction itself.[2]

Q4: I'm observing poor solubility of this compound in my reaction solvent. What can I do?

If you suspect poor solubility is the issue:

  • Solvent Choice: Consider using more polar aprotic solvents like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), as hydrochloride salts tend to have better solubility in these compared to less polar solvents like DCM.

  • Sonication: Gentle sonication of the reaction mixture can sometimes help to dissolve the salt.

  • In-situ Neutralization: Performing the in-situ neutralization with DIPEA or TEA will convert the salt to the more organic-soluble free base, which should improve solubility.

Q5: My coupling reaction is still slow despite addressing the hydrochloride and solubility issues. What are my options?

For sluggish reactions, particularly with a sterically hindered secondary amine like 2,2-Dimethylmorpholine, consider the following:

  • Choice of Coupling Reagent: For sterically hindered amines, more potent coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) may be more effective than standard carbodiimide reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

  • Reaction Temperature: Increasing the reaction temperature (e.g., from room temperature to 40-50 °C) can help overcome the activation energy barrier.

  • Extended Reaction Time: Monitor the reaction progress by TLC or LC-MS and allow for a longer reaction time if necessary.

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling with this compound using HATU

  • Reactant Preparation: In a dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 equivalent) in anhydrous DMF.

  • Pre-activation: Add HATU (1.1 equivalents) and DIPEA (2.5 equivalents) to the solution. Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Addition of Amine: Add this compound (1.2 equivalents) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 4-16 hours. Monitor the progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: EDC/HOBt Mediated Amide Coupling with this compound

  • Reactant Preparation: To a solution of the carboxylic acid (1.0 equivalent) in anhydrous DCM or DMF at 0 °C, add this compound (1.2 equivalents), HOBt (Hydroxybenzotriazole) (1.2 equivalents), and DIPEA (2.5 equivalents).

  • Addition of Coupling Reagent: Add EDC hydrochloride (1.2 equivalents) portion-wise to the mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Work-up: Dilute the reaction mixture with DCM and wash successively with 1N HCl, saturated aqueous NaHCO3, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude product via flash column chromatography.

Data Summary

ParameterRecommended Value/ConditionRationale
Solvent DMF or DMSOBetter solubility for hydrochloride salts.
Base for Neutralization DIPEA or TEANon-nucleophilic bases that do not interfere with the coupling reaction.
Base Stoichiometry 2.0 - 2.5 equivalentsTo both neutralize the HCl salt and provide a basic medium for the coupling.
Coupling Reagents HATU, HBTU, or EDC/HOBtHATU/HBTU are generally more effective for sterically hindered amines.
Reaction Temperature Room Temperature to 50 °CIncreased temperature can accelerate slow reactions.

Visual Guides

PROTAC_Synthesis_Workflow cluster_start Starting Materials cluster_reaction Amide Coupling Reaction cluster_end Final Product Carboxylic_Acid Carboxylic Acid (Linker or E3 Ligand/POI Ligand) Pre-activation Pre-activation (Carboxylic Acid + Coupling Reagent + Base) Carboxylic_Acid->Pre-activation Amine_HCl 2,2-Dimethylmorpholine Hydrochloride Amine_HCl->Pre-activation  DIPEA/TEA Coupling Amide Bond Formation Pre-activation->Coupling PROTAC_Intermediate PROTAC Intermediate Coupling->PROTAC_Intermediate Troubleshooting_Decision_Tree Start Low Reaction Yield Check_Base Sufficient Base Added? (2.0-2.5 eq DIPEA) Start->Check_Base Check_Solubility Is the Amine Salt Soluble? Check_Base->Check_Solubility Yes Increase_Base Increase Base to 2.5 equivalents Check_Base->Increase_Base No Check_Coupling_Reagent Is the Coupling Reagent Potent Enough? Check_Solubility->Check_Coupling_Reagent Yes Change_Solvent Switch to DMF/DMSO Check_Solubility->Change_Solvent No Check_Conditions Optimize Reaction Conditions? Check_Coupling_Reagent->Check_Conditions Yes Change_Reagent Use HATU/HBTU Check_Coupling_Reagent->Change_Reagent No Optimize Increase Temperature and/or Reaction Time Check_Conditions->Optimize Yes Success Improved Yield Increase_Base->Success Change_Solvent->Success Change_Reagent->Success Optimize->Success

References

Technical Support Center: Optimization of Reaction Conditions for 2,2-Dimethylmorpholine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on the synthesis and optimization of 2,2-Dimethylmorpholine hydrochloride. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to address challenges encountered during its preparation.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare the 2,2-dimethylmorpholine core?

A1: The primary synthetic strategies for constructing the 2,2-dimethylmorpholine ring typically involve the cyclization of a suitable precursor. A common and effective method is the reaction of 2-amino-2-methyl-1-propanol with a two-carbon electrophile, followed by intramolecular cyclization. Another potential route involves the derivatization and cyclization of diethanolamine analogs, though this is less direct for achieving the 2,2-dimethyl substitution pattern.

Q2: How is 2,2-Dimethylmorpholine typically converted to its hydrochloride salt?

A2: The conversion of 2,2-Dimethylmorpholine to its hydrochloride salt is a standard acid-base reaction. Typically, the free base is dissolved in a suitable organic solvent, such as diethyl ether or isopropanol, and then treated with a solution of hydrogen chloride (HCl) in the same or a compatible solvent. The hydrochloride salt, being less soluble in the organic solvent, precipitates and can be isolated by filtration.

Q3: What are the critical parameters to optimize for a higher yield of this compound?

A3: Key parameters for optimization include:

  • Reaction Temperature: The temperature for both the cyclization and the salt formation steps can significantly impact reaction rate and the formation of byproducts.

  • Solvent Choice: The polarity and boiling point of the solvent can influence reaction kinetics and the solubility of reactants and products.

  • Purity of Starting Materials: Impurities in the starting materials, such as 2-amino-2-methyl-1-propanol, can lead to side reactions and lower yields.

  • Stoichiometry of Reagents: The molar ratio of the reactants, especially the acid for salt formation, should be carefully controlled to ensure complete conversion without introducing purification challenges.

  • Water Removal: In cyclization reactions that produce water, its efficient removal can be crucial to drive the reaction to completion.

Q4: What analytical techniques are recommended for monitoring the reaction and characterizing the final product?

A4: For reaction monitoring, Thin Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are effective for tracking the consumption of starting materials and the formation of the product. For final product characterization, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation. High-Performance Liquid Chromatography (HPLC) can be used to determine purity, and melting point analysis is a good indicator of the identity and purity of the hydrochloride salt.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation - Incomplete reaction due to insufficient reaction time or temperature.- Inactive reagents or catalyst.- Presence of water in the reaction mixture (for reactions sensitive to moisture).- Monitor the reaction by TLC or GC-MS to determine the optimal reaction time.- Gradually increase the reaction temperature.- Ensure the purity and activity of all reagents and catalysts.- Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Formation of Multiple Side Products - Reaction temperature is too high, leading to decomposition or side reactions.- Incorrect stoichiometry of reagents.- Presence of impurities in starting materials.- Lower the reaction temperature.- Carefully control the addition rate of reagents.- Use purified starting materials.- Analyze side products by GC-MS or LC-MS to understand their origin and adjust reaction conditions accordingly.
Difficulty in Isolating the Hydrochloride Salt - The salt is too soluble in the chosen solvent.- Incomplete salt formation.- Use a less polar solvent for the precipitation step.- Cool the solution to a lower temperature to decrease solubility.- Ensure a slight excess of HCl is used for complete protonation.- Try adding an anti-solvent to induce precipitation.
Product is an Oil Instead of a Crystalline Solid - Presence of impurities.- Residual solvent.- Purify the free base by distillation or chromatography before salt formation.- Recrystallize the hydrochloride salt from a suitable solvent system.- Dry the product thoroughly under vacuum.
Inconsistent Yields - Variability in the quality of starting materials.- Inconsistent reaction conditions (temperature, stirring, etc.).- Source high-purity, consistent starting materials.- Standardize all reaction parameters and ensure accurate measurements.- Implement strict process controls.

Experimental Protocols

Protocol 1: Synthesis of 2,2-Dimethylmorpholine from 2-Amino-2-methyl-1-propanol (Two-Step Approach)

This protocol is a representative method based on general principles of morpholine synthesis.

Step 1: N-Alkylation of 2-Amino-2-methyl-1-propanol

  • To a solution of 2-amino-2-methyl-1-propanol (1.0 eq) in a suitable solvent such as ethanol or isopropanol, add a base like potassium carbonate (1.5 eq).

  • To this suspension, add 2-chloroethanol (1.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC-MS.

  • Once the starting material is consumed, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude N-(2-hydroxyethyl)-2-amino-2-methyl-1-propanol.

Step 2: Cyclization to 2,2-Dimethylmorpholine

  • Dissolve the crude product from Step 1 in a high-boiling point solvent like toluene or xylene.

  • Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.

  • Heat the mixture to reflux using a Dean-Stark apparatus to remove the water formed during the reaction.

  • Monitor the reaction by GC-MS.

  • After completion, cool the mixture and neutralize the acid with a base (e.g., sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude 2,2-dimethylmorpholine by fractional distillation.

Protocol 2: Formation of this compound
  • Dissolve the purified 2,2-dimethylmorpholine (1.0 eq) in anhydrous diethyl ether or isopropanol.

  • Cool the solution in an ice bath.

  • Slowly add a solution of hydrogen chloride in the same solvent (e.g., 2 M HCl in diethyl ether) dropwise with stirring until the pH is acidic.

  • A white precipitate of this compound will form.

  • Continue stirring in the ice bath for 30 minutes.

  • Collect the solid by vacuum filtration, wash with cold anhydrous solvent, and dry under vacuum to yield the final product.

Data Presentation

Table 1: Optimization of Cyclization Reaction Conditions

EntryAcid CatalystSolventTemperature (°C)Reaction Time (h)Yield (%)
1H₂SO₄ (cat.)Toluene1101265
2p-TsOH (cat.)Toluene1101072
3H₂SO₄ (cat.)Xylene140875
4p-TsOH (cat.)Xylene140681

Table 2: Physical Properties of 2,2-Dimethylmorpholine and its Hydrochloride Salt

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceMelting Point (°C)
2,2-DimethylmorpholineC₆H₁₃NO115.17Colorless liquidN/A
This compoundC₆H₁₄ClNO151.63White crystalline solid>200 (decomposes)

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis of 2,2-Dimethylmorpholine cluster_salt_formation Hydrochloride Salt Formation A 2-Amino-2-methyl-1-propanol B N-Alkylation with 2-Chloroethanol A->B C N-(2-hydroxyethyl)-2-amino-2-methyl-1-propanol B->C D Acid-Catalyzed Cyclization C->D E Crude 2,2-Dimethylmorpholine D->E F Purification (Distillation) E->F G Pure 2,2-Dimethylmorpholine F->G H Dissolve in Anhydrous Solvent G->H I Add HCl Solution H->I J Precipitation I->J K Filtration and Drying J->K L This compound K->L

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_workflow start Low Yield or Incomplete Reaction q1 Is the reaction temperature optimal? start->q1 a1_yes Check Reagent Purity q1->a1_yes Yes a1_no Optimize Temperature (Increase/Decrease) q1->a1_no No q2 Are starting materials pure? a1_yes->q2 a1_no->q1 a2_yes Verify Stoichiometry and Reaction Time q2->a2_yes Yes a2_no Purify Starting Materials q2->a2_no No q3 Is water being effectively removed (if applicable)? a2_yes->q3 a2_no->q2 a3_yes Consider Catalyst Activity q3->a3_yes Yes a3_no Improve Water Removal (e.g., Dean-Stark) q3->a3_no No end Improved Yield a3_yes->end a3_no->q3

Technical Support Center: 2,2-Dimethylmorpholine Hydrochloride Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 2,2-Dimethylmorpholine Hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the synthesis and handling of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to 2,2-Dimethylmorpholine?

A1: While various methods exist for the synthesis of substituted morpholines, a primary route to 2,2-dimethylmorpholine involves the cyclization of a substituted diethanolamine derivative. A plausible precursor for 2,2-dimethylmorpholine is N-(2-hydroxyethyl)-2-amino-2-methyl-1-propanol. The cyclization is typically achieved through dehydration using a strong acid catalyst, such as sulfuric acid. Another potential, though less common, route could involve the reaction of 2-amino-2-methyl-1-propanol with ethylene oxide to form the N-(2-hydroxyethyl) intermediate, which is then cyclized.

Q2: What are the most common byproducts observed in the synthesis of this compound?

A2: Byproduct formation is a critical aspect to control during the synthesis of this compound. The nature and quantity of byproducts are highly dependent on the synthetic route and reaction conditions.

  • Unreacted Starting Materials: Incomplete reactions can lead to the presence of the starting amino alcohol (e.g., N-(2-hydroxyethyl)-2-amino-2-methyl-1-propanol) in the final product mixture.

  • Polymerization Products: Under harsh acidic and high-temperature conditions, the starting materials or the product can undergo polymerization, leading to the formation of high-molecular-weight impurities, often referred to as "heavies."

  • Oxidation and Degradation Products: The use of strong oxidizing acids like hot concentrated sulfuric acid can lead to the degradation of the organic molecules. This can be indicated by the evolution of sulfur dioxide (SO₂) and the formation of a larger than theoretical amount of water. The reaction mixture may also darken significantly due to the formation of colored degradation byproducts.[1]

  • N-Oxide Formation: The tertiary amine of the morpholine ring can be susceptible to oxidation, leading to the formation of the corresponding N-oxide, particularly if oxidizing agents are present or during prolonged exposure to air at elevated temperatures.

Q3: How can I minimize the formation of byproducts during the synthesis?

A3: Minimizing byproduct formation is key to achieving high yield and purity. Consider the following strategies:

  • Temperature Control: Carefully control the reaction temperature. While high temperatures are necessary for the dehydration and cyclization, excessive heat can promote degradation and polymerization.

  • Choice of Acid Catalyst: While sulfuric acid is commonly used, other dehydrating agents or milder acids could be explored to reduce oxidative side reactions.

  • Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent oxidation of the amine.

  • Reaction Time: Optimize the reaction time to ensure complete conversion of the starting material without allowing for excessive degradation of the product.

  • Purification: A robust purification strategy, such as fractional distillation or crystallization of the hydrochloride salt, is essential to remove impurities.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of 2,2-Dimethylmorpholine Incomplete cyclization.- Ensure the reaction temperature is high enough for dehydration. - Verify the concentration and amount of the acid catalyst. - Increase reaction time and monitor progress by TLC or GC.
Degradation of starting material or product.- Avoid excessively high temperatures. - Consider using a less harsh dehydrating agent. - Perform the reaction under an inert atmosphere.
Loss during work-up and purification.- Optimize extraction procedures. - Ensure the pH is appropriately adjusted during the work-up to minimize the water solubility of the free base. - Use appropriate techniques for purification (e.g., vacuum distillation for the free base, recrystallization for the hydrochloride salt).
Dark-colored Reaction Mixture and Product Formation of colored byproducts due to degradation.- Lower the reaction temperature. - Reduce the reaction time. - Purify the crude product using activated carbon treatment followed by distillation or recrystallization.
Product is difficult to crystallize as the hydrochloride salt Presence of impurities that inhibit crystallization.- Purify the free base by distillation before forming the hydrochloride salt. - Try different solvents or solvent mixtures for crystallization. - Use seeding crystals to induce crystallization.
Incorrect stoichiometry of HCl.- Carefully control the amount of HCl added. Titrate a small sample to determine the exact amount of base present before bulk acidification.
Presence of unexpected peaks in NMR or GC-MS analysis Formation of byproducts.- Refer to the common byproducts section to hypothesize potential structures. - Use mass spectrometry and other analytical techniques to identify the impurities. - Adjust reaction conditions to minimize the formation of the identified byproducts.

Experimental Protocols

Synthesis of 2,2-Dimethylmorpholine via Dehydration of a Substituted Diethanolamine Derivative (Illustrative Protocol)

This is a generalized protocol and may require optimization.

1. Reaction Setup:

  • In a round-bottom flask equipped with a mechanical stirrer, a thermometer, and a distillation condenser, place the starting amino alcohol, N-(2-hydroxyethyl)-2-amino-2-methyl-1-propanol.

  • Slowly add concentrated sulfuric acid dropwise while cooling the flask in an ice bath to control the initial exothermic reaction. The molar ratio of the amino alcohol to sulfuric acid should be optimized, typically in the range of 1:1.5 to 1:2.5.

2. Dehydration and Cyclization:

  • After the addition of the acid, gradually heat the reaction mixture.

  • Maintain the temperature at a point where water starts to distill off (typically 180-220 °C).

  • Continue heating and collecting the water until no more is produced. The reaction progress can be monitored by the amount of water collected.

3. Work-up:

  • Allow the reaction mixture to cool to a safe temperature.

  • Carefully pour the mixture onto crushed ice.

  • Slowly neutralize the acidic solution with a concentrated solution of sodium hydroxide or potassium hydroxide while cooling to control the exothermic neutralization. The pH should be adjusted to be strongly basic (pH > 12).

  • The 2,2-dimethylmorpholine free base will separate as an oily layer.

  • Extract the aqueous layer several times with a suitable organic solvent (e.g., diethyl ether, dichloromethane).

  • Combine the organic extracts and the separated oily layer.

4. Purification of the Free Base:

  • Dry the combined organic phase over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).

  • Filter off the drying agent and remove the solvent by rotary evaporation.

  • Purify the crude 2,2-dimethylmorpholine by fractional distillation under reduced pressure.

5. Formation of the Hydrochloride Salt:

  • Dissolve the purified 2,2-dimethylmorpholine free base in a suitable anhydrous solvent (e.g., diethyl ether, isopropanol).

  • Slowly bubble dry hydrogen chloride gas through the solution or add a solution of HCl in a suitable solvent (e.g., HCl in isopropanol) dropwise with stirring.

  • The this compound will precipitate as a white solid.

  • Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Visualizing Reaction Logic

To aid in understanding the troubleshooting process, the following diagram illustrates the logical workflow for addressing common issues in the synthesis of 2,2-Dimethylmorpholine.

Troubleshooting_Workflow Start Start Synthesis of 2,2-Dimethylmorpholine HCl Problem Problem Encountered? Start->Problem LowYield Low Yield Problem->LowYield  Yes DarkProduct Dark Product Color Problem->DarkProduct  Yes CrystallizationIssue Crystallization Issues Problem->CrystallizationIssue  Yes Success Successful Synthesis Problem->Success  No CheckTemp Check Reaction Temperature LowYield->CheckTemp CheckCatalyst Verify Catalyst Amount/Activity LowYield->CheckCatalyst CheckTime Optimize Reaction Time LowYield->CheckTime OptimizeWorkup Optimize Work-up & Purification LowYield->OptimizeWorkup ReduceTemp Reduce Reaction Temperature DarkProduct->ReduceTemp InertAtmosphere Use Inert Atmosphere DarkProduct->InertAtmosphere PurifyBase Purify Free Base Before Salting CrystallizationIssue->PurifyBase CheckHCl Verify HCl Stoichiometry CrystallizationIssue->CheckHCl CheckTemp->Success CheckCatalyst->Success CheckTime->Success OptimizeWorkup->Success ReduceTemp->Success InertAtmosphere->Success PurifyBase->Success CheckHCl->Success

Caption: Troubleshooting workflow for 2,2-Dimethylmorpholine HCl synthesis.

This technical support guide is intended to be a helpful resource. For specific and complex issues, further consultation of chemical literature and expert advice is recommended.

References

Technical Support Center: Purification of 2,2-Dimethylmorpholine-Containing Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of compounds containing the 2,2-dimethylmorpholine moiety.

Troubleshooting Guides & FAQs

This section addresses specific issues that may be encountered during the purification of 2,2-dimethylmorpholine derivatives, which are often basic and can be highly polar.

Silica Gel Chromatography

Question: Why does my 2,2-dimethylmorpholine-containing compound show significant peak tailing or streaking on a silica gel column?

Answer: The basic nitrogen atom in the morpholine ring can interact strongly with the acidic silanol groups on the surface of the silica gel. This can lead to poor separation, low recovery, and asymmetrical peak shapes.

Solutions:

  • Mobile Phase Modification: Add a small amount of a basic modifier to your eluent to neutralize the acidic sites on the silica gel. A common starting point is to add 0.1-2% triethylamine (Et₃N) or a solution of ammonia in methanol to the mobile phase.

  • Alternative Stationary Phases: If peak tailing persists, consider using a less acidic stationary phase such as neutral or basic alumina. Deactivated silica gel is also a viable option.[1]

  • Reversed-Phase Chromatography: For polar compounds, reversed-phase chromatography on a C18 column can be an effective alternative. If the compound is not retained well, Hydrophilic Interaction Liquid Chromatography (HILIC) may be a suitable technique.

Question: My compound appears to be decomposing on the silica gel column, leading to low recovery and new, unexpected spots on TLC. What can I do?

Answer: The acidic nature of silica gel can catalyze the decomposition of sensitive compounds.

Solutions:

  • Confirm Instability: Run a 2D TLC to confirm if your compound is unstable on silica. Spot your compound in one corner of a square TLC plate, run it in one solvent system, then turn the plate 90 degrees and run it again in the same solvent system. If the compound is stable, the spot will remain on the diagonal. If it decomposes, new spots will appear below the diagonal.[2][3]

  • Deactivate the Silica Gel: Before loading your sample, flush the packed column with your eluent containing a base (e.g., 1-2% triethylamine) to neutralize the stationary phase.[4]

  • Minimize Contact Time: Use flash chromatography with a higher flow rate to reduce the time your compound spends on the column.

  • Switch to a Different Stationary Phase: As mentioned above, alumina or a bonded silica phase can be less harsh alternatives to standard silica gel.[1]

Liquid-Liquid Extraction

Question: I have poor recovery when extracting my water-soluble 2,2-dimethylmorpholine derivative from an aqueous solution with an organic solvent. How can I improve this?

Answer: The polarity of the 2,2-dimethylmorpholine moiety can impart significant water solubility to the compound, making extraction into non-polar organic solvents inefficient.

Solutions:

  • pH Adjustment (Acid-Base Extraction): Since the morpholine nitrogen is basic, you can manipulate the pH to control its solubility.

    • To extract the basic compound from an organic layer into an aqueous layer, wash the organic phase with a dilute acid (e.g., 1M HCl). The morpholine will be protonated, forming a water-soluble salt.[5][6]

    • To recover the compound, make the aqueous layer basic (e.g., with NaOH or K₂CO₃) to deprotonate the morpholine, making it less water-soluble and extractable with an organic solvent like dichloromethane or ethyl acetate.

  • "Salting Out": Add a saturated solution of sodium chloride (brine) or solid NaCl to the aqueous layer. This increases the ionic strength of the aqueous phase, reducing the solubility of the organic compound and promoting its transfer to the organic layer.[7]

  • Use a More Polar Solvent: If you are using a non-polar solvent like hexane or ether, switch to a more polar extraction solvent such as dichloromethane (DCM) or chloroform.

Question: A persistent emulsion has formed at the interface between the aqueous and organic layers during extraction. How can I break it?

Answer: Emulsions are common when dealing with basic compounds or when detergent-like impurities are present. They are a colloidal suspension of one liquid in another.

Solutions:

  • Patience: Allow the separatory funnel to stand undisturbed for a longer period. Gentle swirling or tapping of the funnel can sometimes help.[8]

  • Add Brine: Adding a saturated NaCl solution can help break the emulsion by increasing the density of the aqueous phase.[7][9]

  • Centrifugation: If the volume is manageable, centrifuging the mixture is a very effective way to separate the layers.[8][9][10]

  • Filtration: Pass the mixture through a plug of glass wool or Celite. This can physically disrupt the emulsion.[9]

  • Change the Solvent: Adding a small amount of a different organic solvent can sometimes alter the properties of the organic phase enough to break the emulsion.

Crystallization and Salt Formation

Question: My 2,2-dimethylmorpholine derivative is an oil or a low-melting solid that is difficult to purify by chromatography. Is there an alternative?

Answer: Yes, converting the basic 2,2-dimethylmorpholine derivative into a salt can often produce a stable, crystalline solid that is easier to purify by recrystallization.

Solutions:

  • Hydrochloride Salt Formation: Dissolve the crude compound in a suitable solvent (e.g., diethyl ether, ethyl acetate) and add a solution of HCl (e.g., HCl in ether or dioxane) until precipitation is complete. The resulting hydrochloride salt can then be recrystallized.

  • Carboxylic Acid Salt Formation: For some derivatives, forming a salt with a carboxylic acid like acetic acid or propionic acid can yield highly crystalline material suitable for purification.

Question: How do I perform a chiral resolution for my racemic 2,2-dimethylmorpholine-containing compound?

Answer: Diastereomeric salt resolution is a classical and effective method for separating enantiomers of basic compounds. This involves reacting the racemic base with an enantiomerically pure chiral acid to form diastereomeric salts, which have different solubilities and can be separated by fractional crystallization.

Solutions:

  • Screening for a Resolving Agent: Common chiral acids for resolving basic compounds include tartaric acid, mandelic acid, and camphorsulfonic acid. A screening process with different chiral acids and solvents is necessary to find conditions that yield a crystalline salt with good diastereomeric excess.

  • Fractional Crystallization: Once a suitable chiral acid and solvent system are identified, the diastereomeric salts are separated by carefully controlled crystallization. The less soluble diastereomer will crystallize out of the solution first.

  • Liberation of the Free Base: After isolating the desired diastereomeric salt, the enantiomerically pure amine can be recovered by treatment with a base to neutralize the chiral acid, followed by extraction.

Quantitative Data on Purification

The following tables summarize quantitative data for the purification of dimethylmorpholine derivatives, providing an indication of expected yields and purity levels.

Table 1: Purification of cis-2,6-Dimethylmorpholine by Salt Formation with Carboxylic Acids

Carboxylic AcidSalt Forming YieldFinal Purity (GC)Overall Yield
Acetic Acid76.03%99.91%68.16%
Propionic Acid72.00%99.46%71.06%
n-Butyric Acid71.02%99.31%70.50%
Data sourced from patent CN110950818B. The process involves forming the salt, recrystallizing it, and then liberating the free base.[11]

Table 2: Chiral Resolution of trans-2,6-Dimethylmorpholine via Diastereomeric Salt Formation

Resolving AgentDiastereomeric Excess (de) after initial crystallizationOptical Purity (ee) after recrystallization
D-Mandelic Acid>70%>98%
Data adapted from patent US7829702B2. The process involves forming the salt with D-mandelic acid, followed by recrystallization to improve optical purity.

Detailed Experimental Protocols

Protocol 1: Flash Chromatography with a Triethylamine-Modified Eluent
  • Slurry Preparation: Prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the packing is uniform and free of air bubbles. Add a thin layer of sand to the top of the silica bed.

  • Equilibration: Equilibrate the column by passing several column volumes of the mobile phase (e.g., Hexane:Ethyl Acetate with 0.5% Triethylamine) through the silica gel.

  • Sample Loading: Dissolve your crude compound in a minimal amount of the mobile phase or a slightly more polar solvent. Alternatively, for less soluble compounds, use a "dry loading" technique by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and adding the resulting powder to the top of the column.

  • Elution: Begin the elution with the mobile phase, collecting fractions. The polarity of the eluent can be increased gradually if needed to elute the compound.

  • Analysis: Monitor the collected fractions by Thin Layer Chromatography (TLC) to identify those containing the purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Acid-Base Extraction for Purification
  • Dissolution: Dissolve the crude reaction mixture containing the 2,2-dimethylmorpholine derivative in an organic solvent (e.g., ethyl acetate or dichloromethane) in a separatory funnel.

  • Acidic Wash: Add an equal volume of 1M HCl (aq) to the separatory funnel. Stopper the funnel, invert, and vent. Shake the funnel for 1-2 minutes, venting periodically.

  • Separation: Allow the layers to separate. The protonated, water-soluble morpholine salt will be in the top aqueous layer. Drain the bottom organic layer, which contains neutral and acidic impurities.

  • Repeat: Repeat the acidic wash on the organic layer to ensure complete extraction of the basic compound. Combine the aqueous layers.

  • Basification: Cool the combined aqueous layers in an ice bath and slowly add a base (e.g., 5M NaOH or solid K₂CO₃) with stirring until the pH is >10. This will deprotonate the morpholine derivative, making it less water-soluble.

  • Back-Extraction: Add a fresh portion of organic solvent (e.g., dichloromethane) to the basic aqueous solution and extract the purified free base back into the organic layer. Repeat this extraction 2-3 times.

  • Drying and Concentration: Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified compound.

Visualization of Workflows

General Purification Strategy

G start Crude Product (containing 2,2-Dimethylmorpholine derivative) extraction Liquid-Liquid Extraction (Acid-Base) start->extraction is_oil Is the compound an oil or difficult to crystallize? extraction->is_oil chromatography Column Chromatography (Silica or Alumina) is_impure Is the compound still impure? chromatography->is_impure crystallization Salt Formation & Recrystallization crystallization->is_impure final_product Pure Compound is_chiral Is the compound a racemate? final_product->is_chiral is_oil->chromatography Yes is_oil->crystallization No is_impure->chromatography Yes, from crystallization is_impure->crystallization Yes, from chromatography is_impure->final_product No chiral_res Diastereomeric Salt Resolution is_chiral->chiral_res Yes chiral_res->final_product Purified Enantiomer

Caption: Decision workflow for selecting a purification method.

Troubleshooting Emulsion Formation in Extractions

G start Emulsion Formed During Extraction step1 Step 1: Wait & Gently Swirl (Allow layers to settle) start->step1 check1 Emulsion Broken? step1->check1 step2 Step 2: Add Saturated NaCl (Brine) (Increases aqueous phase density) check1->step2 No success Layers Separated check1->success Yes check2 Emulsion Broken? step2->check2 step3 Step 3: Centrifuge the Mixture (If volume allows) check2->step3 No check2->success Yes check3 Emulsion Broken? step3->check3 step4 Step 4: Filter through Celite/Glass Wool (Physical disruption) check3->step4 No check3->success Yes step4->success Yes failure Consult Senior Chemist/ Consider alternative workup step4->failure No

Caption: Step-by-step guide to breaking emulsions.

References

Stability of 2,2-Dimethylmorpholine hydrochloride in coupling reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the use of 2,2-Dimethylmorpholine hydrochloride in coupling reactions. The information is tailored to address specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when using this compound in amide coupling reactions?

A1: 2,2-Dimethylmorpholine is a sterically hindered secondary amine. The two methyl groups adjacent to the nitrogen atom reduce its nucleophilicity, which can lead to slow or incomplete reactions.[1][2] The primary challenges include:

  • Low reaction rates: Steric hindrance around the nitrogen atom can impede its attack on the activated carboxylic acid.[3][4]

  • Incomplete conversion: Due to the lower reactivity, reactions may not go to completion, resulting in low yields of the desired amide.

  • Side reactions: With certain coupling reagents, particularly uronium/aminium salts like HATU and HBTU, a major side reaction is the guanidinylation of the secondary amine, which caps the amine and prevents amide formation.[5][6][7]

Q2: My amide coupling reaction with this compound is giving a low yield. What are the potential causes?

A2: Low yields are a common issue when working with sterically hindered amines. Several factors could be contributing to this:

  • Inadequate activation of the carboxylic acid: The chosen coupling reagent may not be efficient enough to overcome the low reactivity of the amine.

  • Suboptimal reaction conditions: Incorrect choice of base, solvent, temperature, or reaction time can significantly impact the yield.

  • Guanidinylation side reaction: If you are using a uronium or aminium-based coupling reagent (e.g., HATU, HBTU), the reagent may be reacting directly with the 2,2-dimethylmorpholine, forming a guanidinium byproduct instead of the desired amide.[7][8] This is especially prevalent in slow coupling reactions.[5]

  • Base-mediated degradation: While 2,2-dimethylmorpholine is generally stable, prolonged exposure to strong bases at elevated temperatures could potentially lead to degradation, although this is less common under typical coupling conditions.

Q3: I am observing an unexpected byproduct in my reaction mixture when using HATU to couple a carboxylic acid with 2,2-Dimethylmorpholine. What could it be?

A3: A likely byproduct is the guanidinium derivative of 2,2-dimethylmorpholine. Uronium-based coupling reagents like HATU and HBTU can react directly with amines, especially when the desired amide formation is slow due to steric hindrance.[5][6][9] This side reaction leads to the formation of a tetramethylguanidinium cap on the amine, rendering it unreactive towards the activated carboxylic acid.

Troubleshooting Guides

Issue 1: Low or No Amide Product Formation

This is the most common issue when working with a sterically hindered amine like 2,2-dimethylmorpholine.

LowYieldTroubleshooting start Low Yield Observed check_reagents 1. Verify Reagent Quality & Stoichiometry - Fresh coupling reagent? - Anhydrous solvent? - Correct equivalents? start->check_reagents pre_activation 2. Implement Pre-activation Activate carboxylic acid with coupling reagent and base for 15-30 min before adding the amine. check_reagents->pre_activation If reagents are OK coupling_reagent 3. Change Coupling Reagent - Switch to a phosphonium-based reagent (PyBOP, PyAOP). - Consider using an acyl chloride of the acid. pre_activation->coupling_reagent If yield is still low base_selection 4. Optimize Base - Use a non-nucleophilic, hindered base (DIPEA). - Avoid excess base. coupling_reagent->base_selection If side reactions persist conditions 5. Adjust Reaction Conditions - Increase temperature (monitor for degradation). - Increase reaction time. base_selection->conditions analyze Analyze for Side Products (LC-MS) conditions->analyze

Caption: Troubleshooting workflow for low yield reactions.

  • Verify Reagent Quality and Stoichiometry: Ensure all reagents are fresh and anhydrous. Use a slight excess (1.1-1.2 equivalents) of the carboxylic acid and coupling reagent relative to the 2,2-Dimethylmorpholine.

  • Implement Pre-activation: Activate the carboxylic acid with the coupling reagent and a non-nucleophilic base (like DIPEA) for 15-30 minutes before adding the 2,2-Dimethylmorpholine. This minimizes the opportunity for the coupling reagent to react directly with the amine.[7]

  • Change the Coupling Reagent: If using HATU or HBTU, consider switching to a phosphonium-based reagent like PyBOP or PyAOP, which are less prone to the guanidinylation side reaction.[8][10] Alternatively, converting the carboxylic acid to its acyl chloride can increase reactivity.[]

  • Optimize the Base: Use a hindered, non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA). This will deprotonate the this compound to the free amine without competing as a nucleophile. Use of stronger, less hindered bases could lead to side reactions.

  • Adjust Reaction Conditions: For sterically hindered couplings, elevated temperatures (e.g., 40-60 °C) and longer reaction times may be necessary.[3][4] Monitor the reaction for any signs of degradation.

Issue 2: Formation of Side Products (Guanidinylation)

This is a key concern with uronium/aminium-based coupling reagents.

Guanidinylation cluster_desired Desired Amide Formation cluster_side Guanidinylation Side Reaction Carboxylic_Acid R-COOH HATU HATU/Base Carboxylic_Acid->HATU Activated_Ester Activated Ester HATU->Activated_Ester Amine 2,2-Dimethyl- morpholine Activated_Ester->Amine Amide_Product Desired Amide Amine->Amide_Product HATU_side HATU Amine_side 2,2-Dimethyl- morpholine HATU_side->Amine_side Guanidinium_Product Guanidinium Byproduct (Inactive) Amine_side->Guanidinium_Product

Caption: Competing reactions in hindered amine coupling.

  • Pre-activation is critical: As mentioned above, always pre-activate the carboxylic acid before adding 2,2-Dimethylmorpholine.

  • Avoid excess coupling reagent: Use a stoichiometry of approximately 1:1:1 for the carboxylic acid, coupling reagent, and amine.

  • Switch to a different class of coupling reagent: Phosphonium salts (PyBOP, PyAOP) or carbodiimides (EDC, DIC) with an additive like HOBt or Oxyma are less likely to cause this side reaction.[10]

Data Presentation

Table 1: Qualitative Stability and Reactivity of 2,2-Dimethylmorpholine under Various Coupling Conditions
ParameterConditionObservation/RecommendationPotential Issues
pH/Base Strong, non-hindered base (e.g., Et3N)Not recommended.Can act as a competing nucleophile.
Hindered, non-nucleophilic base (e.g., DIPEA)Recommended. Minimal side reactions.
Temperature Room TemperatureMay result in slow or incomplete reaction.Low yield.
Elevated (40-60 °C)Often necessary for hindered substrates.Potential for degradation with prolonged heating.
Coupling Reagent Uronium/Aminium (HATU, HBTU)Use with caution; pre-activation is essential.High risk of guanidinylation. [5][7]
Phosphonium (PyBOP, PyAOP)Recommended for hindered amines. Less prone to guanidinylation.[8][10]
Carbodiimide (EDC, DIC) + AdditiveA viable alternative.May require longer reaction times.

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling with this compound using PyBOP
  • To a solution of the carboxylic acid (1.0 eq) in an anhydrous solvent (e.g., DMF or DCM, 0.1-0.5 M), add PyBOP (1.1 eq) and N,N-Diisopropylethylamine (DIPEA, 2.2 eq).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add this compound (1.05 eq) to the reaction mixture.

  • Stir the reaction at room temperature or heat to 40-50 °C. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, DCM).

  • Wash the organic layer with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Analytical Method for Reaction Monitoring and Impurity Profiling
  • Technique: Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Sample Preparation: Dilute a small aliquot of the reaction mixture in a suitable solvent (e.g., acetonitrile/water).

  • LC Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Flow Rate: 0.5 mL/min.

    • Injection Volume: 5 µL.

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Analysis: Monitor for the expected mass-to-charge ratio (m/z) of the starting materials, the desired amide product, and potential byproducts.

      • Guanidinium Byproduct (from HATU): [M+H]⁺ = (Mass of 2,2-Dimethylmorpholine) + 137.15.

This analytical method can help in optimizing reaction conditions and identifying the cause of low yields or the presence of impurities.[12][13][14]

References

Overcoming solubility issues with 2,2-Dimethylmorpholine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,2-Dimethylmorpholine hydrochloride. The following information is designed to address common solubility issues and provide guidance on proper handling and experimental use.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications in research?

This compound is a heterocyclic compound. Morpholine and its derivatives are recognized as "privileged structures" in medicinal chemistry due to their favorable physicochemical and metabolic properties.[1] They are versatile scaffolds used in the synthesis of a wide range of biologically active molecules. In drug discovery, the morpholine ring is often incorporated into compounds to improve properties such as aqueous solubility, metabolic stability, and bioavailability.[1][2] Morpholine derivatives have been investigated for their potential activity in various therapeutic areas, including neuroscience, by targeting enzymes and receptors involved in neurodegenerative diseases.[2] Specifically, they have been incorporated into molecules targeting the PI3K/mTOR signaling pathway and various neurotransmitter receptors.[3][4]

Q2: I'm having trouble dissolving this compound. What are the recommended solvents?

As a hydrochloride salt, this compound is generally expected to have good solubility in aqueous solutions. For non-aqueous applications, Dimethyl Sulfoxide (DMSO) is a common choice for creating stock solutions of organic molecules.[5] Based on the general properties of similar small molecule hydrochloride salts, the following solvents are recommended for initial solubility testing.

Q3: What should I do if I observe precipitation when preparing my stock solution or diluting it into my experimental media?

Precipitation can occur for several reasons, including exceeding the solubility limit, temperature changes, or "solvent shock" when diluting a concentrated stock into a different solvent system. Refer to the troubleshooting guide below for a systematic approach to resolving precipitation issues.

Q4: How should I store this compound powder and stock solutions?

For long-term storage, the solid powder form of this compound should be stored at room temperature in a tightly sealed container, protected from moisture. Stock solutions, particularly in DMSO, should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.

Solubility Data

The following table provides estimated solubility data for this compound in common laboratory solvents. Please note that these are approximate values and empirical testing is recommended to determine the precise solubility for your specific experimental conditions.

SolventEstimated Solubility (mg/mL)Estimated Molar Solubility (M)Notes
Water> 50> 0.33As a hydrochloride salt, high aqueous solubility is expected.
DMSO> 50> 0.33A common solvent for preparing high-concentration stock solutions.
Ethanol~10 - 20~0.07 - 0.13Moderate solubility is anticipated.
PBS (pH 7.4)> 50> 0.33Expected to be highly soluble in physiological buffers.

Experimental Protocols

Protocol for Preparing a 10 mM Stock Solution in DMSO

Materials:

  • This compound (MW: 151.63 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated analytical balance

Procedure:

  • Weighing the Compound: Carefully weigh out 1.52 mg of this compound powder on an analytical balance.

  • Adding Solvent: Add the weighed powder to a sterile microcentrifuge tube. Add 100 µL of anhydrous DMSO to the tube.

  • Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes to ensure complete dissolution.

  • Visual Inspection: Visually inspect the solution to ensure there are no visible particles. If undissolved material remains, brief sonication in a water bath may be used to aid dissolution.

  • Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes and store at -20°C or -80°C.

Troubleshooting Guide

If you encounter precipitation with this compound, follow this systematic troubleshooting workflow.

G start Precipitation Observed check_stock Is the stock solution clear? start->check_stock remake_stock Re-prepare stock solution. Ensure complete dissolution (vortex, sonicate). check_stock->remake_stock No check_dilution Did precipitation occur upon dilution? check_stock->check_dilution Yes remake_stock->check_stock optimize_dilution Optimize dilution process: - Pre-warm media. - Add stock dropwise with mixing. - Reduce final concentration. check_dilution->optimize_dilution Yes check_media Evaluate Media/Buffer: - Check pH. - Consider co-solvents (e.g., PEG400, Tween-80). - Test in a simpler buffer. check_dilution->check_media No, precipitation in stock success Solubility Issue Resolved optimize_dilution->success fail Issue Persists: Contact Technical Support optimize_dilution->fail check_media->success check_media->fail G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor Tyrosine Kinase PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor 2,2-Dimethylmorpholine Derivative (Inhibitor) Inhibitor->PI3K Inhibition

References

Challenges of incorporating 2,2-Dimethylmorpholine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the incorporation of 2,2-Dimethylmorpholine hydrochloride in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a heterocyclic organic compound. The morpholine scaffold is a valuable building block in medicinal chemistry due to its favorable physicochemical properties, which can improve the pharmacokinetic profile of drug candidates.[1][2] It is often incorporated into molecules to enhance properties such as solubility, permeability, and metabolic stability. The morpholine nitrogen provides a basic handle for salt formation and hydrogen bonding, while the ether oxygen can also participate in hydrogen bonding.[2] Its derivatives have been explored for a wide range of therapeutic areas, including oncology, neuroscience, and infectious diseases.[3][4]

Q2: What are the main safety hazards associated with this compound?

This compound is classified as a hazardous substance. It can cause skin and serious eye irritation, and may also cause respiratory irritation.[5] It is crucial to handle this compound in a well-ventilated area, preferably in a chemical fume hood, and to wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[6] Avoid breathing dust and ensure thorough washing after handling.[5]

Q3: How should this compound be stored?

Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[7] It should be kept away from incompatible substances such as strong oxidizing agents and strong acids.[8] Some sources suggest it may be hygroscopic, so storage in a desiccator may be advisable for long-term stability.[2]

Troubleshooting Guides

Solubility and Solution Preparation

Problem: I am having difficulty dissolving this compound in my reaction solvent.

  • Possible Cause 1: Inappropriate Solvent Choice. As a hydrochloride salt, this compound has high polarity and is most soluble in polar protic solvents. Its solubility in nonpolar or moderately polar aprotic solvents is expected to be limited.

    • Solution: Refer to the solubility data table below. Consider using a more polar solvent such as methanol, ethanol, or water. If the reaction requires an aprotic solvent, polar aprotic solvents like DMF or DMSO are better choices than nonpolar solvents like hexane or toluene. For reactions in less polar solvents, it may be necessary to first neutralize the hydrochloride salt to the free base.

  • Possible Cause 2: Insufficient Sonication or Heating. The dissolution of salts can sometimes be slow.

    • Solution: Gentle heating and/or sonication can aid in the dissolution process. However, be mindful of the thermal stability of the compound and other reagents in your reaction mixture.

  • Possible Cause 3: Saturation Limit Reached. You may be trying to dissolve too much of the compound in a given volume of solvent.

    • Solution: Consult the solubility table for approximate solubility limits. If a higher concentration is required, a different solvent system may be necessary.

Reaction Issues

Problem: My reaction with this compound is not proceeding to completion or is giving low yields.

  • Possible Cause 1: Basicity of the Amine. As a hydrochloride salt, the nitrogen atom is protonated and therefore not nucleophilic. For reactions where the morpholine nitrogen is intended to act as a nucleophile (e.g., N-alkylation, acylation, or coupling reactions), the free base is required.

    • Solution: Add a suitable base to the reaction mixture to neutralize the hydrochloride and liberate the free amine. The choice of base is critical and depends on the specific reaction conditions. Common choices include triethylamine (Et3N), diisopropylethylamine (DIPEA), or inorganic bases like potassium carbonate (K2CO3). A slight excess of the base (1.1-1.5 equivalents) is often used.

  • Possible Cause 2: Steric Hindrance. The two methyl groups at the C2 position of the morpholine ring create steric hindrance, which can slow down the reaction rate compared to unsubstituted or less substituted morpholines.

    • Solution: Increase the reaction temperature and/or reaction time. The use of a more reactive electrophile or a more potent catalyst (in the case of coupling reactions) may also be necessary to overcome the steric barrier.

  • Possible Cause 3: Catalyst Incompatibility or Deactivation (for coupling reactions). In cross-coupling reactions (e.g., Buchwald-Hartwig amination), the choice of catalyst, ligand, and base is crucial.

    • Solution: Screen different palladium catalysts and ligands. Bulky, electron-rich phosphine ligands are often effective for coupling with sterically hindered amines.[9] Ensure that all reagents and solvents are anhydrous and that the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst deactivation.

Problem: I am observing the formation of significant side products in my reaction.

  • Possible Cause 1: Over-alkylation or Di-alkylation. In N-alkylation reactions, it is possible for the morpholine nitrogen to react with more than one equivalent of the alkylating agent, especially if the product is also nucleophilic.

    • Solution: Use a controlled stoichiometry of the alkylating agent (closer to a 1:1 molar ratio). Adding the alkylating agent slowly to the reaction mixture can also help to minimize over-alkylation.

  • Possible Cause 2: Ring-Opening or Decomposition. Under harsh acidic or basic conditions, or at very high temperatures, the morpholine ring may be susceptible to decomposition.

    • Solution: Employ milder reaction conditions. If a strong base is required, consider using a non-nucleophilic base. Monitor the reaction progress carefully to avoid prolonged exposure to harsh conditions.

Work-up and Purification

Problem: I am having trouble separating my product from the reaction mixture during work-up.

  • Possible Cause 1: Emulsion Formation. The presence of both organic and aqueous phases, along with salts, can sometimes lead to the formation of stable emulsions during extraction.

    • Solution: Add a saturated brine solution to the aqueous layer to "break" the emulsion. Alternatively, filtering the mixture through a pad of Celite can be effective.

  • Possible Cause 2: Product is Water-Soluble. If the final product is also a salt or is highly polar, it may partition into the aqueous layer during extraction.

    • Solution: Before extraction, adjust the pH of the aqueous layer to ensure your product is in its neutral form, which will be more soluble in the organic phase. If the product is inherently water-soluble, techniques like reverse-phase chromatography may be necessary for purification.

Problem: How do I remove the excess base (e.g., triethylamine) and its salt after the reaction?

  • Solution: During the aqueous work-up, wash the organic layer with a dilute acidic solution (e.g., 1M HCl or saturated ammonium chloride solution). This will protonate the excess amine base, and the resulting salt will be soluble in the aqueous phase and can be separated. Follow this with a wash with saturated sodium bicarbonate solution to remove any remaining acid, and finally with brine.

Data Presentation

Table 1: Physicochemical Properties of 2,2-Dimethylmorpholine and its Hydrochloride Salt

Property2,2-DimethylmorpholineThis compoundReference(s)
Molecular Formula C6H13NOC6H14ClNO[10]
Molecular Weight 115.17 g/mol 151.63 g/mol [10]
Appearance SolidSolid
Melting Point Not available136-137 °C[11]
Boiling Point Not availableNot available
pKa (of conjugate acid) ~8.4 (estimated based on morpholine)Not applicable[5]
Solubility in Water Miscible (estimated)Soluble[6]
Solubility in Methanol Soluble (estimated)Soluble[6]
Solubility in Ethanol Soluble (estimated)Moderately Soluble (estimated)
Solubility in THF Soluble (estimated)Sparingly Soluble (estimated)
Solubility in Acetonitrile Soluble (estimated)Sparingly Soluble (estimated)
Solubility in DMF Soluble (estimated)Moderately Soluble (estimated)
Solubility in DMSO Soluble (estimated)Soluble
Solubility in Dichloromethane Soluble (estimated)Sparingly Soluble (estimated)
Solubility in Toluene Soluble (estimated)Insoluble (estimated)
Solubility in Hexane Sparingly Soluble (estimated)Insoluble (estimated)

Note: Some solubility data are estimated based on the properties of similar compounds and general principles of solubility. Experimental verification is recommended.

Experimental Protocols

General Protocol for N-Alkylation using this compound

This protocol describes a general procedure for the N-alkylation of this compound with an alkyl halide.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide)

  • Anhydrous aprotic solvent (e.g., Acetonitrile, DMF)

  • Base (e.g., Potassium carbonate, Triethylamine)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 equivalent) and the chosen base (1.1-1.5 equivalents).

  • Add the anhydrous aprotic solvent and stir the suspension for 10-15 minutes at room temperature.

  • Add the alkyl halide (1.0-1.1 equivalents) to the reaction mixture.

  • Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter off any inorganic salts and concentrate the filtrate under reduced pressure.

  • Perform an aqueous work-up:

    • Dissolve the residue in an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer sequentially with water, dilute acid (if an amine base was used), saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the organic layer to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization, as appropriate.

Mandatory Visualizations

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Combine 2,2-Dimethylmorpholine HCl and Base add_solvent Add Anhydrous Solvent start->add_solvent add_electrophile Add Electrophile (e.g., Alkyl Halide) add_solvent->add_electrophile heat Heat and Stir under Inert Atmosphere add_electrophile->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool filter_concentrate Filter and Concentrate cool->filter_concentrate extract Aqueous Extraction filter_concentrate->extract dry Dry Organic Layer extract->dry purify Purify (Chromatography/Recrystallization) dry->purify product Isolated Product purify->product

General workflow for N-alkylation.

troubleshooting_logic cluster_base Base Issues cluster_conditions Reaction Conditions cluster_catalyst Catalyst Issues (for coupling) start Low Reaction Yield? check_base Is the amine deprotonated? start->check_base check_temp Is the temperature/time sufficient? start->check_temp check_catalyst Is the catalyst/ligand optimal? start->check_catalyst add_base Add a suitable base (e.g., Et3N, K2CO3) check_base->add_base No solution Improved Yield add_base->solution increase_conditions Increase temperature or reaction time check_temp->increase_conditions No increase_conditions->solution screen_catalyst Screen different catalysts and ligands check_catalyst->screen_catalyst No screen_catalyst->solution

Troubleshooting low reaction yields.

References

Technical Support Center: Improving Yields with 2,2-Dimethylmorpholine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,2-Dimethylmorpholine hydrochloride. The following resources address common issues related to reaction yield and product purity.

Frequently Asked Questions (FAQs)

Q1: My reaction using this compound as a starting material has a very low yield. What are the first things I should check?

A low yield can stem from several factors. A systematic check of your setup and reagents is the best first step.[1] Key areas to investigate include:

  • Reagent Purity and Stoichiometry: Ensure the this compound is pure and dry. Amine hydrochlorides can be hygroscopic, and absorbed water can interfere with many reactions.[2] Verify that all reagents were weighed accurately and the molar ratios are correct.

  • Deprotonation of the Amine Salt: this compound is a salt. For the morpholine to act as a nucleophile, it must be deprotonated to the free amine.[3][4][5][6] This requires the addition of at least one equivalent of a suitable base. If the reaction is still slow, incomplete deprotonation may be the cause.

  • Reaction Conditions: Confirm that the temperature, pressure, and stirring are optimal and stable throughout the reaction.[7] In heterogeneous mixtures (e.g., with a solid base), efficient stirring is critical.[7]

  • Atmospheric Control: If your reaction involves moisture-sensitive reagents (like Grignards or strong bases), ensure you are using anhydrous solvents and maintaining an inert atmosphere (e.g., nitrogen or argon).[7]

Q2: How do I properly activate this compound for a nucleophilic substitution reaction?

To use this compound as a nucleophile (e.g., in an N-alkylation), you must convert it to its free amine form.[5][8] This is achieved by adding a base to neutralize the hydrochloric acid.

  • Choice of Base: The choice of base is critical.

    • For generating the free amine prior to reaction: A strong base like sodium hydroxide (NaOH) can be used to liberate the free amine, which can then be extracted into an organic solvent, dried, and used immediately.[8]

    • For in-situ deprotonation: It is often more convenient to add a base directly to the reaction mixture. You will need at least one equivalent of base to neutralize the HCl salt, plus an additional equivalent if the reaction itself generates an acidic byproduct (e.g., N-alkylation with an alkyl halide).[9] Common bases for this purpose include triethylamine (TEA), diisopropylethylamine (DIPEA), or inorganic bases like potassium carbonate (K₂CO₃).[5]

Q3: I'm observing significant side product formation. What are the common side reactions and how can they be minimized?

The most common side reaction in N-alkylation is over-alkylation, where the desired secondary amine product reacts further to form a tertiary amine or even a quaternary ammonium salt.[9][10][11] The gem-dimethyl groups in 2,2-Dimethylmorpholine provide some steric hindrance, but over-alkylation can still occur.

Strategies to Minimize Over-alkylation:

  • Control Stoichiometry: Use a slight excess of the amine relative to the alkylating agent to increase the probability of the electrophile reacting with the starting material.[10]

  • Slow Addition: Adding the alkylating agent dropwise to the reaction mixture keeps its concentration low, reducing the chance of a second alkylation event.[12]

  • Lower Temperature: Running the reaction at a lower temperature can sometimes favor mono-alkylation, as the activation energy for the second alkylation may be higher.[10]

  • Monitor the Reaction: Use TLC or LC-MS to track the consumption of the starting material and stop the reaction as soon as it is complete to prevent further reaction.[12]

Troubleshooting Guides

Guide 1: Optimizing Reaction Conditions

If your yield is low despite addressing the basics, a systematic optimization of reaction conditions is necessary. The key variables are solvent, temperature, and concentration.

Illustrative Example: Hypothetical N-Alkylation with Benzyl Bromide Below is a table summarizing how yield can be affected by different reaction parameters.

EntrySolventBase (2.2 eq)Temperature (°C)Time (h)Yield (%)Observations
1Dichloromethane (DCM)K₂CO₃25 (rt)2415Low solubility of base, incomplete reaction.
2Acetonitrile (ACN)K₂CO₃601265Good solubility and rate.[13]
3Acetonitrile (ACN)K₂CO₃80678Faster reaction, slight increase in impurities.
4Dimethylformamide (DMF)K₂CO₃80485High yield, but DMF is difficult to remove.[14]
5Acetonitrile (ACN)Cs₂CO₃60882Cesium carbonate is highly effective but more expensive.[12]
Guide 2: Workup and Purification Challenges

Products derived from morpholines are often polar and can be challenging to isolate.

Problem: My product is water-soluble and is lost during aqueous workup.

  • Solution 1: Back-Extraction: After the initial extraction, adjust the pH of the aqueous layer with a base (like NaOH) to make the amine product less polar and extract again with an organic solvent.

  • Solution 2: Salting Out: Saturate the aqueous layer with sodium chloride (brine) before extraction. This decreases the polarity of the aqueous phase and can drive your product into the organic layer.

  • Solution 3: Avoid Aqueous Workup: If possible, filter off any solid byproducts and concentrate the reaction mixture directly before proceeding to chromatography.

Problem: My product streaks badly on a standard silica gel column. Amine-containing compounds often interact strongly with the acidic silanol groups on standard silica gel, leading to poor separation.[15]

  • Solution 1: Basic Modifier: Add a small amount of a basic modifier, such as triethylamine (~0.5-1%), to your chromatography eluent. This deactivates the acidic sites on the silica.[16]

  • Solution 2: Use a Different Stationary Phase: Consider using alumina (basic or neutral) or an amine-functionalized silica phase, which are specifically designed for purifying basic compounds.[15]

  • Solution 3: Salt Formation: If the product is stable, you can sometimes purify it as its hydrochloride salt, which may have different chromatographic properties.[17]

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation

This protocol describes a general method for the N-alkylation of this compound with an alkyl halide.

  • Reaction Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

  • Addition of Base and Solvent: Add an anhydrous solvent (e.g., acetonitrile, 0.1-0.5 M) followed by a suitable base (e.g., anhydrous potassium carbonate, 2.2 eq).

  • Reagent Addition: Stir the suspension vigorously. Add the alkyl halide (1.05 eq) to the mixture.

  • Heating and Monitoring: Heat the reaction mixture to the desired temperature (e.g., 60-80°C). Monitor the reaction progress by TLC or LC-MS until the starting morpholine is consumed.

  • Workup:

    • Cool the reaction to room temperature.

    • Filter the mixture to remove inorganic salts, washing the filter cake with the reaction solvent.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography using an appropriate eluent system (e.g., hexanes/ethyl acetate with 0.5% triethylamine).

Visualizations

G cluster_start Initial Observation cluster_reagents Reagent & Setup Issues cluster_conditions Reaction Condition Issues cluster_workup Workup & Purification Issues cluster_solutions Potential Solutions start Low Reaction Yield reagent_purity Check Reagent Purity (Amine, Electrophile, Solvent) start->reagent_purity Initial Checks reagent_base Ensure Adequate Base (>=2 eq. for Alkylation) start->reagent_base Initial Checks reagent_setup Verify Anhydrous/Inert Conditions (if needed) start->reagent_setup Initial Checks cond_temp Optimize Temperature (Increase Incrementally) start->cond_temp Optimization cond_solvent Screen Solvents (ACN, DMF, etc.) start->cond_solvent Optimization workup_loss Product Lost in Aqueous Layer? start->workup_loss Isolation pur_streak Product Streaking on Silica? start->pur_streak Isolation sol_base Add More Base / Use Stronger Base reagent_base->sol_base sol_temp Increase Temperature cond_temp->sol_temp sol_solvent Change Solvent cond_solvent->sol_solvent cond_stir Ensure Efficient Stirring sol_extract Adjust pH & Re-extract / Use Brine workup_loss->sol_extract sol_purify Use Basic Modifier (TEA) / Amine-Silica pur_streak->sol_purify

Caption: Troubleshooting workflow for low reaction yields.

G center Reaction Yield purity Purity of Starting Materials center->purity stoich Stoichiometry center->stoich sterics Steric Hindrance center->sterics temp Temperature center->temp solvent Solvent Choice center->solvent conc Concentration center->conc time Reaction Time center->time base Base Strength & Equivalents center->base stir Stirring Rate center->stir atmosphere Atmosphere (Inert vs. Air) center->atmosphere workup Workup Procedure center->workup purification Purification Method center->purification

Caption: Key factors influencing overall reaction yield.

References

Side reactions of the morpholine moiety in 2,2-Dimethylmorpholine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2,2-Dimethylmorpholine Hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot potential side reactions and challenges encountered during its use in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

A1: this compound is a heterocyclic organic compound, specifically a substituted morpholine provided as its hydrochloride salt.[1][2] The morpholine scaffold is a versatile building block in medicinal chemistry and organic synthesis, frequently incorporated into drug candidates to modulate pharmacokinetic properties or to interact with biological targets.[3][4][5] It is often used to enhance solubility, improve metabolic stability, or act as a key pharmacophore that binds to enzymes like kinases.[5][6]

Q2: What are the most common potential side reactions involving the morpholine moiety of this compound?

A2: The morpholine ring is generally stable, but like other secondary amines and ethers, it can undergo specific side reactions under certain experimental conditions. The most common side reactions for the 2,2-Dimethylmorpholine free base include:

  • N-Oxidation: The nitrogen atom can be oxidized to form the corresponding N-oxide, especially in the presence of oxidizing agents or under certain metabolic conditions.[7][8]

  • Ring Opening: Under very harsh acidic conditions or with specific reagents, the ether linkage can be cleaved, though this is less common than reactions at the nitrogen.[9]

  • Decomposition at High Temperatures: Like many organic salts, heating this compound to high temperatures can cause decomposition, leading to a variety of byproducts.[10]

Q3: How does the hydrochloride salt form affect the reactivity of the morpholine nitrogen?

A3: As a hydrochloride salt, the nitrogen atom is protonated, forming a morpholinium ion. In this state, the nitrogen is not nucleophilic. For the nitrogen to participate in reactions as a nucleophile (e.g., alkylation, acylation), it must be converted to its free base form by adding a suitable non-nucleophilic base to the reaction mixture. The choice and stoichiometry of the base are critical to avoid side reactions.[11][12]

Troubleshooting Guides

Issue 1: Low Reaction Yield or No Reaction

You are attempting a reaction where the morpholine nitrogen should act as a nucleophile (e.g., an SN2 substitution or acylation), but you observe low yield or recover only starting material.

Troubleshooting Steps:

  • Verify Free Base Generation: The primary cause is often incomplete deprotonation of the hydrochloride salt. The nitrogen lone pair is unavailable for reaction when protonated.

    • Solution: Add at least one full equivalent of a suitable base (e.g., triethylamine, DIPEA, or an inorganic base like K₂CO₃) to neutralize the HCl salt and liberate the free amine. In some cases, a slight excess of base may be required.

  • Check Solvent and Base Compatibility: The chosen base must be soluble in the reaction solvent and strong enough to deprotonate the morpholinium ion.

  • Assess Steric Hindrance: The gem-dimethyl group at the C-2 position introduces steric bulk around the nitrogen atom. This can slow down reactions compared to unsubstituted morpholine.

    • Solution: Increase the reaction temperature or extend the reaction time. Consider using less sterically hindered electrophiles if possible.

Logical Workflow for Low Yield Issues

G start Low or No Yield Observed check_base Was a base added to neutralize the HCl salt? start->check_base add_base Action: Add >=1 equivalent of a suitable base (e.g., Et3N, DIPEA). check_base->add_base No check_sterics Is the electrophile sterically hindered? check_base->check_sterics Yes add_base->check_sterics increase_conditions Action: Increase reaction temperature and/or time. check_sterics->increase_conditions Yes check_reagents Are all reagents pure and active? check_sterics->check_reagents No increase_conditions->check_reagents purify_reagents Action: Purify starting materials and ensure anhydrous conditions. check_reagents->purify_reagents No success Reaction Yield Improved check_reagents->success Yes purify_reagents->success

Caption: Troubleshooting workflow for low-yield reactions.

Issue 2: Appearance of an Unexpected, More Polar Byproduct

During reaction work-up or analysis (TLC, LC-MS), you observe a new, more polar spot/peak that is not your desired product. Mass spectrometry suggests an addition of 16 amu to your starting material or product.

Potential Cause: N-Oxidation

The morpholine nitrogen is susceptible to oxidation, forming a highly polar N-oxide.[13] This can be caused by explicit oxidizing agents in the reaction or inadvertently by exposure to air (autoxidation), especially in the presence of metal catalysts or light over prolonged periods.[7]

N-Oxide Formation Pathway

G reactant 2,2-Dimethylmorpholine (Free Base) product 2,2-Dimethylmorpholine N-oxide reactant->product Oxidation oxidant [O] (e.g., H2O2, m-CPBA, air) oxidant->reactant

Caption: General pathway for N-Oxide formation.

Troubleshooting Steps & Experimental Protocols

  • Detection Protocol (LC-MS):

    • Objective: To confirm the presence of the N-oxide byproduct.

    • Method:

      • Dissolve a small sample of the crude reaction mixture in a suitable solvent (e.g., Methanol/Water).

      • Inject the sample onto a C18 reverse-phase HPLC column.

      • Elute with a gradient of water and acetonitrile (both containing 0.1% formic acid).

      • Monitor the eluent with a UV detector and an in-line mass spectrometer (ESI+).

      • Expected Result: The N-oxide will typically elute earlier (be more polar) than the parent amine and will show a mass corresponding to [M+H+16]⁺.

  • Prevention Strategies:

    • Inert Atmosphere: If your reaction is sensitive, conduct it under an inert atmosphere (Nitrogen or Argon) to minimize exposure to atmospheric oxygen.

    • Degassed Solvents: Use solvents that have been degassed by sparging with nitrogen or by freeze-pump-thaw cycles.

    • Avoid Peroxides: Ensure solvents (like THF or ether) are free of peroxides, which can act as oxidants.

    • Quench Oxidants: If an oxidant is used in a previous step, ensure it is completely quenched and removed before introducing the morpholine compound.

ConditionPotential for N-OxidationRecommended Action
Reaction with m-CPBA, H₂O₂, or OsO₄HighThese are explicit oxidation conditions. N-oxidation is an expected side reaction.[14]
Pd-catalyzed coupling reactionsModerateOxygen can re-oxidize the Pd catalyst and may also oxidize the amine. Use inert atmosphere.
Prolonged reaction at elevated temp.Low to ModerateRisk of autoxidation increases with time and temperature. Minimize reaction time.
Standard acylation/alkylationLowN-oxidation is unlikely unless reagents are contaminated with oxidants.
Issue 3: Complex Byproduct Profile After Acidic Work-up or Reaction

You perform a reaction or work-up under strongly acidic conditions (e.g., concentrated HCl, H₂SO₄) and observe multiple new products, potentially with loss of the characteristic morpholine signals in NMR.

Potential Cause: Ring Opening or Degradation

While the morpholine ring is robust, harsh acidic conditions, particularly at elevated temperatures, can potentially lead to the cleavage of the C-O ether bond.[9] The hydrochloride salt itself is stable, but adding strong, concentrated acid can promote degradation pathways.[10]

pH and Reagent Effects on Stability

G cluster_0 pH < 2 (Strong Acid) cluster_1 pH 3-7 (Mildly Acidic to Neutral) cluster_2 pH > 9 (Basic) a Potential for Ring Opening / Degradation b Stable as Hydrochloride Salt b->a Add Strong Acid + Heat c Exists as Nucleophilic Free Base b->c Add Base c->b Add Acid

Caption: Effect of pH on the state of 2,2-Dimethylmorpholine.

Troubleshooting Steps & Experimental Protocols

  • Protocol for Minimizing Degradation:

    • Objective: To perform reactions or extractions while maintaining the integrity of the morpholine ring.

    • Method:

      • Avoid Concentrated Acids: During aqueous work-up, use dilute acids (e.g., 1M HCl) for pH adjustment and extractions.

      • Maintain Low Temperatures: If strong acid is required, keep the reaction or work-up temperature as low as possible (e.g., 0 °C) to minimize the rate of degradation reactions.

      • Alternative Purification: If the product is acid-sensitive, consider alternative purification methods that do not require an acidic wash, such as chromatography on silica gel (with a mobile phase containing a small amount of triethylamine to prevent streaking) or crystallization.

ParameterCondition to AvoidRecommended Alternative
Acid Type Concentrated H₂SO₄, conc. HCl1M HCl, 5% Citric Acid Solution
Temperature > 50 °C in strong acidPerform acidic steps at 0-25 °C
Work-up Quenching directly into strong acidQuench into a buffered or basic solution first, then adjust pH carefully

References

Preventing degradation of 2,2-Dimethylmorpholine hydrochloride during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 2,2-Dimethylmorpholine hydrochloride during its synthesis.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, focusing on the acid-catalyzed cyclization of a diethanolamine analog, a common synthetic route for morpholine derivatives.

Problem 1: Low Yield of 2,2-Dimethylmorpholine

Potential CauseRecommended ActionExpected Outcome
Incomplete Cyclization - Ensure the reaction temperature is maintained within the optimal range (typically 180-220°C for sulfuric acid catalysis).[1][2] - Extend the reaction time. Monitor the reaction progress using techniques like TLC or GC. - Ensure efficient removal of water formed during the reaction, as its presence can inhibit the forward reaction.[3]Increased conversion of the starting amino alcohol to the desired morpholine.
Side Reactions - Avoid excessively high temperatures, which can lead to the formation of tars and other byproducts.[1] - Ensure slow and controlled addition of the acid catalyst to manage the exothermic reaction and prevent localized overheating.[4]Minimized formation of colored and high-molecular-weight impurities, leading to a cleaner crude product and higher isolated yield.
Loss During Workup - During the neutralization step, ensure the pH is sufficiently basic (pH > 12) to fully liberate the free amine before extraction. - Use an appropriate extraction solvent and perform multiple extractions to ensure complete recovery from the aqueous layer.Maximized recovery of the 2,2-dimethylmorpholine free base from the reaction mixture.

Problem 2: Product Discoloration (Yellow to Brown)

Potential CauseRecommended ActionExpected Outcome
Thermal Degradation - Lower the distillation temperature by performing the purification under reduced pressure (vacuum distillation).[1] - Minimize the time the product is exposed to high temperatures during distillation.A colorless or pale yellow distillate, indicating minimal thermal decomposition.
Oxidation - Conduct the reaction and purification steps under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.Reduced formation of colored impurities resulting from oxidation of the amine.
Acid-Catalyzed Side Reactions - Ensure the neutralization step is complete before distillation to prevent residual acid from causing degradation at high temperatures.A more stable crude product that is less prone to degradation during purification.

Problem 3: Difficulty in Isolating the Hydrochloride Salt

Potential CauseRecommended ActionExpected Outcome
Improper Solvent - Use a dry, non-polar solvent (e.g., diethyl ether, ethyl acetate) for the salt formation to ensure the hydrochloride salt precipitates effectively. - Ensure the ethereal HCl solution is anhydrous.Efficient precipitation of this compound from the solution.
Presence of Water - Thoroughly dry the 2,2-dimethylmorpholine free base before attempting to form the hydrochloride salt. Water can interfere with the precipitation.A crystalline, free-flowing solid hydrochloride salt.
Supersaturation - If precipitation is slow to initiate, try scratching the inside of the flask with a glass rod or adding a seed crystal of the product. - Cool the solution in an ice bath to decrease the solubility of the hydrochloride salt.Induction of crystallization and improved yield of the precipitated salt.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 2,2-Dimethylmorpholine?

Q2: What are the likely degradation pathways for this compound during its synthesis?

Based on the synthesis of related morpholine compounds, the primary degradation pathways include:

  • Thermal Decomposition: At the high temperatures required for cyclization and distillation, the morpholine ring can degrade, leading to the formation of tars and other colored byproducts.[1]

  • Oxidation: The tertiary amine of the morpholine ring can be susceptible to oxidation, especially at elevated temperatures in the presence of air. This can lead to the formation of N-oxides and other colored impurities.

  • Acid-Catalyzed Side Reactions: In the presence of strong acids at high temperatures, side reactions such as dehydration and polymerization of starting materials or intermediates can occur, reducing the yield of the desired product.[1]

Q3: How can I minimize the formation of byproducts during the synthesis?

To minimize byproduct formation:

  • Control the reaction temperature: Avoid exceeding the optimal temperature range for the cyclization reaction.

  • Use an inert atmosphere: Performing the reaction and subsequent purification under nitrogen or argon can prevent oxidation.

  • Ensure efficient water removal: The continuous removal of water as it is formed drives the reaction towards the desired product and can reduce the likelihood of side reactions.[3]

Q4: What is the best method for purifying the crude 2,2-Dimethylmorpholine free base?

Fractional distillation under reduced pressure is the recommended method for purifying the crude 2,2-dimethylmorpholine free base.[1] Vacuum distillation allows for a lower boiling temperature, which helps to prevent thermal degradation of the product.

Q5: How do I convert the purified 2,2-Dimethylmorpholine free base to its hydrochloride salt?

To convert the free base to the hydrochloride salt, dissolve the purified 2,2-dimethylmorpholine in a dry, non-polar organic solvent such as diethyl ether or ethyl acetate. Then, slowly add a solution of anhydrous hydrogen chloride in a similar solvent (e.g., HCl in diethyl ether) with stirring. The this compound will precipitate out of the solution and can be collected by filtration, washed with a small amount of cold solvent, and dried.[6]

Experimental Protocols

Key Experiment: Acid-Catalyzed Cyclization for Morpholine Synthesis (General Procedure)

This protocol is a general representation based on the synthesis of morpholine and its derivatives. Specific conditions for 2,2-dimethylmorpholine may require optimization.

  • Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer, a thermometer, and a distillation apparatus, slowly add the diol amine precursor (e.g., N-(2-hydroxyethyl)-2-amino-2-methyl-1-propanol) to a cooled, stirred solution of a strong acid (e.g., concentrated sulfuric acid or hydrochloric acid). The addition should be controlled to manage the exothermic reaction.[4]

  • Cyclization: Heat the reaction mixture to the target temperature (e.g., 180-220°C). Water will begin to distill from the reaction mixture. Continue heating until the theoretical amount of water has been collected.[1][2]

  • Neutralization: Cool the reaction mixture and slowly add it to a cooled, concentrated solution of a base (e.g., sodium hydroxide) with vigorous stirring to neutralize the acid and liberate the free morpholine base. Ensure the final pH is strongly alkaline.

  • Extraction: Extract the aqueous mixture multiple times with a suitable organic solvent (e.g., diethyl ether).

  • Drying and Concentration: Combine the organic extracts, dry them over an anhydrous drying agent (e.g., anhydrous sodium sulfate), and remove the solvent by rotary evaporation.

  • Purification: Purify the crude 2,2-dimethylmorpholine by fractional distillation under reduced pressure.[1]

  • Salt Formation: Dissolve the purified free base in a dry, non-polar solvent and precipitate the hydrochloride salt by adding a solution of anhydrous HCl in a compatible solvent.[6] Collect the salt by filtration and dry under vacuum.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification & Salt Formation start Start: Diol Amine Precursor + Strong Acid reaction Acid-Catalyzed Cyclization (Heat, Water Removal) start->reaction neutralization Neutralization (Base Addition) reaction->neutralization extraction Extraction (Organic Solvent) neutralization->extraction drying Drying & Solvent Removal extraction->drying distillation Vacuum Distillation drying->distillation salt_formation HCl Salt Formation (Anhydrous HCl) distillation->salt_formation filtration Filtration & Drying salt_formation->filtration end End: 2,2-Dimethylmorpholine HCl filtration->end

Caption: Experimental Workflow for the Synthesis of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Corrective Actions issue Issue Encountered (e.g., Low Yield, Discoloration) incomplete_reaction Incomplete Reaction issue->incomplete_reaction side_reactions Side Reactions / Degradation issue->side_reactions workup_loss Loss During Workup issue->workup_loss optimize_conditions Optimize Reaction Conditions (Temp, Time) incomplete_reaction->optimize_conditions control_temp Control Temperature / Inert Atm. side_reactions->control_temp improve_workup Improve Workup Protocol (pH, Extraction) workup_loss->improve_workup goal Goal: Pure 2,2-Dimethylmorpholine HCl optimize_conditions->goal control_temp->goal improve_workup->goal

Caption: Troubleshooting Logic for Synthesis Issues.

References

Technical Support Center: Optimizing PROTAC Linker Length with 2,2-Dimethylmorpholine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 2,2-Dimethylmorpholine hydrochloride in the optimization of Proteolysis Targeting Chimera (PROTAC) linkers.

Frequently Asked Questions (FAQs)

Q1: What is the rationale for using this compound in a PROTAC linker?

While specific data on this compound in published PROTAC literature is limited, the inclusion of a morpholine moiety in a linker is a strategic choice to modulate the physicochemical properties of the PROTAC molecule. The morpholine ring can enhance aqueous solubility, which is often a challenge for large PROTAC molecules that fall outside of Lipinski's Rule of Five.[1] The nitrogen atom of the morpholine provides a convenient synthetic handle for linker elongation or attachment to the warhead or E3 ligase ligand.[2] The 2,2-dimethyl substitution may offer a degree of conformational constraint, potentially pre-organizing the PROTAC for more favorable ternary complex formation. The hydrochloride salt form further enhances water solubility, which can be advantageous during synthesis and for certain biological assays.

Q2: I am not observing target degradation with my PROTAC containing a 2,2-Dimethylmorpholine linker. What are the potential linker-related issues?

Several factors related to the linker could be responsible for the lack of degradation.

  • Incorrect Linker Length: The overall length of the linker is critical for the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase). If the linker is too short, steric hindrance may prevent the simultaneous binding of the target protein and the E3 ligase.[1] Conversely, an excessively long linker might not effectively bring the two proteins into proximity for ubiquitination.[1]

  • Suboptimal Conformation: The rigidity introduced by the 2,2-dimethylmorpholine moiety might lock the PROTAC in a conformation that is not conducive to the formation of a productive ternary complex.

  • Poor Cell Permeability: While the morpholine group can improve solubility, the overall lipophilicity of the PROTAC must be balanced to ensure it can cross the cell membrane to reach its intracellular target.[1]

Q3: How do I begin optimizing the linker length when using a this compound building block?

A systematic approach is recommended. You can synthesize a library of PROTACs with varying linker lengths by introducing flexible spacers, such as polyethylene glycol (PEG) or alkyl chains, on either side of the 2,2-dimethylmorpholine unit. It is common to vary the linker length by 2-3 atoms at a time to identify the optimal distance for ternary complex formation.

Troubleshooting Guide

Issue Potential Cause Recommended Action
No target degradation observed Linker is too short or too long, preventing productive ternary complex formation.Synthesize a series of PROTACs with varying linker lengths by adding or removing PEG or alkyl units.
The 2,2-dimethylmorpholine creates an unfavorable rigid conformation.Synthesize analogs with a simple morpholine or a more flexible heterocyclic group to assess the impact of rigidity.
Poor cell permeability of the final PROTAC.Conduct a cell permeability assay (e.g., PAMPA). If permeability is low, modify the linker to balance hydrophilicity and lipophilicity.
"Hook Effect" Observed (Degradation decreases at higher concentrations) Suboptimal linker design leads to the preferential formation of binary complexes (PROTAC-Target or PROTAC-E3 Ligase) over the ternary complex at high concentrations.Re-evaluate the linker length and composition to promote more stable ternary complex formation. Biophysical assays like SPR or ITC can help quantify ternary complex stability.
Poor aqueous solubility of the final PROTAC Despite the morpholine moiety, the overall molecule is too lipophilic.Increase the number of polar groups in the linker, for example, by incorporating more PEG units.

Experimental Protocols

Protocol 1: Synthesis of a PROTAC with a 2,2-Dimethylmorpholine-Containing Linker via Amide Coupling

This protocol describes a general method for incorporating 2,2-Dimethylmorpholine into a PROTAC linker.

Materials:

  • Warhead with a carboxylic acid handle

  • 2,2-Dimethylmorpholine

  • E3 ligase ligand with a suitable reactive handle (e.g., an amine)

  • Coupling agents (e.g., HATU, HOBt)

  • Base (e.g., DIPEA)

  • Anhydrous DMF

  • Standard laboratory glassware and purification equipment (HPLC, LC-MS)

Procedure:

  • Step 1: Coupling of Warhead to 2,2-Dimethylmorpholine:

    • Dissolve the warhead-COOH (1.0 eq), HATU (1.2 eq), and HOBt (1.2 eq) in anhydrous DMF.

    • Add DIPEA (3.0 eq) to the mixture and stir for 5 minutes.

    • Add 2,2-Dimethylmorpholine (1.1 eq) to the reaction mixture.

    • Stir at room temperature for 4-12 hours, monitoring the reaction by LC-MS.

    • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

    • Purify the intermediate by column chromatography.

  • Step 2: Functionalization of the other end of the linker (if necessary) and coupling to the E3 Ligase Ligand:

    • The intermediate from Step 1 can be further functionalized to introduce a reactive handle for coupling with the E3 ligase ligand.

    • Follow a similar amide coupling procedure as in Step 1 to conjugate the linker-warhead intermediate with the E3 ligase ligand.

  • Step 3: Purification and Characterization:

    • Purify the final PROTAC using reverse-phase HPLC.

    • Characterize the purified PROTAC by LC-MS and NMR to confirm its identity and purity.

Protocol 2: Western Blotting to Assess Target Protein Degradation

This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.

Procedure:

  • Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of concentrations of the synthesized PROTACs for a specified duration (e.g., 18-24 hours).

  • Cell Lysis: Harvest the cells and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with a primary antibody specific for the target protein and a loading control (e.g., GAPDH, β-actin).

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis:

    • Visualize the protein bands using a chemiluminescent substrate.

    • Quantify the band intensities and normalize the target protein signal to the loading control.

    • Calculate the percentage of degradation relative to a vehicle-treated control.

Data Presentation

Table 1: Hypothetical Linker Optimization Data for a BRD4-Targeting PROTAC

PROTAC IDLinker CompositionLinker Length (atoms)BRD4 DC50 (nM)Dmax (%)
PROTAC-A12,2-Dimethylmorpholine-PEG212>1000<20
PROTAC-A22,2-Dimethylmorpholine-PEG31525065
PROTAC-A3 2,2-Dimethylmorpholine-PEG4 18 50 >90
PROTAC-A42,2-Dimethylmorpholine-PEG52115075

Data is for illustrative purposes only.

Visualizations

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC (with 2,2-Dimethylmorpholine linker) Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Protein of Interest (Target) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ternary->PROTAC Recycled Ternary->E3 Recycled PolyUb_POI Poly-ubiquitinated POI Ternary->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome PolyUb_POI->Proteasome Degradation Degraded Peptides Proteasome->Degradation

Caption: Mechanism of action for a PROTAC containing a 2,2-Dimethylmorpholine linker.

experimental_workflow cluster_synthesis PROTAC Synthesis & Characterization cluster_testing Biological Evaluation cluster_optimization Optimization Cycle start Design Linker Variants (Varying PEG/Alkyl length) synthesis Synthesize PROTAC Library start->synthesis purification Purify & Characterize (HPLC, LC-MS, NMR) synthesis->purification cell_treatment Treat Cells with PROTACs purification->cell_treatment western_blot Western Blot for Target Degradation cell_treatment->western_blot dc50_dmax Determine DC50 & Dmax western_blot->dc50_dmax analysis Analyze Structure-Activity Relationship (SAR) dc50_dmax->analysis redesign Redesign Linker Based on Data analysis->redesign redesign->start Iterate

Caption: A typical workflow for PROTAC linker optimization.

References

Enhancing the aqueous solubility of PROTACs with 2,2-Dimethylmorpholine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aqueous solubility of Proteolysis Targeting Chimeras (PROTACs).

Frequently Asked Questions (FAQs)

Q1: Why do PROTACs often have poor aqueous solubility?

PROTACs are heterobifunctional molecules composed of two ligands connected by a linker, designed to recruit a target protein to an E3 ubiquitin ligase for degradation.[1] This complex structure often results in a high molecular weight (typically >700 Da) and significant lipophilicity, characteristics that contribute to their low solubility in aqueous solutions.[2][3] This poor solubility can hinder drug development by impeding formulation, limiting oral bioavailability, and complicating the interpretation of in vitro assays.[2][4]

Q2: What are the common consequences of poor PROTAC solubility in experimental settings?

Poor solubility can lead to several experimental issues, including:

  • Precipitation: The PROTAC may fall out of solution in aqueous buffers or cell culture media.[5][6]

  • Aggregation: PROTAC molecules can self-associate to form larger, inactive complexes.[7]

  • Inconsistent Results: Variable effective concentrations due to precipitation or aggregation can lead to poor reproducibility in biological assays.[5]

  • Assay Interference: Aggregates can interfere with light-based assays, causing scattering and high background signals.[7]

  • "Hook Effect": Poor solubility can exacerbate the "hook effect," where at high concentrations, the formation of non-productive binary complexes is favored over the functional ternary complex, leading to reduced efficacy.[7]

Q3: What are the primary strategies to enhance the aqueous solubility of PROTACs?

There are two main approaches to improving PROTAC solubility:

  • Chemical Modification: This involves altering the chemical structure of the PROTAC, primarily by modifying the linker.[8]

  • Formulation Strategies: This approach focuses on creating a delivery system that improves the dissolution and apparent solubility of the PROTAC in aqueous media.[8]

Troubleshooting Guide: Addressing Solubility Issues in Experiments

This guide provides a systematic approach to troubleshooting common solubility-related problems encountered during PROTAC research.

Problem 1: PROTAC precipitates out of solution during dilution into aqueous buffer or cell culture media.

  • Possible Cause: The PROTAC's intrinsic aqueous solubility is exceeded when transitioning from a high-concentration organic stock solution (e.g., DMSO) to an aqueous environment. This phenomenon is sometimes referred to as "solvent shock."[7]

  • Troubleshooting Workflow:

G start Precipitation Observed check_solubility Ensure complete dissolution in organic solvent (e.g., DMSO) before dilution. start->check_solubility optimize_dilution Optimize Dilution Method: - Stepwise dilution - Vortexing during addition - Pre-warming aqueous buffer check_solubility->optimize_dilution If fully dissolved use_cosolvent Incorporate a co-solvent (e.g., PEG400, ethanol) in the final aqueous solution. (Validate assay compatibility) optimize_dilution->use_cosolvent If precipitation persists end Solution Optimized optimize_dilution->end If successful formulation Consider formulation strategies: - Amorphous Solid Dispersions (ASDs) - Nanoformulations use_cosolvent->formulation For in vivo or complex assays use_cosolvent->end If successful formulation->end

Caption: Troubleshooting workflow for PROTAC precipitation.

Problem 2: Inconsistent or lower-than-expected activity in cell-based assays.

  • Possible Cause: The PROTAC may be aggregating in the cell culture media, reducing the concentration of active, monomeric PROTAC available to the cells.[5] Components in the media, like serum proteins, can sometimes promote aggregation.[5]

  • Troubleshooting Workflow:

G start Inconsistent Cellular Activity visual_inspect Visually inspect cell media for precipitate or cloudiness after PROTAC addition. start->visual_inspect dls_analysis Perform Dynamic Light Scattering (DLS) to detect sub-visible aggregates. visual_inspect->dls_analysis If no visible precipitate optimize_buffer Optimize Buffer Conditions: - Adjust pH - Modify ionic strength - Add solubilizing excipients dls_analysis->optimize_buffer If aggregates are detected end Consistent Activity Achieved dls_analysis->end If no aggregates modify_linker If aggregation persists, consider linker modification (e.g., incorporate polar groups). optimize_buffer->modify_linker If optimization is insufficient optimize_buffer->end If successful modify_linker->end

Caption: Troubleshooting workflow for inconsistent cellular activity.

Chemical Modification Strategies to Enhance Solubility

Incorporating polar functional groups or specific structural motifs into the PROTAC linker is a common and effective strategy to improve aqueous solubility.

Use of PEG Linkers

Polyethylene glycol (PEG) linkers are frequently used to increase the hydrophilicity of PROTACs. The ether oxygens in the PEG backbone act as hydrogen bond acceptors, enhancing the molecule's affinity for water.[2]

Incorporation of Saturated Nitrogen Heterocycles

Adding saturated nitrogen heterocycles like piperidine or piperazine into the linker can also improve solubility. The basic nitrogen atoms in these rings can be protonated at physiological pH, which increases the polarity of the PROTAC molecule.[5][6]

Formulation Strategies for Poorly Soluble PROTACs

For preclinical and clinical development, advanced formulation strategies are often necessary to overcome solubility challenges.

Amorphous Solid Dispersions (ASDs)

ASDs are a well-established technique for enhancing the solubility of poorly soluble drugs.[9] In this method, the PROTAC is dispersed in a polymer matrix in an amorphous state.[9][10] This prevents recrystallization and can lead to the generation of a supersaturated solution upon dissolution, increasing the drug's bioavailability.[9][10]

Table 1: Example Data on Solubility Enhancement of PROTAC ARCC-4 with ASDs

FormulationDrug LoadDissolved ARCC-4 Concentration after 30 min (µg/mL)
ARCC-4: EL 100-55 ASD10%18.1 ± 0.8
ARCC-4: EL 100-55 ASD20%11.8 ± 0.2
Data sourced from a non-sink dissolution study.[9]
Nanoformulations

Encapsulating PROTACs within nanoformulations, such as lipid-based nanoparticles or polymeric micelles, can improve their solubility, stability, and pharmacokinetic profiles.[6][11] Self-emulsifying drug delivery systems (SEDDS) are another lipid-based formulation approach that can enhance the solubility and absorption of lipophilic PROTACs.[6]

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)

This method determines the thermodynamic equilibrium solubility of a PROTAC.

  • Add an excess amount of the solid PROTAC to a vial containing a known volume of the aqueous buffer of interest (e.g., PBS).[2]

  • Ensure that undissolved solid is visible in the vial.[2]

  • Seal the vials and place them on an orbital shaker in a temperature-controlled incubator (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.[9]

  • After incubation, centrifuge the samples to pellet the undissolved solid.[9]

  • Carefully collect a known volume of the supernatant.

  • Quantify the concentration of the dissolved PROTAC in the supernatant using a validated analytical method, such as HPLC-UV or LC-MS/MS.[2][9]

Protocol 2: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation

This protocol describes a common laboratory-scale method for preparing ASDs.

  • Select a suitable polymer (e.g., HPMCAS, PVPVA) and a volatile solvent system in which both the PROTAC and the polymer are soluble (e.g., dichloromethane/methanol).[8][12]

  • Dissolve the PROTAC and the chosen polymer in the solvent system at the desired drug-to-polymer ratio.[8]

  • Pour the solution into a shallow glass dish to create a thin film.[8]

  • Evaporate the solvent under reduced pressure, for instance, in a vacuum oven at a controlled temperature, until the film is completely dry.[8]

  • Scrape the resulting solid film.

  • Characterize the prepared ASD using techniques like Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD) to confirm its amorphous nature.[8]

G cluster_0 PROTAC Degradation Pathway permeation Cell Permeation binary_formation Binary Complex Formation (PROTAC + Target or E3) permeation->binary_formation ternary_formation Ternary Complex Formation (Target-PROTAC-E3) binary_formation->ternary_formation ubiquitination Ubiquitination of Target ternary_formation->ubiquitination degradation Proteasomal Degradation ubiquitination->degradation solubility Aqueous Solubility solubility->permeation Crucial for bioavailability and reaching the cell

Caption: Role of solubility in the PROTAC mechanism of action.

References

Validation & Comparative

The Strategic Incorporation of Morpholine Derivatives in PROTAC Design: A Comparative Outlook on 2,2-Dimethylmorpholine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving landscape of targeted protein degradation, the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount to achieving therapeutic success. The linker component of a PROTAC, which connects the target protein-binding ligand to the E3 ligase-recruiting moiety, is a critical determinant of its efficacy, selectivity, and pharmacokinetic properties.[1] Among the various chemical scaffolds explored for linker design, morpholine and its derivatives have garnered significant attention due to their favorable physicochemical properties. This guide provides a comparative perspective on the use of 2,2-Dimethylmorpholine hydrochloride versus other morpholine derivatives in PROTACs, supported by general principles of medicinal chemistry and detailed experimental protocols for their evaluation.

The Role of the Morpholine Scaffold in PROTACs

The morpholine moiety is considered a "privileged" structure in medicinal chemistry. Its incorporation into drug candidates, including PROTACs, can offer several advantages:

  • Improved Physicochemical Properties: The morpholine ring can enhance aqueous solubility and modulate lipophilicity, which are crucial parameters for cell permeability and overall drug-like properties.[2][3] This is particularly important for PROTACs, which are often large molecules that fall outside of traditional drug-like chemical space.[4]

  • Enhanced Metabolic Stability: The morpholine nucleus is generally resistant to metabolic degradation, which can lead to an improved pharmacokinetic profile and a longer in vivo half-life of the PROTAC molecule.[5]

  • Conformational Rigidity: The chair-like conformation of the morpholine ring can introduce a degree of rigidity into the PROTAC linker. This can help to pre-organize the PROTAC into a bioactive conformation, potentially enhancing the stability of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase.[]

This compound: A Focus on Potential Advantages

While direct comparative studies are limited, the introduction of gem-dimethyl substituents at the 2-position of the morpholine ring, as in this compound, can be hypothesized to offer specific advantages based on established medicinal chemistry principles:

  • Increased Metabolic Stability: The dimethyl groups can act as metabolic "bumpers," sterically hindering enzymatic degradation at adjacent positions and further enhancing the metabolic stability of the linker.

  • Modulation of Physicochemical Properties: The addition of the methyl groups increases the lipophilicity of the morpholine moiety. This can influence the overall solubility and permeability of the PROTAC, which needs to be carefully balanced for optimal cell entry and target engagement. The hydrochloride salt form is typically employed to improve aqueous solubility and facilitate handling of the compound.

  • Conformational Effects: The gem-dimethyl substitution can influence the conformational preference of the morpholine ring, which in turn can affect the overall three-dimensional shape of the PROTAC linker. This may lead to a more favorable orientation for ternary complex formation.

Comparative Performance Data: A Call for Further Research

A direct, head-to-head comparison of PROTACs containing this compound versus other morpholine derivatives in their linkers is not extensively documented in publicly available literature. To rigorously evaluate the impact of this and other substitutions, researchers would need to synthesize and test a series of analogous PROTACs where only the morpholine substitution pattern is varied. The following tables conceptualize how such comparative data would be presented.

Table 1: Hypothetical Comparison of in Vitro Degradation Efficacy

PROTAC Linker MoietyTarget ProteinCell LineDC50 (nM)Dmax (%)
MorpholineBRD4HeLa1592
2,2-DimethylmorpholineBRD4HeLa1095
3-MethylmorpholineBRD4HeLa2588
MorpholineBTKRamos2090
2,2-DimethylmorpholineBTKRamos1293
3-MethylmorpholineBTKRamos3085

Table 2: Hypothetical Comparison of Binding Affinities (Isothermal Titration Calorimetry)

PROTAC Linker MoietyBinding PartnerKd (nM)
Morpholine-PROTACTarget Protein (e.g., BRD4)50
2,2-Dimethylmorpholine-PROTACTarget Protein (e.g., BRD4)45
Morpholine-PROTACE3 Ligase (e.g., VHL)120
2,2-Dimethylmorpholine-PROTACE3 Ligase (e.g., VHL)110

Table 3: Hypothetical Comparison of in Vivo Pharmacokinetic Parameters

PROTAC Linker MoietyRouteCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Oral Bioavailability (%)
Morpholine-PROTACIV15000.253000-
Morpholine-PROTACPO3002120040
2,2-Dimethylmorpholine-PROTACIV16000.253500-
2,2-Dimethylmorpholine-PROTACPO4502192555

Experimental Protocols

To generate the comparative data exemplified above, the following experimental protocols are essential.

Western Blot for Protein Degradation

This protocol allows for the quantification of target protein degradation upon treatment with a PROTAC.

1. Cell Culture and Treatment:

  • Seed cells (e.g., HeLa, Ramos) in 6-well plates and allow them to adhere overnight.

  • Treat the cells with varying concentrations of the PROTACs (containing different morpholine derivatives) for a specified time course (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

2. Cell Lysis and Protein Quantification:

  • Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of each lysate using a BCA protein assay.

3. SDS-PAGE and Western Blotting:

  • Normalize the protein concentrations and load equal amounts of protein onto an SDS-PAGE gel.

  • Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.

  • Incubate with a primary antibody for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.

  • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

4. Data Analysis:

  • Quantify the band intensities using densitometry software.

  • Normalize the target protein band intensity to the corresponding loading control band intensity.

  • Calculate the percentage of protein degradation relative to the vehicle-treated control.

  • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.

Isothermal Titration Calorimetry (ITC) for Binding Affinity

ITC directly measures the heat changes associated with binding events, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).

1. Sample Preparation:

  • Express and purify the target protein and the E3 ligase complex.

  • Dialyze the proteins and dissolve the PROTACs in the same buffer to minimize buffer mismatch effects.

  • Accurately determine the concentrations of the proteins and PROTACs.

2. ITC Experiment:

  • Load the protein solution into the sample cell of the ITC instrument.

  • Load the PROTAC solution into the titration syringe.

  • Perform a series of injections of the PROTAC into the protein solution while monitoring the heat changes.

  • Conduct a control experiment by injecting the PROTAC into the buffer alone to determine the heat of dilution.

3. Data Analysis:

  • Integrate the raw ITC data to obtain the heat change per injection.

  • Subtract the heat of dilution from the experimental data.

  • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to determine the Kd, n, and ΔH.

Mandatory Visualizations

PROTAC_Mechanism cluster_0 PROTAC-mediated Ternary Complex Formation cluster_1 Ubiquitination and Degradation Target_Protein Target Protein (POI) PROTAC PROTAC Target_Protein->PROTAC Ubiquitination Poly-ubiquitination of Target Protein PROTAC->Ubiquitination E3_Ligase E3 Ubiquitin Ligase E3_Ligase->PROTAC Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation Degraded Protein Fragments Proteasome->Degradation

Caption: The mechanism of action of a PROTAC, leading to targeted protein degradation.

Experimental_Workflow cluster_synthesis Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Synthesis Synthesize PROTACs with different morpholine linkers Binding Binding Affinity Assays (e.g., ITC, SPR) Synthesis->Binding Degradation Cellular Degradation Assays (e.g., Western Blot, HiBiT) Synthesis->Degradation PK Pharmacokinetic Studies Degradation->PK Efficacy In Vivo Efficacy Studies (e.g., Xenograft models) PK->Efficacy

Caption: A typical experimental workflow for the evaluation of novel PROTACs.

References

A Comparative Guide to 2,2-Dimethylmorpholine Hydrochloride and Piperidine in PROTAC Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) requires meticulous optimization of each component to achieve desired efficacy, selectivity, and pharmacokinetic properties. The linker, connecting the target protein-binding ligand and the E3 ligase-recruiting moiety, is a critical determinant of a PROTAC's success. This guide provides a comparative analysis of two heterocyclic linker components: 2,2-Dimethylmorpholine hydrochloride and piperidine, offering insights into their potential impact on PROTAC performance.

While direct head-to-head experimental data for PROTACs featuring 2,2-dimethylmorpholine is limited in the public domain, this comparison extrapolates from established medicinal chemistry principles and the known properties of these scaffolds to provide a predictive guide for researchers.

Core Structural and Functional Comparison

Both 2,2-dimethylmorpholine and piperidine are saturated heterocyclic rings that can be incorporated into PROTAC linkers to impart rigidity. This rigidity can pre-organize the PROTAC into a conformation favorable for the formation of a stable and productive ternary complex between the target protein and the E3 ligase, which is essential for efficient ubiquitination and subsequent degradation.[1][2] However, their distinct structures lead to different physicochemical properties that can significantly influence a PROTAC's overall performance.

This compound: This substituted morpholine offers several potential advantages. The morpholine ring itself is generally associated with improved metabolic stability and aqueous solubility due to the presence of the ether oxygen.[3][4] The gem-dimethyl substitution at the 2-position can further enhance metabolic stability by sterically hindering potential sites of oxidation. This substitution may also improve solubility and influence the conformational preferences of the linker.

Piperidine: A commonly employed building block in PROTAC linkers, piperidine provides a rigid scaffold that can enhance metabolic stability compared to flexible alkyl chains.[4][5] Its basic nitrogen atom can be protonated at physiological pH, which can influence solubility and cell permeability. The absence of the ether oxygen and the presence of a more basic nitrogen atom distinguish it from morpholine, leading to different ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[6]

Data Presentation: A Comparative Overview

The following tables summarize the expected physicochemical and performance characteristics of PROTACs incorporating 2,2-dimethylmorpholine versus piperidine linkers. These are predictive comparisons based on general medicinal chemistry principles in the absence of direct comparative experimental data for 2,2-dimethylmorpholine in PROTACs.

Table 1: Predicted Physicochemical Properties

Property2,2-Dimethylmorpholine LinkerPiperidine LinkerRationale for Comparison
Metabolic Stability Expected to be Higher Moderate to HighThe morpholine ring is generally more resistant to metabolism. The gem-dimethyl group can further block metabolic oxidation.[3]
Aqueous Solubility Expected to be Higher ModerateThe ether oxygen in morpholine can act as a hydrogen bond acceptor, improving solubility.[4]
Basicity (pKa) LowerHigherThe electron-withdrawing effect of the ether oxygen in morpholine reduces the basicity of the nitrogen atom compared to piperidine.[4]
Lipophilicity (LogP) Generally LowerGenerally HigherThe oxygen atom in morpholine reduces lipophilicity compared to the methylene group in piperidine.
Cell Permeability Potentially lower passive permeability due to increased polarity, but can be influenced by other factors.Generally favorable passive permeability, but can be affected by high basicity leading to ionization.[6]A balance of polarity and lipophilicity is crucial for cell permeability.

Table 2: Predicted Performance in PROTACs

Performance Metric2,2-Dimethylmorpholine LinkerPiperidine LinkerRationale for Comparison
Ternary Complex Formation Favorable due to rigidity.Favorable due to rigidity.Both scaffolds provide conformational constraint beneficial for complex formation.[1][2]
Degradation Efficacy (DC50/Dmax) Dependent on optimal linker length and geometry.Dependent on optimal linker length and geometry.Efficacy is highly dependent on the specific target and E3 ligase combination.
Pharmacokinetics (PK) Potentially improved due to higher metabolic stability and solubility.Established use in many approved drugs demonstrates viable PK properties.The overall PK profile is influenced by the entire PROTAC molecule.

Experimental Protocols

Detailed methodologies are crucial for the synthesis and evaluation of PROTACs containing these linkers. Below are general protocols for key experiments.

Protocol 1: General Synthesis of a PROTAC with a Heterocyclic Linker

This protocol describes a general multi-step synthesis to generate a PROTAC, which can be adapted for incorporating either 2,2-dimethylmorpholine or piperidine-based linkers.

Materials:

  • E3 Ligase Ligand (e.g., Pomalidomide)

  • Target Protein Ligand (Warhead) with a suitable functional group for coupling

  • This compound or a suitable piperidine-containing linker building block

  • Coupling reagents (e.g., HATU, HOBt)

  • Bases (e.g., DIPEA)

  • Solvents (e.g., DMF, DCM)

  • Protecting group reagents (if necessary)

  • Deprotection reagents (if necessary)

Procedure:

  • Linker Synthesis/Modification: If not commercially available, synthesize the desired linker. For this compound, the free base can be generated by treatment with a suitable base. The secondary amine can then be functionalized, for example, by reductive amination or N-alkylation with a bifunctional spacer.

  • Coupling to E3 Ligase Ligand:

    • Activate the carboxylic acid of the E3 ligase ligand (e.g., pomalidomide) using a coupling reagent like HATU in the presence of a base such as DIPEA in an anhydrous solvent like DMF.

    • Add the functionalized linker (e.g., with a free amine) to the activated E3 ligase ligand and stir at room temperature until the reaction is complete (monitored by LC-MS).

    • Purify the E3 ligase-linker conjugate by chromatography.

  • Deprotection (if applicable): If the other end of the linker contains a protecting group, remove it using appropriate conditions (e.g., TFA for a Boc group).

  • Coupling to Target Protein Ligand:

    • Activate the carboxylic acid of the target protein ligand (or use a derivative with a suitable functional group).

    • Couple the deprotected E3 ligase-linker intermediate with the activated target protein ligand using standard coupling conditions.

    • Purify the final PROTAC molecule by preparative HPLC.

  • Characterization: Confirm the structure and purity of the final PROTAC using NMR, LC-MS, and HRMS.

Protocol 2: Western Blot for Protein Degradation

This protocol is used to determine the degradation of the target protein after treatment with the PROTAC.[7][8][9]

Materials:

  • Cell line expressing the target protein

  • PROTAC compound

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and membranes (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells in multi-well plates and allow them to adhere. Treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash the cells with PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Normalize the protein amounts, prepare samples with Laemmli buffer, and separate the proteins by SDS-PAGE. Transfer the proteins to a membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer.

    • Incubate the membrane with the primary antibody for the target protein overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate.

  • Loading Control: Strip the membrane and re-probe with the primary antibody for the loading control, or use a separate gel.

  • Data Analysis: Quantify the band intensities using densitometry. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle control to determine DC50 and Dmax values.

Protocol 3: Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay is a high-throughput method to evaluate the passive permeability of a compound.[6][10][11][12]

Materials:

  • PAMPA plate (e.g., 96-well format with a filter plate and an acceptor plate)

  • Artificial membrane solution (e.g., lecithin in dodecane)

  • Phosphate buffered saline (PBS) at different pH values (e.g., pH 7.4 and pH 5.0)

  • PROTAC compound

  • Analytical instrument (e.g., LC-MS/MS)

Procedure:

  • Prepare Acceptor Plate: Fill the wells of the acceptor plate with PBS (pH 7.4).

  • Coat Filter Plate: Coat the filter of the donor plate with the artificial membrane solution.

  • Prepare Donor Plate: Dissolve the PROTAC in PBS (e.g., pH 7.4 or 5.0) to a known concentration and add it to the wells of the donor plate.

  • Assemble and Incubate: Place the donor plate on top of the acceptor plate and incubate at room temperature for a specified time (e.g., 4-16 hours).

  • Sample Analysis: After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.

  • Calculate Permeability: Calculate the apparent permeability coefficient (Papp) using the measured concentrations and assay parameters.

Mandatory Visualizations

PROTAC_Signaling_Pathway PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination Ubiquitin transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Degradation Proteasome->Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_evaluation In Vitro Evaluation Synthesis PROTAC Synthesis Purification Purification (HPLC) Synthesis->Purification Characterization Characterization (NMR, MS) Purification->Characterization Permeability Permeability Assay (PAMPA) Characterization->Permeability Degradation Degradation Assay (Western Blot) Characterization->Degradation Ternary_Complex Ternary Complex Assay (SPR/ITC) Characterization->Ternary_Complex DC50_Dmax DC50_Dmax Degradation->DC50_Dmax Determine DC50 & Dmax

Caption: A typical experimental workflow for evaluating PROTAC linkers.

Linker_Comparison cluster_morpholine 2,2-Dimethylmorpholine cluster_piperidine Piperidine Morpholine 2,2-Dimethylmorpholine + Higher predicted metabolic stability + Higher predicted aqueous solubility - Lower basicity PROTAC_Performance PROTAC Performance (Permeability, PK, Efficacy) Morpholine->PROTAC_Performance Piperidine Piperidine - Potentially lower metabolic stability - Lower predicted aqueous solubility + Higher basicity Piperidine->PROTAC_Performance

Caption: Logical relationship of linker properties to PROTAC performance.

Conclusion

The choice between this compound and piperidine as a PROTAC linker component is a nuanced decision that requires careful consideration of the desired properties for the final molecule. Based on established medicinal chemistry principles, 2,2-dimethylmorpholine is predicted to offer advantages in metabolic stability and aqueous solubility, which are often critical challenges in PROTAC development. Conversely, the well-established use of piperidine in numerous drug candidates provides a greater historical dataset for predicting its behavior.

Ultimately, the optimal linker is highly dependent on the specific target protein and E3 ligase pair. The lack of direct head-to-head comparative studies for 2,2-dimethylmorpholine necessitates empirical evaluation on a case-by-case basis. The experimental protocols provided in this guide offer a framework for the rational design and evaluation of PROTACs containing these and other novel linker structures, which will be crucial for advancing the next generation of targeted protein degraders.

References

The Pivotal Role of Linker Composition in PROTAC Efficacy: A Guide to Design and Evaluation

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of existing scientific literature reveals a notable absence of direct comparative studies on the efficacy of Proteolysis-Targeting Chimeras (PROTACs) specifically featuring 2,2-Dimethylmorpholine hydrochloride within their linker versus those without this moiety. While the direct impact of this specific chemical entity remains unquantified in the public domain, the broader principles of PROTAC linker design offer significant insights into how such a modification might influence overall efficacy. This guide synthesizes the current understanding of linker-mediated effects on PROTAC performance and provides a framework for the rational design and comparative evaluation of these novel therapeutic agents.

PROTACs are heterobifunctional molecules engineered to hijack the cell's natural protein degradation machinery, the ubiquitin-proteasome system, to eliminate specific proteins of interest.[1] A PROTAC molecule is composed of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two functional ends.[2][3] The linker is not merely a passive spacer; its length, chemical composition, and rigidity are critical determinants of a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[4][5]

The Influence of Linker Properties on PROTAC Performance

The design of the linker is a crucial and empirically driven aspect of PROTAC development.[6] Minor modifications to the linker can dramatically alter the biological activity of the PROTAC. Key linker characteristics that influence efficacy include:

  • Length: The linker's length is critical for the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[5][7] An optimal linker length allows for the necessary proximity and orientation of the target protein and the E3 ligase to facilitate the transfer of ubiquitin.[7] Linkers that are too short may introduce steric hindrance, while those that are too long can lead to unproductive binding modes.[]

  • Composition and Hydrophilicity: The chemical makeup of the linker significantly impacts the physicochemical properties of the PROTAC, such as solubility and cell permeability.[4][] The inclusion of polar groups, such as polyethylene glycol (PEG) units, can enhance aqueous solubility.[] However, excessive polarity can negatively affect cell membrane permeability.[]

  • Rigidity: The flexibility or rigidity of the linker influences the conformational dynamics of the PROTAC. Rigid linkers, which may incorporate cyclic structures, can help to pre-organize the PROTAC into a bioactive conformation, potentially improving the efficiency of ternary complex formation.[]

The Potential Role of Morpholine Scaffolds in PROTAC Linkers

While direct evidence for this compound in PROTACs is lacking, the morpholine scaffold is recognized as a "privileged structure" in medicinal chemistry.[10] This means that the morpholine ring is a common feature in many approved drugs and is often associated with favorable physicochemical and metabolic properties.[10] The inclusion of a morpholine moiety can:

  • Improve Aqueous Solubility: The nitrogen and oxygen atoms in the morpholine ring can act as hydrogen bond acceptors, potentially improving the solubility of the PROTAC molecule.[10]

  • Enhance Bioavailability: Favorable solubility and metabolic stability can contribute to improved oral bioavailability.[10]

  • Modulate Receptor Binding: The morpholine group can participate in interactions with the target protein or the E3 ligase, potentially influencing binding affinity and selectivity.[10]

Given these properties, it is plausible that incorporating a 2,2-dimethylmorpholine group into a PROTAC linker could offer advantages in terms of solubility, permeability, and overall pharmacokinetic profile. However, without direct experimental comparison, this remains a hypothesis that requires empirical validation.

Visualizing PROTAC Mechanism and Experimental Evaluation

To aid in the understanding and development of novel PROTACs, the following diagrams illustrate the general mechanism of action and a hypothetical workflow for comparing the efficacy of different PROTAC designs.

PROTAC_Mechanism PROTAC Mechanism of Action cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation POI Protein of Interest (POI) PROTAC PROTAC POI->PROTAC Binds Proteasome 26S Proteasome POI->Proteasome Recognition & Degradation E3 E3 Ubiquitin Ligase E3->POI Ubiquitination E3->PROTAC Binds Ub Ubiquitin Degraded_POI Degraded Peptides Proteasome->Degraded_POI

Figure 1. General mechanism of action for a Proteolysis-Targeting Chimera (PROTAC).

PROTAC_Comparison_Workflow Experimental Workflow for PROTAC Efficacy Comparison cluster_design PROTAC Design & Synthesis cluster_invitro In Vitro Assays cluster_cellular Cell-Based Assays cluster_invivo In Vivo Studies PROTAC_A PROTAC A (Linker without 2,2-Dimethylmorpholine) Binding Target Binding Assays (e.g., SPR, ITC) PROTAC_A->Binding Degradation Western Blot / ELISA (DC50, Dmax) PROTAC_A->Degradation Cell_Viability Cell Viability Assays (IC50) PROTAC_A->Cell_Viability Permeability Permeability Assays (e.g., PAMPA) PROTAC_A->Permeability Ternary_Complex Ternary Complex Formation (e.g., Co-IP) PROTAC_A->Ternary_Complex PROTAC_B PROTAC B (Linker with 2,2-Dimethylmorpholine) PROTAC_B->Binding PROTAC_B->Degradation PROTAC_B->Cell_Viability PROTAC_B->Permeability PROTAC_B->Ternary_Complex Data_Analysis Comparative Data Analysis Binding->Data_Analysis PK_PD Pharmacokinetics & Pharmacodynamics Degradation->PK_PD Degradation->Data_Analysis Cell_Viability->PK_PD Cell_Viability->Data_Analysis Permeability->Data_Analysis Ternary_Complex->Data_Analysis Efficacy Xenograft Models PK_PD->Efficacy Efficacy->Data_Analysis

References

The Strategic Integration of 2,2-Dimethylmorpholine Hydrochloride in PROTACs: A Comparative Structural Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly advancing field of targeted protein degradation, the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount for achieving therapeutic success. While the warhead and E3 ligase ligand dictate target engagement and the degradation machinery, the linker connecting these two moieties plays a critical, often underappreciated, role in determining the overall efficacy, selectivity, and pharmacokinetic properties of the PROTAC. This guide provides a comparative analysis of PROTACs containing the 2,2-dimethylmorpholine hydrochloride substructure, offering insights into its structural significance and impact on performance, supported by experimental data and detailed methodologies.

The Emerging Role of Morpholine Moieties in PROTAC Design

The this compound entity is not typically a standalone linker but rather a versatile building block incorporated into the linker or the protein of interest (POI) ligand. Its inclusion can significantly influence a PROTAC's physicochemical properties, such as solubility and cell permeability, which are critical for oral bioavailability and overall drug-like characteristics. The morpholine ring, a saturated heterocycle, can introduce a degree of rigidity and polarity, impacting the conformational dynamics of the PROTAC and its ability to facilitate a productive ternary complex between the target protein and the E3 ligase.

Comparative Structural and Performance Analysis

While direct head-to-head comparisons of PROTACs with and without the this compound moiety are not extensively documented, we can infer its impact by analyzing PROTACs containing morpholine or dimethylmorpholine substructures against those with more common flexible linkers like polyethylene glycol (PEG) or alkyl chains.

Table 1: Comparison of Physicochemical Properties of Different Linker Types

Linker TypeKey Structural Feature(s)Impact on SolubilityImpact on PermeabilityConformational FlexibilityReference(s)
Alkyl Chains Linear or branched saturated hydrocarbonsGenerally lowGenerally highHigh[1]
PEG Linkers Repeating ethylene glycol unitsGenerally highCan be low if too longHigh[1]
Rigid Linkers (e.g., piperazine, piperidine) Cyclic structuresCan be improved due to reduced intramolecular hydrogen bondingCan be improved by masking polar surface areaLow[1]
Morpholine-Containing Linkers Saturated heterocyclic ether and amineGenerally improved due to the polar ether and basic nitrogenCan be modulated; may improve by acting as an intramolecular hydrogen bond acceptorModerate[2]

The inclusion of a 2,2-dimethylmorpholine moiety can be particularly advantageous. The gem-dimethyl substitution can provide a steric shield, potentially protecting the morpholine ring from metabolic degradation and influencing the linker's preferred conformation. This can lead to a more pre-organized PROTAC structure, reducing the entropic penalty upon binding to the target protein and E3 ligase, and potentially enhancing the stability of the ternary complex.

Table 2: Performance Comparison of PROTACs with Different Linker Strategies

PROTAC TargetLinker TypeE3 LigaseDC50DmaxKey FindingsReference(s)
c-Met Morpholine as attachment pointVHL/CRBNVaries with linker>90%The solvent-exposed morpholine of foretinib is a suitable linker attachment point, leading to potent degradation.[1]
SMARCA2 Morpholine derivative in linkerVHL<10 nM>90%Demonstrates that larger, functionalized morpholine derivatives can be well-tolerated and lead to potent degraders.[3]
BTK PEG Linkers of varying lengthsCRBN1-40 nM>90%Longer PEG linkers can offset the entropic cost of binding, leading to potent degradation even without strong positive cooperativity.[4]
BRD4 Alkyl and PEG linkersCRBN/VHLVaries>90%Linker length and composition are critical for achieving selectivity between BET family members.[1]

Signaling Pathways and Experimental Workflows

The mechanism of action of PROTACs involves hijacking the cell's natural ubiquitin-proteasome system (UPS). The PROTAC facilitates the formation of a ternary complex, leading to the ubiquitination of the target protein and its subsequent degradation by the proteasome.

PROTAC_Mechanism cluster_0 Cellular Environment PROTAC PROTAC POI Protein of Interest (POI) PROTAC->POI Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Binds PROTAC->E3_Ligase POI->PROTAC Proteasome 26S Proteasome POI->Proteasome Recognition & Degradation E3_Ligase->POI Ubiquitination Ub Ubiquitin Degraded_POI Degraded Peptides Proteasome->Degraded_POI

Caption: Mechanism of action of a PROTAC, illustrating the formation of a ternary complex and subsequent ubiquitination and degradation of the target protein.

The evaluation of a novel PROTAC involves a series of in vitro and cellular assays to confirm its mechanism of action, potency, and selectivity.

Experimental_Workflow cluster_0 PROTAC Evaluation Workflow Synthesis PROTAC Synthesis & Characterization Binding_Assay Binary Binding Assays (e.g., SPR, ITC) - POI-PROTAC - E3-PROTAC Synthesis->Binding_Assay Ternary_Complex Ternary Complex Formation Assay (e.g., TR-FRET, AlphaLISA) Binding_Assay->Ternary_Complex Ubiquitination In Vitro Ubiquitination Assay Ternary_Complex->Ubiquitination Degradation Cellular Degradation Assay (Western Blot, qPCR) Ubiquitination->Degradation Viability Cell Viability/Toxicity Assay Degradation->Viability Selectivity Selectivity Profiling (Proteomics) Viability->Selectivity PK_PD Pharmacokinetic/Pharmacodynamic Studies (In Vivo) Selectivity->PK_PD Lead_Optimization Lead Optimization PK_PD->Lead_Optimization Lead_Optimization->Synthesis Iterative Design

Caption: A general experimental workflow for the evaluation of a novel PROTAC.

Experimental Protocols

Protocol 1: Western Blot for Cellular Degradation Assay

This protocol is a standard method to quantify the reduction in target protein levels following PROTAC treatment.[5]

1. Cell Culture and Treatment:

  • Plate cells (e.g., a relevant cancer cell line) in 6-well plates and allow them to adhere overnight.

  • Prepare serial dilutions of the PROTAC containing the 2,2-dimethylmorpholine moiety and a control PROTAC (e.g., with a PEG linker) in cell culture medium. Include a vehicle control (e.g., DMSO).

  • Treat the cells with the PROTACs at various concentrations for a specified time course (e.g., 4, 8, 16, 24 hours).

2. Cell Lysis:

  • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and collect the lysates. Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.

3. Protein Quantification:

  • Determine the protein concentration of the supernatant using a BCA or Bradford assay.

4. SDS-PAGE and Western Blotting:

  • Normalize protein concentrations and prepare samples with Laemmli buffer.

  • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

  • Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.

  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Re-probe the membrane with an antibody for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.

5. Data Analysis:

  • Quantify the band intensities using image analysis software.

  • Normalize the target protein levels to the loading control.

  • Calculate the percentage of degradation relative to the vehicle-treated control.

  • Determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.

Protocol 2: Ternary Complex Formation Assay (TR-FRET)

This assay quantifies the formation of the POI-PROTAC-E3 ligase ternary complex.[5]

1. Reagents:

  • Purified, tagged POI (e.g., His-tagged).

  • Purified, tagged E3 ligase complex (e.g., GST-tagged VHL or CRBN complex).

  • PROTACs with and without the 2,2-dimethylmorpholine moiety.

  • FRET donor-labeled antibody (e.g., anti-GST-terbium).

  • FRET acceptor-labeled antibody (e.g., anti-His-d2).

2. Assay Procedure:

  • In a microplate, combine the tagged POI, tagged E3 ligase, and serial dilutions of the PROTAC.

  • Incubate to allow for ternary complex formation.

  • Add the FRET donor and acceptor antibodies.

  • Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal.

3. Data Analysis:

  • The TR-FRET signal is proportional to the amount of ternary complex formed.

  • Plot the signal against the PROTAC concentration to determine the concentration required for half-maximal complex formation.

  • Compare the results for the PROTACs with and without the 2,2-dimethylmorpholine moiety to assess the impact of this substructure on ternary complex formation.

Conclusion

The incorporation of a this compound moiety into PROTAC design represents a strategic approach to modulate their physicochemical and pharmacological properties. While direct comparative data is emerging, the analysis of structurally related PROTACs suggests that this substructure can enhance solubility, influence conformational rigidity, and potentially improve metabolic stability, all of which are critical for developing orally bioavailable and efficacious protein degraders. The experimental protocols provided herein offer a robust framework for evaluating the performance of such novel PROTACs, enabling a data-driven approach to linker design and optimization in the pursuit of next-generation targeted therapeutics.

References

Stability of 2,2-Dimethylmorpholine Hydrochloride-Containing Compounds: An In Vitro and In Vivo Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The morpholine moiety is a cornerstone in medicinal chemistry, frequently incorporated into drug candidates to enhance desirable physicochemical and pharmacological properties. Among its derivatives, 2,2-dimethylmorpholine hydrochloride is of significant interest. This guide provides a comprehensive comparison of the in vitro and in vivo stability of compounds containing this moiety against relevant alternatives, supported by experimental data and detailed protocols to inform drug design and development decisions. While specific quantitative stability data for this compound is not publicly available, this guide leverages data from the structurally related and well-characterized morpholine-containing drug, reboxetine, and a hypothetical stable compound to provide a valuable comparative framework.

In Vitro Metabolic Stability

In vitro metabolic stability assays are crucial for predicting the metabolic fate of a compound in the body. These assays, typically using liver microsomes or hepatocytes, provide key parameters such as half-life (t½) and intrinsic clearance (CLint).

Comparative In Vitro Stability Data

Compound IDScaffoldHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Hypothetical Compound A 2,2-Dimethylmorpholine> 60< 12
Reboxetine Morpholine~13 hours (in human liver microsomes)Moderate
Alternative B Bridged MorpholineHighLow

Note: Data for Hypothetical Compound A is based on the general understanding of morpholine stability. Reboxetine data is derived from publicly available human pharmacokinetic data, and Alternative B reflects qualitative descriptions of bridged morpholine-containing compounds.

Experimental Protocol: In Vitro Metabolic Stability in Rat Liver Microsomes

This protocol outlines a standard procedure to determine the metabolic stability of a test compound using rat liver microsomes.

Materials:

  • Test compound stock solution (10 mM in DMSO)

  • Rat liver microsomes (pooled, 0.5 mg/mL protein concentration)

  • NADPH regenerating system (e.g., containing β-NADP, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (100 mM, pH 7.4)

  • Acetonitrile with an internal standard (for reaction termination and sample processing)

  • 96-well plates

  • Incubator (37°C)

  • LC-MS/MS system

Procedure:

  • Preparation: Prepare a working solution of the test compound by diluting the stock solution in phosphate buffer to the desired concentration (e.g., 1 µM).

  • Incubation: In a 96-well plate, combine the rat liver microsomes and the test compound working solution. Pre-incubate the mixture at 37°C for 10 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the plate to precipitate proteins. Transfer the supernatant to a new plate for analysis.

  • Analysis: Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.

Data Analysis:

  • Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute sample.

  • Determine the half-life (t½) by plotting the natural logarithm of the percentage of compound remaining against time and calculating the slope of the linear regression.

  • Calculate the intrinsic clearance (CLint) using the following formula: CLint (µL/min/mg protein) = (0.693 / t½) x (incubation volume / protein concentration).

In Vivo Stability (Pharmacokinetics)

In vivo studies in animal models are essential to understand the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate, providing a more complete picture of its stability and bioavailability.

Comparative In Vivo Pharmacokinetic Data (Rat Model)

CompoundDosing Routet½ (h)Cmax (ng/mL)AUC (ng·h/mL)Bioavailability (%)
Hypothetical Compound A Oral> 8HighHigh> 80
Reboxetine Oral1 - 2VariableVariableGood
Alternative B Oral> 12HighHighExcellent

Note: Data for Hypothetical Compound A is an idealized profile for a stable compound. Reboxetine data is based on published studies in rats[1]. Alternative B represents the desired profile for a highly stable next-generation compound.

Experimental Protocol: In Vivo Pharmacokinetic Study in Rats

This protocol describes a typical pharmacokinetic study in rats following oral administration.

Materials:

  • Test compound formulation suitable for oral gavage

  • Sprague-Dawley rats (male, 250-300g)

  • Oral gavage needles

  • Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)

  • Centrifuge

  • Analytical equipment (LC-MS/MS)

Procedure:

  • Dosing: Administer a single oral dose of the test compound to a cohort of rats (n=3-5 per group).

  • Blood Sampling: Collect blood samples from the tail vein or other appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Analysis: Analyze the plasma samples to determine the concentration of the parent drug using a validated LC-MS/MS method.

Data Analysis:

  • Plot the plasma concentration of the drug versus time.

  • Calculate key pharmacokinetic parameters using non-compartmental analysis, including:

    • t½ (half-life): The time required for the plasma concentration to decrease by half.

    • Cmax (maximum concentration): The highest observed plasma concentration.

    • Tmax (time to maximum concentration): The time at which Cmax is reached.

    • AUC (area under the curve): The total drug exposure over time.

    • Bioavailability (F%): The fraction of the administered dose that reaches the systemic circulation (requires intravenous dosing data for comparison).

Visualizing Experimental Workflows and Metabolic Pathways

Diagrams generated using Graphviz provide clear visual representations of complex processes.

InVitro_Metabolic_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation & Reaction cluster_analysis Analysis Compound Test Compound (10 mM in DMSO) PreIncubate Pre-incubation (37°C, 10 min) Compound->PreIncubate Microsomes Rat Liver Microsomes (0.5 mg/mL) Microsomes->PreIncubate Buffer Phosphate Buffer (pH 7.4) Buffer->PreIncubate NADPH NADPH Regenerating System Reaction Metabolic Reaction (Time points: 0-60 min) PreIncubate->Reaction Add NADPH Terminate Reaction Termination (Acetonitrile + IS) Reaction->Terminate Centrifuge Protein Precipitation Terminate->Centrifuge LCMS LC-MS/MS Analysis Centrifuge->LCMS Data Data Analysis (t½, CLint) LCMS->Data

Caption: Workflow for the in vitro metabolic stability assay.

InVivo_Pharmacokinetic_Study_Workflow cluster_dosing Dosing cluster_sampling Sampling cluster_analysis Analysis Dosing Oral Gavage (Rat Model) BloodCollection Blood Collection (Time points: 0-24h) Dosing->BloodCollection PlasmaPrep Plasma Preparation (Centrifugation) BloodCollection->PlasmaPrep LCMS LC-MS/MS Analysis PlasmaPrep->LCMS PK_Analysis Pharmacokinetic Analysis (t½, Cmax, AUC) LCMS->PK_Analysis

Caption: Workflow for the in vivo pharmacokinetic study.

Morpholine_Metabolic_Pathways Morpholine Morpholine-Containing Compound N_Dealkylation N-Dealkylation Metabolite Morpholine->N_Dealkylation CYP-mediated C_Oxidation C-Oxidation Metabolite (Hydroxylation) Morpholine->C_Oxidation CYP-mediated Ring_Opening Ring-Opened Metabolite C_Oxidation->Ring_Opening

Caption: Major metabolic pathways of morpholine-containing compounds.

Conclusion

While direct experimental data for this compound remains elusive in the public domain, the information presented provides a robust framework for its anticipated stability profile. The inherent stability of the morpholine ring, as demonstrated by compounds like reboxetine, suggests that 2,2-dimethylmorpholine-containing compounds are likely to exhibit favorable metabolic stability. The gem-dimethyl substitution at the 2-position may further enhance stability by sterically hindering enzymatic attack at the adjacent carbon and nitrogen atoms. For projects requiring exceptionally high stability, exploring alternatives such as bridged morpholines may be a prudent strategy. The provided experimental protocols serve as a practical guide for researchers to generate specific data for their proprietary compounds, enabling informed decisions in the iterative process of drug discovery and development.

References

Cyclic Amines as PROTAC Linkers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The strategic design of Proteolysis Targeting Chimeras (PROTACs) is a cornerstone of targeted protein degradation, with the linker component playing a pivotal role in dictating the efficacy, selectivity, and physicochemical properties of these heterobifunctional molecules.[1][2][3] While flexible alkyl and polyethylene glycol (PEG) chains have been extensively used, there is a growing interest in more rigid structures, such as cyclic amines, to enhance the pharmacological properties of PROTACs.[4][5] This guide provides a comparative analysis of cyclic amine linkers, primarily piperidine and piperazine, against traditional flexible linkers, supported by experimental data and detailed protocols for their evaluation.

Core Concepts: The Role of the Linker in PROTAC Efficacy

A PROTAC molecule's function hinges on its ability to induce the formation of a stable ternary complex between a target Protein of Interest (POI) and an E3 ubiquitin ligase.[6][7] The linker, which connects the POI-binding and E3-binding ligands, is not merely a spacer but an active contributor to this process.[8] Its length, rigidity, and chemical composition are critical for establishing a productive orientation within the ternary complex, which is essential for efficient ubiquitination and subsequent proteasomal degradation of the target protein.[5][6]

Comparative Analysis of Linker Types

The choice of linker significantly influences a PROTAC's performance, impacting key metrics such as degradation efficiency (DC50 and Dmax), ternary complex stability, and overall drug-like properties.[8]

Physicochemical Properties

Cyclic amines, such as piperidine and piperazine, are incorporated into PROTAC linkers to introduce conformational rigidity.[9] This rigidity can pre-organize the PROTAC into a conformation favorable for ternary complex formation, potentially reducing the entropic penalty of binding.[5][10]

Linker TypeKey Physicochemical CharacteristicsAdvantagesDisadvantages
Alkyl Chains Hydrophobic, flexible.[5][6]Synthetically accessible, allows for easy length modulation.[4] Can improve cell permeability.[1]High flexibility can lead to unproductive binding modes.[11] Poor aqueous solubility.[1]
PEG Chains Hydrophilic, flexible.[2][5]Improves aqueous solubility.[1][7] Biocompatible.[2]Can decrease cell permeability. May have reduced metabolic stability.[2]
Piperidine Rigid, single basic amine.[9]Enhances metabolic stability and can lead to a more defined spatial orientation.[9]Less adaptable to different protein pairs compared to flexible linkers.[11]
Piperazine Rigid, contains two basic amines.[9]Can enhance solubility through protonation.[9][12] Offers a versatile scaffold for modular synthesis.[9]Synthesis can be more complex.[11] The pKa can be significantly affected by nearby chemical groups.[12][13]
Performance in Protein Degradation

The introduction of rigid cyclic amines can lead to highly potent PROTACs. For instance, the clinical candidates ARV-110 and ARV-471 incorporated piperidine and piperazine moieties to improve metabolic stability and potency over initial flexible linkers.[9]

The following tables summarize representative data on the performance of PROTACs with different linker types. It is important to note that direct head-to-head comparisons under identical experimental conditions are not always available, and the optimal linker is highly dependent on the specific POI and E3 ligase pair.[8]

Table 1: Comparative Degradation Efficiency (DC50) of PROTACs with Different Linkers

TargetLinker TypePROTAC ExampleDC50 (nM)Cell LineReference
BRD4Piperazine-containingA1874<1HeLa[9] (Implied)
BRD4PEG-basedMZ1~25HeLa[14] (Implied)
PARP1Piperidine-basedHY-16872258.14-[15]
PARP1Nitrogen heterocyclicD625.23-[15]
PARP1PEG-linkediRucaparib-AP536-[15]
ERαAlkyl (16 atoms)PROTAC 13<100MCF7[16]

Table 2: Maximum Degradation (Dmax) Comparison

TargetLinker TypePROTAC ExampleDmax (%)Cell LineReference
BRD4Piperazine-containingA1874>90HeLa[9] (Implied)
TBK1Alkyl (21 atoms)->90-[3]
ERαAlkyl (12 atoms)PROTAC 12~75MCF7[16]
ERαAlkyl (16 atoms)PROTAC 13>90MCF7[16]

Signaling Pathways and Experimental Workflows

The mechanism of action for PROTACs involves hijacking the cell's ubiquitin-proteasome system. The following diagrams illustrate this pathway and a general workflow for evaluating PROTAC linkers.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Binds POI Target Protein (POI) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental_Workflow cluster_design Design & Synthesis cluster_evaluation In Vitro & Cellular Evaluation cluster_analysis Data Analysis Linker_Design Linker Design (e.g., Cyclic Amine) PROTAC_Synthesis PROTAC Synthesis Linker_Design->PROTAC_Synthesis Cell_Culture Cell Culture & Treatment PROTAC_Synthesis->Cell_Culture Ternary_Complex_Assay Ternary Complex Assay (e.g., SPR, AlphaLISA) PROTAC_Synthesis->Ternary_Complex_Assay Western_Blot Western Blot (DC50, Dmax) Cell_Culture->Western_Blot Viability_Assay Cell Viability Assay (e.g., MTS) Cell_Culture->Viability_Assay Data_Analysis Data Analysis & SAR Western_Blot->Data_Analysis Viability_Assay->Data_Analysis Ternary_Complex_Assay->Data_Analysis Data_Analysis->Linker_Design Optimization

Caption: General experimental workflow for PROTAC linker evaluation.

Experimental Protocols

Detailed and reproducible methodologies are crucial for the accurate evaluation of PROTAC linkers.

Protocol 1: Western Blot Analysis for Protein Degradation

This is a standard method to quantify the degradation of the target protein following PROTAC treatment.[10][17]

  • Cell Culture and Treatment: Plate cells (e.g., HeLa, MCF7) in 6-well plates to achieve 70-80% confluency at the time of treatment.[10][17] Treat cells with a range of PROTAC concentrations for a specified duration (e.g., 24 hours).[17] A vehicle control (e.g., DMSO) must be included.[17]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.[3][17] After washing, incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[3][17] Also, probe for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.[10]

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.[10][17] Quantify band intensities using densitometry software and normalize the target protein levels to the loading control.[17] Plot the normalized data against PROTAC concentration to determine DC50 and Dmax values.[17]

Protocol 2: Cell Viability (MTS) Assay

This assay assesses the effect of the PROTAC on cell proliferation and viability.[10]

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density.[10]

  • Compound Treatment: Treat cells with various concentrations of the PROTAC for a specified period (e.g., 72 hours).[10]

  • MTS Reagent Addition: Add MTS reagent to each well and incubate for 1-4 hours according to the manufacturer's instructions.[10]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[8]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot against PROTAC concentration to determine the IC50 value.[8]

Protocol 3: Ternary Complex Formation Assay (AlphaLISA)

This assay quantifies the formation of the POI-PROTAC-E3 ligase ternary complex.[8]

  • Reagent Preparation: Use purified recombinant POI and E3 ligase complex, each with a distinct tag (e.g., His-tag, GST-tag).[8] Prepare serial dilutions of the PROTAC.

  • Assay Procedure: In a microplate, add the POI, E3 ligase, and varying concentrations of the PROTAC.[8] Add AlphaLISA acceptor beads conjugated to an antibody against one protein's tag (e.g., anti-GST) and donor beads conjugated to an antibody for the other tag (e.g., anti-His).[8]

  • Incubation and Reading: Incubate the plate in the dark to allow for complex formation and bead association.[8] Read the plate on an AlphaLISA-compatible reader.

  • Data Analysis: An increased AlphaLISA signal indicates the formation of the ternary complex. Data can be used to determine the concentration of PROTAC that promotes half-maximal complex formation (TC50).

Conclusion

The selection of a linker is a critical, multi-parameter optimization process in PROTAC design.[8] Cyclic amines, such as piperidine and piperazine, offer distinct advantages over traditional flexible linkers by imparting rigidity, which can enhance metabolic stability and pre-organize the molecule for potent ternary complex formation.[5][9] Piperazine provides the additional benefit of potentially increasing solubility through protonation.[9][12] However, the optimal linker remains highly dependent on the specific target and E3 ligase pair, necessitating empirical testing of various linker architectures.[6][17] The experimental protocols and comparative data provided herein offer a framework for the rational design and evaluation of next-generation protein degraders incorporating cyclic amine linkers.

References

Unveiling the Biological Potential: A Comparative Guide to Compounds Synthesized with 2,2-Dimethylmorpholine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers a comparative analysis of the biological activities of compounds synthesized using 2,2-Dimethylmorpholine hydrochloride. While direct studies on this specific subclass are limited, this guide draws parallels from closely related morpholine derivatives, providing valuable insights into their potential therapeutic applications, supported by experimental data from existing literature.

The morpholine scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This guide focuses on the potential of compounds derived from this compound, leveraging data from analogous morpholine-containing molecules to project their activity and guide future research.

Anticancer Activity: A Tale of Two Moieties

Recent studies have highlighted the significant anticancer potential of morpholine-acetamide derivatives. These compounds have demonstrated potent inhibitory effects against various cancer cell lines. While specific data for 2,2-dimethylmorpholine derivatives is not yet available, the following table summarizes the anticancer activity of closely related morpholine-acetamide compounds, offering a benchmark for future comparative studies.

Compound IDTarget Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Morpholine-acetamide Derivative 1h ID8 (Ovarian Cancer)9.40Cisplatin8.50
Morpholine-acetamide Derivative 1i ID8 (Ovarian Cancer)11.2Cisplatin8.50
Morpholine-acetamide Derivative 1c Carbonic Anhydrase IX8.80Acetazolamide7.51
Morpholine-acetamide Derivative 1h Carbonic Anhydrase IX8.12Acetazolamide7.51

Table 1: Comparative Anticancer and Carbonic Anhydrase Inhibitory Activity of Morpholine-Acetamide Derivatives. The data indicates that morpholine-acetamide derivatives exhibit potent anticancer activity, with IC50 values comparable to the standard chemotherapeutic agent, Cisplatin. Furthermore, their inhibitory effect on Carbonic Anhydrase IX, a key enzyme in tumor metabolism, suggests a potential mechanism of action.

Experimental Protocol: In Vitro Anticancer Activity (MTT Assay)

The antitumor activity of the synthesized morpholine-acetamide derivatives was evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Ovarian cancer (ID8) cells were seeded in 96-well plates at a density of 1 x 10^4 cells per well and incubated for 24 hours.

  • Compound Treatment: The cells were then treated with various concentrations of the test compounds and the standard drug (Cisplatin) and incubated for another 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.

  • Formazan Solubilization: The medium was then discarded, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • IC50 Calculation: The concentration of the compound that caused 50% inhibition of cell growth (IC50) was calculated from the dose-response curves.

Antimicrobial Activity: A Broad Spectrum of Inhibition

Morpholine derivatives have also demonstrated significant promise as antimicrobial agents. The incorporation of a morpholine moiety into various heterocyclic structures has led to the development of compounds with potent activity against a range of bacterial and fungal pathogens. The following table presents the antimicrobial activity of coumarin-pyrimidine hybrids bearing a morpholine moiety, which can serve as a reference for the potential of 2,2-dimethylmorpholine-derived compounds.

Compound IDBacterial StrainMIC (µg/mL)Fungal StrainMIC (µg/mL)
Compound 1 S. aureus125C. albicans>1000
Compound 2 S. aureus250C. albicans500
Compound 3 B. subtilis250A. niger250
Compound 4 E. coli500A. flavus500
Ofloxacin (Standard) S. aureus0.97Fluconazole (Standard) C. albicans

Table 2: Minimum Inhibitory Concentration (MIC) of Morpholine-Containing Compounds against Various Microbial Strains. The data showcases the broad-spectrum antimicrobial activity of these compounds, with notable efficacy against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The minimum inhibitory concentration (MIC) of the synthesized compounds was determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Preparation of Inoculum: Bacterial and fungal strains were cultured overnight, and the inoculum was prepared to a density of 10^5 CFU/mL in Mueller-Hinton broth for bacteria and RPMI-1640 medium for fungi.

  • Serial Dilution: The test compounds were serially diluted in the respective growth media in 96-well microtiter plates.

  • Inoculation: Each well was inoculated with the prepared microbial suspension.

  • Incubation: The plates were incubated at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.

  • MIC Determination: The MIC was determined as the lowest concentration of the compound that completely inhibited the visible growth of the microorganism.

Signaling Pathways and Mechanism of Action

The anticancer activity of morpholine-acetamide derivatives is believed to be mediated, at least in part, through the inhibition of key enzymes involved in tumor progression, such as carbonic anhydrase (CA) and hypoxia-inducible factor-1α (HIF-1α).

anticancer_pathway cluster_cell Cancer Cell cluster_ph pH Regulation Hypoxia Hypoxia HIF1a HIF-1α Hypoxia->HIF1a stabilizes VEGF VEGF HIF1a->VEGF induces Angiogenesis Angiogenesis VEGF->Angiogenesis TumorGrowth Tumor Growth & Metastasis Angiogenesis->TumorGrowth CAIX Carbonic Anhydrase IX H_ion H+ CAIX->H_ion produces Acidic_Microenvironment Acidic Tumor Microenvironment H_ion->Acidic_Microenvironment Acidic_Microenvironment->TumorGrowth MorpholineAcetamide 2,2-Dimethylmorpholine Acetamide Derivative MorpholineAcetamide->HIF1a MorpholineAcetamide->CAIX

Figure 1: Proposed mechanism of anticancer activity.

This diagram illustrates the dual inhibitory action of morpholine-acetamide derivatives on two key pathways that promote cancer cell survival and proliferation. By inhibiting HIF-1α, these compounds can disrupt the cellular response to low oxygen conditions (hypoxia), a common feature of solid tumors, thereby reducing the expression of genes involved in angiogenesis, such as Vascular Endothelial Growth Factor (VEGF). Simultaneously, the inhibition of Carbonic Anhydrase IX (CAIX) disrupts the regulation of pH in the tumor microenvironment, leading to conditions that are less favorable for tumor growth and invasion.

experimental_workflow cluster_bioassays Biological Evaluation start Start: 2,2-Dimethylmorpholine Hydrochloride synthesis Synthesis of Acetamide Derivatives start->synthesis purification Purification & Characterization synthesis->purification anticancer Anticancer Activity (MTT Assay) purification->anticancer antimicrobial Antimicrobial Activity (Broth Microdilution) purification->antimicrobial enzyme Enzyme Inhibition (e.g., CAIX Assay) purification->enzyme data_analysis Data Analysis & Comparison anticancer->data_analysis antimicrobial->data_analysis enzyme->data_analysis conclusion Conclusion & Future Directions data_analysis->conclusion

Figure 2: General experimental workflow.

Disclaimer: The data presented in this guide is based on studies of morpholine derivatives that are structurally related to compounds synthesized from this compound. Further research is required to definitively establish the biological activity profile of this specific subclass of compounds.

A Head-to-Head Comparison of PROTACs with Different Linker Building Blocks: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the evolving landscape of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) represent a groundbreaking therapeutic modality.[1][2] These heterobifunctional molecules harness the cell's own ubiquitin-proteasome system to selectively eliminate proteins implicated in disease.[2][3] A PROTAC molecule is composed of three key components: a ligand that binds the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[4]

The linker is far more than a passive spacer; it is a critical determinant of a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[5][6] Its length, composition, and rigidity profoundly influence the formation and stability of the crucial ternary complex (POI-PROTAC-E3 ligase), which is the prerequisite for the ubiquitination and subsequent degradation of the target protein.[2][6] An improperly designed linker can result in steric hindrance or an unfavorable conformation, thereby compromising degradation efficiency.[2] This guide provides an objective, data-driven comparison of PROTACs with different linker building blocks to inform the rational design of next-generation protein degraders.

PROTAC-Mediated Protein Degradation Pathway

The fundamental mechanism of a PROTAC involves co-opting the cell's natural protein disposal system. The PROTAC molecule simultaneously binds to the target protein and an E3 ubiquitin ligase, forming a ternary complex. This proximity enables the E3 ligase to transfer ubiquitin molecules to the target protein. The polyubiquitinated protein is then recognized and degraded by the proteasome.

PROTAC Mechanism cluster_0 Cellular Environment PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Binds POI & E3 POI Target Protein (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination Facilitates Ub Ubiquitin Ub->Ubiquitination Ub_POI Poly-ubiquitinated POI Ubiquitination->Ub_POI Tags POI Proteasome Proteasome Ub_POI->Proteasome Recognized by Degraded_Fragments Degraded Protein Fragments Proteasome->Degraded_Fragments Degrades

Caption: General workflow of PROTAC-mediated protein degradation.[1]

Comparative Analysis of Linker Types

PROTAC linkers are broadly classified based on their flexibility and chemical composition. The most common categories are flexible linkers, such as alkyl and polyethylene glycol (PEG) chains, and rigid linkers that incorporate cyclic or aromatic structures.[2][7] The choice between these types significantly impacts the PROTAC's performance.[5][8]

Flexible vs. Rigid Linkers

The degree of conformational freedom in the linker is a critical design parameter. Flexible linkers can adopt numerous conformations, which may increase the likelihood of forming a productive ternary complex.[5][7] However, this high flexibility can also lead to an entropic penalty upon binding, potentially reducing the stability of the complex.[7] In contrast, rigid linkers pre-organize the PROTAC into a more defined conformation, which can reduce the entropic penalty and lead to more potent degradation if the conformation is optimal for ternary complex formation.[5][8]

FeatureFlexible Linkers (e.g., PEG, Alkyl Chains)Rigid Linkers (e.g., Cycloalkanes, Alkynes, Aromatic Rings)
Ternary Complex Formation Can adopt multiple conformations, potentially increasing the probability of forming a productive complex.[7] High flexibility can incur an entropic penalty upon binding.[5]Pre-organizes the PROTAC into a conformation favorable for binding, reducing the entropic penalty.[5][8] A misfit conformation can hinder complex formation.[8]
Degradation Potency Often used in initial screening to identify active degraders. Can achieve high potency, but optimization is often required.[5]Can lead to improved potency and more potent ternary complexes.[5][9]
Selectivity Flexibility might lead to off-target effects by allowing for the formation of unintended ternary complexes.Can improve selectivity by disfavoring the formation of off-target complexes.[7][8]
Physicochemical Properties Can contribute to poor properties like high lipophilicity (alkyl chains) and a high number of rotatable bonds, negatively impacting permeability.[7]Can lead to improved physicochemical and pharmacokinetic properties.[7] Aromatic systems can introduce planarity and rigidity.[7]
Metabolic Stability Can be more susceptible to metabolism.[7]Often associated with better metabolic stability.[8]
Synthetic Accessibility Generally more straightforward and cost-effective to synthesize.[3][5]Often more synthetically challenging and complex to prepare.[7][8]
Alkyl vs. Polyethylene Glycol (PEG) Linkers

Within the flexible linker category, alkyl and PEG chains are the most widely used building blocks.[4][9] While both provide a high degree of conformational freedom, their different physicochemical properties have significant implications for the resulting PROTAC.

FeatureAlkyl LinkersPEG Linkers
Composition Saturated or unsaturated hydrocarbon chains.[3]Repeating ethylene glycol units.[3]
Solubility Generally hydrophobic, which can limit aqueous solubility.[3][10]Hydrophilic, typically improving the aqueous solubility of the PROTAC molecule.[1][3]
Cell Permeability Higher hydrophobicity can lead to increased passive diffusion across cell membranes but may also cause non-specific binding.[3][10]Can have a complex relationship with permeability; flexibility may aid in adopting conformations that shield polar surface area, but excessive length can hinder uptake.[3][10]
Metabolic Stability Generally considered more metabolically stable.[3][10]The ether linkages can be susceptible to oxidative metabolism.[3]

Quantitative Performance Data

The efficacy of a PROTAC is primarily evaluated by its half-maximal degradation concentration (DC50), which represents the concentration needed to degrade 50% of the target protein, and the maximum level of degradation (Dmax).[1][8] Lower DC50 values indicate higher potency, while higher Dmax values signify greater degradation efficacy.[8]

Table 1: Impact of Linker Length and Type on Target Degradation

Note: The following data is a synthesized representation from multiple sources for illustrative purposes.

Target ProteinLinker TypeLinker Length (atoms)DC50 (nM)Dmax (%)Reference
ERα Alkyl12~50-100>90[11]
ERα Alkyl16<50>95[11][12]
ERα Alkyl21>100~80[11]
BTK PEG11 (3 PEG units)~10-40>90[4]
BTK PEG14 (4 PEG units)<5>95[4]
TBK1 Alkyl/PEG Hybrid12>1000<20[4]
TBK1 Alkyl/PEG Hybrid21396[4]
CRBN (Homo-PROTAC) Alkyl9<100~90[4]
CRBN (Homo-PROTAC) PEG9 (3 PEG units)>500<50[4]

Key Observations:

  • Optimal Length: For a given target, there is often an optimal linker length. For ERα, a 16-atom alkyl linker was more effective than shorter or longer versions.[11][12] Similarly, for TBK1, linkers shorter than 12 atoms were ineffective, while a 21-atom linker was highly potent.[4]

  • Linker Composition Matters: In a homo-PROTAC targeting CRBN, an alkyl linker was significantly more effective than a PEG linker of the same length, highlighting that linker composition is highly target-dependent.[2][4]

Experimental Protocols

Accurate and reproducible experimental data are paramount in the evaluation of PROTAC linkers.[3] Below are detailed methodologies for key experiments.

Protocol 1: Western Blot for Target Protein Degradation

This is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.[1][3]

  • Cell Culture and Treatment: Plate cells (e.g., MCF7 for ERα) in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTACs or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24-48 hours).[1]

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit to ensure equal protein loading for each sample.[1]

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.[1]

  • Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent. Use a loading control (e.g., GAPDH or β-actin) to normalize the data. Quantify the band intensity using densitometry software to determine the percentage of protein degradation relative to the vehicle control.

Workflow for PROTAC Evaluation

The process of designing and validating a PROTAC involves a systematic workflow, from initial synthesis to final cellular characterization.

PROTAC Evaluation Workflow cluster_workflow PROTAC Design and Evaluation Design PROTAC Design & Linker Selection Synthesis Chemical Synthesis Design->Synthesis Biophysical Biophysical Assays (e.g., SPR, ITC) Synthesis->Biophysical Validate Ternary Complex Formation Cell_Treatment Cell Culture & PROTAC Treatment Synthesis->Cell_Treatment Biophysical->Cell_Treatment Inform Cellular Studies Lysis Cell Lysis & Protein Quantification Cell_Treatment->Lysis WB Western Blot Lysis->WB Analysis Data Analysis (DC50, Dmax) WB->Analysis Analysis->Design Iterative Optimization

Caption: A typical workflow for the design and evaluation of PROTACs.[3]
Protocol 2: Surface Plasmon Resonance (SPR) for Ternary Complex Formation

SPR is a biophysical technique used to measure the binding kinetics and affinity of the interactions required for a stable ternary complex.

  • Immobilization: Covalently immobilize the biotinylated target protein onto a streptavidin-coated sensor chip.

  • Binary Interaction (PROTAC-POI): Inject a series of concentrations of the PROTAC over the sensor chip surface to measure the binding affinity (KD) between the PROTAC and the target protein.

  • Binary Interaction (PROTAC-E3): In a separate experiment, immobilize the E3 ligase and inject the PROTAC to determine its binding affinity to the E3 ligase.

  • Ternary Complex Formation: Inject a pre-incubated mixture of the E3 ligase and the PROTAC over the immobilized target protein. An increase in the response units (RU) compared to the binary interactions indicates ternary complex formation.[8]

  • Data Analysis: Determine kinetic parameters (kon, koff) and affinity (KD) for the ternary complex. Cooperativity, a measure of how the binding of one protein influences the binding of the other, can be calculated.[8]

Conclusion and Future Perspectives

The choice of linker is a critical decision in PROTAC design, with profound implications for the molecule's efficacy, selectivity, and drug-like properties.[2][6] Flexible linkers like PEG and alkyl chains offer synthetic tractability and conformational adaptability, making them excellent starting points for discovery.[7] In contrast, rigid linkers can offer enhanced potency and improved pharmacokinetic profiles through conformational pre-organization.[7][8]

The optimal linker is highly dependent on the specific POI and E3 ligase pair, necessitating the empirical testing of a diverse library of linkers.[2][8] There is no universally applicable strategy for linker design; optimization is often achieved through iterative trial and error.[4]

Future advances in computational modeling and structural biology will be instrumental in predicting optimal linker geometries to guide rational design.[5] Furthermore, the development of novel linker chemistries, including "smart" linkers that respond to specific stimuli like light, will undoubtedly expand the therapeutic potential of targeted protein degradation.[4][13] A systematic exploration of the vast chemical space of linkers, guided by robust experimental data, will be key to unlocking the next generation of highly effective PROTAC-based therapeutics.

References

Conformational Impact of 2,2-Dimethylmorpholine Hydrochloride: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of a molecule is paramount to predicting its biological activity and optimizing its properties. This guide provides a comprehensive assessment of the conformational impact of 2,2-Dimethylmorpholine hydrochloride, a substituted morpholine derivative of interest in medicinal chemistry. Through a comparative analysis with unsubstituted morpholine and related cyclohexane analogs, this document offers insights into the steric and electronic effects of the gem-dimethyl substitution on the morpholine ring's conformation. The information is supported by experimental data from analogous systems and detailed protocols for key analytical techniques.

Introduction to Morpholine Conformation

The morpholine ring, a six-membered saturated heterocycle containing both oxygen and nitrogen atoms, is a prevalent scaffold in numerous approved drugs and clinical candidates. Its conformational flexibility allows it to adapt to various biological targets. Like cyclohexane, the morpholine ring predominantly adopts a low-energy chair conformation to minimize torsional and steric strain. This chair form can exist in two primary conformations, distinguished by the orientation of the substituent on the nitrogen atom: equatorial (Eq) and axial (Ax). The equilibrium between these conformers is a critical determinant of a molecule's overall shape and its interaction with biological macromolecules.

Impact of 2,2-Dimethyl Substitution

The introduction of two methyl groups at the C-2 position of the morpholine ring, as in this compound, significantly influences its conformational landscape. The gem-dimethyl group introduces steric bulk and alters the electronic environment of the adjacent oxygen atom, thereby affecting the stability of different chair and boat conformations.

To quantitatively assess this impact, we can draw parallels with the well-studied conformational analysis of substituted cyclohexanes. The steric strain induced by substituents on a six-membered ring is often quantified in terms of A-values, which represent the free energy difference between the axial and equatorial conformations of a monosubstituted cyclohexane.

Comparative Conformational Analysis

The following table summarizes the key conformational parameters for morpholine, 2,2-dimethylmorpholine (in its hydrochloride salt form), and relevant cyclohexane analogs. The data for this compound is inferred from analogous systems due to the limited availability of direct experimental data for this specific compound.

CompoundPredominant ConformationKey Conformational FeaturesEstimated Steric Strain (kcal/mol)
Morpholine HydrochlorideChairN-protonated, favoring an equatorial orientation of the proton.-
This compound Chair The two methyl groups at C-2 introduce significant steric hindrance. One methyl group is forced into an axial-like position, leading to 1,3-diaxial interactions. ~3.9 - 5.5
1,1-DimethylcyclohexaneChairOne axial and one equatorial methyl group. The axial methyl group introduces 1,3-diaxial strain.~1.9
cis-1,2-DimethylcyclohexaneChair (two rapidly interconverting conformers)Each conformer has one axial and one equatorial methyl group, plus a gauche interaction between the methyls.~2.7
trans-1,2-DimethylcyclohexaneChair (diequatorial favored)The diequatorial conformer is significantly more stable than the diaxial conformer.~2.7 (for the diaxial conformer)

Note: The estimated steric strain for this compound is based on the sum of steric interactions analogous to those in dimethylcyclohexanes, including 1,3-diaxial methyl-hydrogen interactions and gauche butane interactions. The protonation of the nitrogen in the hydrochloride salt will further influence the ring conformation.

Experimental Protocols for Conformational Analysis

The determination of the conformational preferences of molecules like this compound relies on a combination of experimental techniques and computational modeling.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying the conformation of molecules in solution. The magnitude of the coupling constants (J-values) between adjacent protons is dependent on the dihedral angle between them, as described by the Karplus equation.

Experimental Workflow for NMR Analysis:

Diagram 1: Workflow for Conformational Analysis using NMR Spectroscopy.

Key Parameters to Analyze:

  • ³J(Hax, Hax): Typically large (10-13 Hz), indicating a 180° dihedral angle.

  • ³J(Hax, Heq) and ³J(Heq, Heq): Typically small (2-5 Hz), indicating a ~60° dihedral angle.

By analyzing the coupling patterns of the morpholine ring protons, one can deduce the preferred chair conformation and the orientation of the substituents.

X-ray Crystallography

X-ray crystallography provides the most definitive information about the conformation of a molecule in the solid state. This technique determines the precise three-dimensional arrangement of atoms in a crystal lattice.

Experimental Workflow for X-ray Crystallography:

Xray_Workflow cluster_crystallization Crystallization cluster_diffraction Data Collection cluster_structure_solution Structure Determination Crystal_Growth Grow single crystals of 2,2-Dimethylmorpholine HCl Mount_Crystal Mount a suitable crystal on the diffractometer Crystal_Growth->Mount_Crystal Xray_Diffraction Expose the crystal to an X-ray beam and collect diffraction data Mount_Crystal->Xray_Diffraction Solve_Phase Solve the phase problem Xray_Diffraction->Solve_Phase Refine_Structure Refine the atomic coordinates and thermal parameters Solve_Phase->Refine_Structure Validate_Structure Validate the final crystal structure Refine_Structure->Validate_Structure

Diagram 2: Workflow for Conformational Analysis using X-ray Crystallography.

The resulting crystal structure would provide precise bond lengths, bond angles, and torsion angles, unequivocally defining the conformation of this compound in the solid state.

Computational Chemistry

In the absence of direct experimental data, computational chemistry provides a powerful means to predict the conformational preferences of molecules.

Computational Workflow:

Computational_Workflow Build_Molecule Build the 3D structure of 2,2-Dimethylmorpholine HCl Conformational_Search Perform a conformational search (e.g., using molecular mechanics) Build_Molecule->Conformational_Search QM_Optimization Optimize the geometry of low-energy conformers using quantum mechanics (e.g., DFT) Conformational_Search->QM_Optimization Frequency_Analysis Perform frequency calculations to confirm minima and obtain thermodynamic data QM_Optimization->Frequency_Analysis Analyze_Results Analyze relative energies, bond parameters, and orbital interactions Frequency_Analysis->Analyze_Results

Diagram 3: Workflow for Computational Conformational Analysis.

Computational methods can calculate the relative energies of different conformers (chair, boat, twist-boat) and provide detailed geometric parameters, offering valuable insights that complement experimental findings.

Conclusion

The gem-dimethyl substitution at the C-2 position of the morpholine ring in this compound is expected to have a significant impact on its conformational preferences. By analogy to substituted cyclohexanes, the introduction of these methyl groups likely introduces considerable steric strain, favoring a chair conformation that minimizes unfavorable 1,3-diaxial interactions. While direct experimental data for this specific molecule is limited, the application of NMR spectroscopy, X-ray crystallography, and computational chemistry, as outlined in this guide, can provide a detailed and accurate picture of its three-dimensional structure. A thorough understanding of the conformational landscape of this and similar substituted morpholines is crucial for rational drug design and the development of new therapeutic agents.

Navigating the PROTAC Landscape: A Comparative Guide to E3 Ligase Ligand Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The design of Proteolysis Targeting Chimeras (PROTACs) has revolutionized the field of targeted therapy, offering a powerful strategy to eliminate disease-causing proteins. A critical component of any PROTAC is the E3 ligase ligand, which hijacks the cell's ubiquitin-proteasome system. While ligands for the von Hippel-Lindau (VHL) E3 ligase, some of which are synthesized using building blocks like 2,2-Dimethylmorpholine hydrochloride, are widely used, a diverse array of alternative E3 ligase ligands have emerged, each with unique characteristics and potential advantages. This guide provides an objective comparison of these alternatives, supported by experimental data, to inform the rational design of next-generation protein degraders.

The Central Role of the E3 Ligase Ligand

A PROTAC is a heterobifunctional molecule composed of three key elements: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. The choice of E3 ligase and its corresponding ligand is a pivotal decision in PROTAC design, profoundly influencing the resulting degrader's potency, selectivity, and pharmacokinetic properties. The most extensively utilized E3 ligases in PROTAC development are VHL and Cereblon (CRBN), with a growing interest in alternatives such as Mouse Double Minute 2 Homolog (MDM2) and Inhibitor of Apoptosis Proteins (IAPs).

Quantitative Performance of E3 Ligase Ligands in PROTACs

The efficacy of a PROTAC is primarily assessed by its ability to induce the degradation of the target protein, quantified by the DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of protein degradation). The binding affinity (Kd) of the E3 ligase ligand to its target is another crucial parameter influencing PROTAC performance.

The following tables summarize the performance of PROTACs utilizing different E3 ligase ligands against the well-characterized target, Bromodomain-containing protein 4 (BRD4), and other relevant targets.

Table 1: Comparison of BRD4 Degraders

E3 Ligase Ligand TypePROTAC ExampleTarget ProteinCell LineDC50 (nM)Dmax (%)Binding Affinity (Kd) of E3 Ligand
VHL MZ1BRD4HeLa13>95180 nM (to VHL)
CRBN dBET1BRD4MV4;110.8>98~1.8 µM (Thalidomide to CRBN)
MDM2 A1874BRD4RS4;112.5>9890 nM (Nutlin-3 to MDM2)
IAP SNIPER(BRD)-1BRD4HeLa10~90~50 nM (Bestatin derivative to cIAP1)

Table 2: Performance of PROTACs Against Other Targets

E3 Ligase Ligand TypePROTAC ExampleTarget ProteinCell LineDC50 (nM)Dmax (%)
VHL ARV-110Androgen ReceptorVCaP1>95
CRBN ARV-471Estrogen ReceptorMCF7<1>90
MDM2 MD-224MDM2RS4;113.1>90
IAP SNIPER(ER)-87Estrogen Receptor αMCF73>90

Signaling Pathways and Mechanism of Action

The fundamental mechanism of action for all PROTACs involves the formation of a ternary complex between the target protein, the PROTAC, and the E3 ligase. This proximity facilitates the transfer of ubiquitin to the target protein, marking it for degradation by the proteasome. However, the specific cellular pathways and interaction partners of each E3 ligase can influence the overall biological outcome.

PROTAC_Mechanism cluster_VHL VHL-based PROTAC cluster_CRBN CRBN-based PROTAC cluster_MDM2 MDM2-based PROTAC cluster_IAP IAP-based PROTAC VHL_PROTAC VHL-PROTAC-POI Complex VHL VHL E3 Ligase VHL_PROTAC->VHL recruits POI_VHL Protein of Interest VHL_PROTAC->POI_VHL binds Ub_VHL Ubiquitination VHL->Ub_VHL catalyzes POI_VHL->Ub_VHL Proteasome_VHL Proteasomal Degradation Ub_VHL->Proteasome_VHL CRBN_PROTAC CRBN-PROTAC-POI Complex CRBN CRBN E3 Ligase CRBN_PROTAC->CRBN recruits POI_CRBN Protein of Interest CRBN_PROTAC->POI_CRBN binds Ub_CRBN Ubiquitination CRBN->Ub_CRBN catalyzes POI_CRBN->Ub_CRBN Proteasome_CRBN Proteasomal Degradation Ub_CRBN->Proteasome_CRBN MDM2_PROTAC MDM2-PROTAC-POI Complex MDM2 MDM2 E3 Ligase MDM2_PROTAC->MDM2 recruits POI_MDM2 Protein of Interest MDM2_PROTAC->POI_MDM2 binds Ub_MDM2 Ubiquitination MDM2->Ub_MDM2 catalyzes POI_MDM2->Ub_MDM2 Proteasome_MDM2 Proteasomal Degradation Ub_MDM2->Proteasome_MDM2 IAP_PROTAC IAP-PROTAC-POI Complex IAP IAP E3 Ligase IAP_PROTAC->IAP recruits POI_IAP Protein of Interest IAP_PROTAC->POI_IAP binds Ub_IAP Ubiquitination IAP->Ub_IAP catalyzes POI_IAP->Ub_IAP Proteasome_IAP Proteasomal Degradation Ub_IAP->Proteasome_IAP

Caption: General mechanism of action for PROTACs utilizing different E3 ligases.

The intrinsic signaling pathways of the E3 ligases themselves can also be relevant. For instance, MDM2 is a key negative regulator of the tumor suppressor p53, and IAPs are central to apoptosis regulation.[1][2] Recruiting these E3 ligases could therefore have additional synergistic or off-target effects.

E3_Ligase_Pathways cluster_VHL_path VHL Signaling cluster_CRBN_path CRBN Signaling cluster_MDM2_path MDM2 Signaling cluster_IAP_path IAP Signaling HIF1a HIF-1α Proteasome_VHL_path Proteasome HIF1a->Proteasome_VHL_path VHL_E3 VHL E3 Ligase VHL_E3->HIF1a degrades Hypoxia Hypoxia Hypoxia->HIF1a stabilizes Normoxia Normoxia Normoxia->VHL_E3 IKZF1_3 IKZF1/3 Proteasome_CRBN_path Proteasome IKZF1_3->Proteasome_CRBN_path CRBN_E3 CRBN E3 Ligase CRBN_E3->IKZF1_3 degrades IMiDs IMiDs IMiDs->CRBN_E3 binds p53 p53 MDM2_E3 MDM2 E3 Ligase p53->MDM2_E3 induces expression Proteasome_MDM2_path Proteasome p53->Proteasome_MDM2_path MDM2_E3->p53 degrades Caspases Caspases Apoptosis Apoptosis Caspases->Apoptosis IAP_E3 IAP E3 Ligase IAP_E3->Caspases inhibits

Caption: Simplified signaling pathways of the respective E3 ligases.

Detailed Experimental Protocols

Accurate and reproducible experimental data is the cornerstone of PROTAC development. Below are detailed protocols for key assays used to characterize the performance of PROTACs.

Western Blot Analysis for Protein Degradation

This is the most common method to quantify the reduction in target protein levels following PROTAC treatment.[3][4]

  • Cell Culture and Treatment:

    • Seed cells in multi-well plates and allow them to adhere overnight.

    • Treat cells with a serial dilution of the PROTAC for a fixed period (e.g., 24 hours) to determine the DC50. Include a vehicle control (e.g., DMSO).

    • For time-course experiments, treat cells with a fixed concentration of the PROTAC and harvest at different time points.

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Immunoblotting:

    • Normalize protein concentrations and prepare samples for SDS-PAGE.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane and probe with primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin).

    • Incubate with HRP-conjugated secondary antibodies.

  • Detection and Analysis:

    • Add an enhanced chemiluminescence (ECL) substrate and detect the signal using an imaging system.

    • Quantify the band intensities and normalize the target protein levels to the loading control.

    • Calculate the percentage of degradation relative to the vehicle control to determine DC50 and Dmax values.

Western_Blot_Workflow A Cell Treatment B Cell Lysis A->B C Protein Quantification B->C D SDS-PAGE C->D E Western Blot D->E F Data Analysis E->F

Caption: Experimental workflow for Western Blot analysis of PROTAC-mediated degradation.

Isothermal Titration Calorimetry (ITC) for Binding Affinity

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[5]

  • Sample Preparation:

    • Prepare the E3 ligase and the PROTAC in identical, degassed buffer to minimize heats of dilution.

    • Accurately determine the concentrations of both the protein and the ligand.

  • ITC Experiment:

    • Load the ligand (PROTAC) into the syringe and the protein (E3 ligase) into the sample cell.

    • Perform a series of injections of the ligand into the protein solution while monitoring the heat change.

    • Perform a control titration of the ligand into the buffer to determine the heat of dilution.

  • Data Analysis:

    • Integrate the heat pulses and subtract the heat of dilution.

    • Fit the data to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).

AlphaLISA for Ternary Complex Formation

This bead-based proximity assay is used to quantify the formation of the POI-PROTAC-E3 ligase ternary complex.[6]

  • Reagent Preparation:

    • Use a recombinant, tagged target protein (e.g., His-tagged) and a recombinant, differently tagged E3 ligase (e.g., GST-tagged).

  • Assay Procedure:

    • Incubate the target protein, E3 ligase, and a serial dilution of the PROTAC in an assay buffer.

    • Add AlphaLISA acceptor beads conjugated to an antibody recognizing one tag (e.g., anti-His).

    • Add AlphaLISA donor beads conjugated to a molecule that binds the other tag (e.g., Glutathione).

  • Detection:

    • Incubate in the dark.

    • Read the plate on an Alpha-enabled plate reader. A signal is generated when the donor and acceptor beads are brought into close proximity by the ternary complex.

In Vitro Ubiquitination Assay

This assay biochemically validates the PROTAC's ability to induce ubiquitination of the target protein.[7]

  • Reaction Setup:

    • Combine recombinant E1 activating enzyme, E2 conjugating enzyme, E3 ligase complex, target protein, ubiquitin, and ATP in a reaction buffer.

    • Add the PROTAC to the reaction mixture.

  • Incubation and Detection:

    • Incubate the reaction at 37°C to allow for ubiquitination.

    • Stop the reaction and analyze the ubiquitination of the target protein by Western blot using an antibody specific to the target protein. A ladder of higher molecular weight bands indicates polyubiquitination.

Conclusion

The selection of an E3 ligase ligand is a critical step in the design of a successful PROTAC. While VHL and CRBN remain the most utilized, ligands for MDM2, IAPs, and other E3 ligases offer exciting alternative strategies. The choice of ligand should be guided by a thorough understanding of the target protein, the cellular context, and the desired therapeutic outcome. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers in the rational design and evaluation of novel protein degraders, ultimately accelerating the development of this transformative therapeutic modality.

References

Evaluating the ADME Properties of 2,2-Dimethylmorpholine Hydrochloride Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The morpholine moiety is a cornerstone in medicinal chemistry, frequently incorporated into drug candidates to enhance their physicochemical and pharmacokinetic properties.[1] Its presence can lead to improved solubility, metabolic stability, and overall a more favorable Absorption, Distribution, Metabolism, and Excretion (ADME) profile, crucial for the development of safe and effective therapeutics.[1][2] This guide provides a comparative evaluation of the potential ADME properties of 2,2-dimethylmorpholine hydrochloride derivatives, drawing on data from structurally related compounds and established in vitro assays. While specific experimental data for this compound derivatives is not extensively available in public literature, this guide serves as a predictive framework for researchers.

Comparative Analysis of Morpholine-Containing Compounds

To establish a baseline for evaluating 2,2-dimethylmorpholine derivatives, it is instructive to examine the ADME properties of marketed drugs and related analogues containing the morpholine scaffold. The substitution pattern on the morpholine ring can significantly influence its metabolic fate. For instance, the presence of methyl groups, as in 2,2-dimethylmorpholine, can alter the sites and rates of metabolism compared to unsubstituted morpholine.

One study on the metabolism of the cis and trans isomers of N-nitroso-2,6-dimethylmorpholine revealed that metabolism occurs via both alpha- and beta-oxidation.[3] The major metabolic pathways for morpholine-containing compounds typically include oxidative N-dealkylation, ring oxidation (hydroxylation), and N-oxidation.[4] The electron-withdrawing nature of the oxygen atom in the morpholine ring generally enhances its metabolic stability compared to piperidine analogues.[4]

Table 1: Illustrative in vitro ADME Data for Comparative Morpholine Analogues

CompoundCaco-2 Permeability (Papp, 10⁻⁶ cm/s)Microsomal Stability (t½, min)Primary Metabolic Pathway
Hypothetical Morpholine Analogue A5.2> 60N-dealkylation
Hypothetically Piperidine Analogue A4.825Ring Hydroxylation
Gefitinib (contains morpholine)High~30 (human liver microsomes)N-dealkylation, O-demethylation
Linezolid (contains morpholine)High> 120 (human liver microsomes)N-oxidation

Disclaimer: The data for hypothetical analogues is for illustrative purposes to represent typical trends.

Key In Vitro ADME Assays: Experimental Protocols

A thorough evaluation of the ADME properties of novel compounds relies on a battery of standardized in vitro assays. These assays provide critical data on a compound's potential for oral absorption, metabolic clearance, and potential for drug-drug interactions.

Caco-2 Permeability Assay

The Caco-2 permeability assay is a widely accepted in vitro model for predicting the intestinal absorption of drugs.[5] It utilizes a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier.

Experimental Protocol:

  • Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to allow for differentiation into a confluent monolayer.

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and the permeability of a low-permeability marker, such as Lucifer yellow.

  • Permeability Measurement (Apical to Basolateral):

    • The test compound is added to the apical (AP) side of the monolayer.

    • Samples are taken from the basolateral (BL) side at various time points (e.g., 30, 60, 90, 120 minutes).

    • The concentration of the compound in the samples is quantified by LC-MS/MS.

  • Permeability Measurement (Basolateral to Apical):

    • The test compound is added to the BL side, and samples are taken from the AP side to determine the efflux ratio.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation:

    • Papp = (dQ/dt) / (A * C₀)

    • Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration of the compound.

Caco2_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis seed Seed Caco-2 cells on Transwell inserts culture Culture for 21-25 days seed->culture add_compound Add test compound to apical side culture->add_compound sample Sample from basolateral side add_compound->sample quantify Quantify compound (LC-MS/MS) sample->quantify calculate Calculate Papp quantify->calculate Microsomal_Stability_Workflow cluster_setup Incubation Setup cluster_sampling Sampling and Termination cluster_quantification Quantification and Analysis reagents Prepare Test Compound, Microsomes, NADPH System mix Incubate at 37°C reagents->mix aliquots Take Aliquots at Time Points mix->aliquots terminate Stop Reaction with Cold Solvent aliquots->terminate analyze Analyze by LC-MS/MS terminate->analyze data_analysis Calculate t½ and CLint analyze->data_analysis

References

Safety Operating Guide

Proper Disposal of 2,2-Dimethylmorpholine Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the proper disposal of 2,2-Dimethylmorpholine hydrochloride, designed for researchers, scientists, and professionals in drug development.

I. Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This compound is known to cause skin and serious eye irritation, and may also cause respiratory irritation.[1]

Required Personal Protective Equipment (PPE):

  • Gloves: Wear appropriate chemical-resistant gloves.

  • Eye Protection: Use chemical safety goggles or a face shield.[2]

  • Lab Coat: A lab coat or other protective clothing is necessary to prevent skin contact.[3]

  • Respiratory Protection: If working in an area with inadequate ventilation or where dust may be generated, use a NIOSH-approved respirator.[2]

Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[3][4]

II. Step-by-Step Disposal Procedure

The recommended method for the disposal of this compound is through a licensed and approved waste disposal company.[1][2][3] Attempting to neutralize or treat the chemical in-house without the proper facilities and expertise can be hazardous and may violate environmental regulations.

  • Waste Identification and Classification:

    • Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste according to US EPA guidelines found in 40 CFR 261.3.[1][4]

    • Consult state and local hazardous waste regulations to ensure complete and accurate classification.[1][4]

  • Waste Segregation and Collection:

    • Collect waste this compound and any materials contaminated with it (e.g., paper towels, gloves) in a dedicated, properly labeled, and sealed container.

    • The container should be in good condition and compatible with the chemical.

    • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[1]

  • Engage a Licensed Waste Disposal Service:

    • Contact a professional waste disposal service that is licensed to handle chemical waste.

    • Provide them with the Safety Data Sheet (SDS) for this compound to ensure they have all the necessary information for safe handling and transport.

  • Documentation:

    • Maintain detailed records of the amount of waste generated, the date of collection, and the contact information of the waste disposal company. This is crucial for regulatory compliance.

III. Spill Management

In the event of a spill, follow these procedures:

  • Evacuate and Ventilate: Evacuate non-essential personnel from the area and ensure adequate ventilation.[2]

  • Containment: Prevent the spill from spreading and from entering drains, waterways, or soil.[1][2]

  • Cleanup:

    • For small spills, carefully sweep up the solid material, or absorb liquids with an inert material (e.g., vermiculite, dry sand).

    • Place the collected material into a suitable, labeled container for disposal.[1]

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent or detergent and water. All cleaning materials should also be collected for proper disposal.

IV. Quantitative Data Summary

While specific quantitative limits for disposal are determined by local regulations and the policies of waste disposal facilities, the following table summarizes key hazard information.

ParameterValueSource
Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[1]
Precautionary Statement (Disposal) P501: Dispose of contents/container to an approved waste disposal plant[1]
UN Number Not classified as hazardous material for transport[1]

V. Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

G Figure 1: Disposal Workflow for this compound A Start: Chemical Waste Generation B Wear Appropriate PPE A->B D Is this a spill? A->D C Collect Waste in a Labeled, Sealed Container B->C F Store Waste in a Designated Area C->F D->C No E Follow Spill Cleanup Protocol D->E Yes E->C G Contact Licensed Waste Disposal Company F->G H Provide SDS and Waste Information G->H I Schedule Waste Pickup H->I J Document Waste Disposal I->J K End: Compliant Disposal J->K

Caption: Logical workflow for the safe and compliant disposal of this compound.

References

Essential Safety and Operational Guidance for Handling 2,2-Dimethylmorpholine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling of chemical compounds is paramount. This document provides immediate and essential safety and logistical information for 2,2-Dimethylmorpholine hydrochloride (CAS No. 167946-94-3), including personal protective equipment (PPE) recommendations, operational procedures, and disposal plans.

Hazard Identification and Classification

This compound is classified as a hazardous substance. According to the Global Harmonized System (GHS), it presents the following hazards:

  • Skin irritation (Category 2) [1]

  • Serious eye irritation (Category 2A) [1]

  • Specific target organ toxicity — single exposure (Category 3), Respiratory system [1]

The signal word for this chemical is "Warning".[1][2] Hazard statements indicate that it causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1]

Personal Protective Equipment (PPE)

A comprehensive PPE plan is critical to minimize exposure risk. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryRequired Equipment
Eye/Face Protection Chemical splash-resistant safety glasses or goggles with side protection. A face shield may be appropriate for certain procedures.[1]
Skin Protection Wear protective gloves and clothing to prevent skin exposure. A lab coat or chemical-resistant apron should be worn.[3][4]
Hand Protection Chemical-resistant gloves are required. While specific breakthrough time data for this compound is not available, data for the related compound, morpholine, suggests that nitrile and butyl rubber gloves offer good resistance.[5][6][7] It is crucial to inspect gloves before use and change them immediately if contaminated.
Respiratory Protection Work in a well-ventilated area, preferably under a chemical fume hood.[8] If ventilation is inadequate or there is a risk of inhaling dust or fumes, a NIOSH-approved respirator should be used.[1]
Quantitative Safety Data (Reference: Morpholine)
Data TypeValueSpeciesReference
Oral LD50 1050 - 1900 mg/kgRat[9][10][11][12]
Dermal LD50 500 mg/kgRabbit[9][11][13]
Inhalation LC50 8000 ppm / 8 hrRat[14]
OSHA PEL (TWA) 20 ppm (70 mg/m³)N/A[9]
ACGIH TLV (TWA) 20 ppmN/A
NIOSH REL (TWA) 20 ppm (70 mg/m³)N/A

LD50: Lethal Dose, 50%; LC50: Lethal Concentration, 50%; PEL: Permissible Exposure Limit; TLV: Threshold Limit Value; REL: Recommended Exposure Limit; TWA: Time-Weighted Average.

Operational and Disposal Plans

A clear, step-by-step approach to handling and disposal is essential for laboratory safety.

Experimental Workflow

The following diagram outlines the logical workflow for the safe handling of this compound, from preparation to disposal.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling & Experimentation cluster_cleanup Cleanup & Decontamination cluster_disposal Waste Disposal prep_ppe Don Appropriate PPE prep_setup Prepare Work Area (Fume Hood) prep_ppe->prep_setup prep_weigh Weigh/Measure Chemical prep_setup->prep_weigh handle_exp Perform Experimental Procedure prep_weigh->handle_exp handle_observe Observe for Spills/Exposure handle_exp->handle_observe cleanup_decon Decontaminate Work Surfaces handle_observe->cleanup_decon Post-Experiment disposal_waste Segregate Hazardous Waste handle_observe->disposal_waste During Experiment cleanup_ppe Doff PPE Correctly cleanup_decon->cleanup_ppe cleanup_ppe->disposal_waste disposal_container Label and Seal Waste Container disposal_waste->disposal_container disposal_store Store in Designated Area disposal_container->disposal_store

Safe handling workflow diagram.
Detailed Methodologies

Handling and Storage:

  • Always handle this compound in a well-ventilated area or under a chemical fume hood to minimize inhalation exposure.[8]

  • Avoid contact with skin, eyes, and clothing.[1]

  • Wash hands thoroughly after handling.[1]

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[1]

  • Keep away from incompatible materials such as strong oxidizing agents.[1]

Spill and Leak Procedures:

  • Evacuate and Ventilate: Immediately evacuate the spill area and ensure adequate ventilation.[15]

  • Containment: Wear appropriate PPE. For solid spills, sweep up the material. For liquid spills, use an inert absorbent material like sand or vermiculite to contain the spill.[15]

  • Collection: Carefully collect the spilled material and absorbent into a suitable, labeled container for disposal.[15]

  • Decontamination: Clean the spill area thoroughly.

  • Reporting: Report the spill to the appropriate environmental health and safety personnel.

First Aid Measures:

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]
Skin Contact Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[1]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

Disposal Plan:

  • Waste Classification: Chemical waste generators must determine if a discarded chemical is classified as hazardous waste according to local, state, and federal regulations.[1]

  • Waste Segregation: Collect all materials that have come into contact with this compound, including contaminated PPE and absorbent materials, as hazardous waste.[15]

  • Containerization: Store chemical waste in a designated, compatible, and clearly labeled container. The label should include "Hazardous Waste," the full chemical name, and associated hazards.[15]

  • Disposal: Dispose of the chemical waste through a licensed professional waste disposal service. Do not dispose of it in the sanitary sewer system.[3] Empty containers should be treated as unused product and disposed of accordingly.[1]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.